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  • Product: cis-8-Undecenal
  • CAS: 147159-49-7

Core Science & Biosynthesis

Foundational

I. Molecular Architecture and Physicochemical Profiling

Structural Dynamics and Applied Methodologies of cis-8-Undecenal: A Technical Monograph cis-8-Undecenal, systematically designated as (Z)-undec-8-enal, is an 11-carbon unsaturated aldehyde characterized by a precisely po...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Dynamics and Applied Methodologies of cis-8-Undecenal: A Technical Monograph

cis-8-Undecenal, systematically designated as (Z)-undec-8-enal, is an 11-carbon unsaturated aldehyde characterized by a precisely positioned cis (Z) double bond at the C8 position[1]. In chemical development and formulation sciences, the structural geometry of this molecule dictates its unique behavior in both asymmetric catalysis and lipophilic encapsulation.

The molecular weight of 168.28 g/mol places cis-8-undecenal in a critical volatility window[2]. If the molecular weight were significantly higher, its vapor pressure would diminish, negating its utility in top-to-middle note fragrance applications. Conversely, the (Z)-configuration of the alkene creates a permanent steric "kink" in the aliphatic chain. This geometric restriction prevents tight intermolecular packing, lowering the melting point and ensuring the compound remains a highly workable, colorless liquid at standard temperature and pressure[3]. This fluidity is paramount for maintaining homogeneous kinetics during organocatalytic reactions.

Table 1: Quantitative Physicochemical Parameters of cis-8-Undecenal

ParameterValue / Specification
IUPAC Name (Z)-undec-8-enal
CAS Registry Numbers 147159-49-7 (Standard); 58296-81-4 (Predominantly cis)
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Density (at 25 °C) 0.845 g/mL
Refractive Index (n20/D) 1.4460
Flash Point 93.33 °C (200 °F)
XlogP3-AA (Estimated) 3.40

Data synthesized from standardized chemical repositories[3][4].

II. Synthetic Utility: Peptide-Catalyzed Asymmetric Conjugate Addition

The terminal carbonyl group of cis-8-undecenal acts as a highly receptive electrophile, while its hydrophobic C11 tail provides a distinct microenvironment that influences stereoselectivity. A primary application of this compound is its participation in peptide-catalyzed asymmetric conjugate additions to nitroethylene, yielding complex chiral building blocks like (2S)-(2-Nitroethyl)-cis-8-undecenal[5].

Mechanistic Workflow

G N1 Reactants cis-8-Undecenal + Nitroethylene N2 Asymmetric Catalysis Peptide Catalyst @ RT N1->N2 Addition N3 In-Process Monitoring 1H NMR Validation N2->N3 Enamine formation N4 Reduction Phase Borane/THF @ -15°C, 1h N3->N4 Conversion >95% N5 Quenching Acetic Acid (AcOH) N4->N5 Hydride transfer N6 Purified Product (2S)-(2-Nitroethyl)-cis-8-undecenal N5->N6 Flash Chromatography

Workflow for peptide-catalyzed asymmetric conjugate addition of cis-8-undecenal.

Self-Validating Protocol: Conjugate Addition & Reductive Trapping

This protocol is designed with internal checkpoints to ensure stereochemical fidelity and complete conversion[5].

  • Catalyst Activation & Enamine Formation: Dissolve the specific peptide catalyst in chloroform. Causality: Chloroform provides a strictly aprotic environment that prevents the premature hydrolysis of the delicate enamine intermediate formed between the peptide and cis-8-undecenal.

  • Reactant Introduction: Add cis-8-undecenal followed by nitroethylene (0.44 mmol, 0.2 M stock solution in chloroform). Stir at room temperature.

  • Internal Validation (Checkpoint): Monitor the reaction continuously via ¹H NMR spectroscopy. Self-Validation: The system validates the completion of the conjugate addition when the distinct aldehyde proton multiplet at ~9.67 ppm is entirely consumed. Do not proceed to reduction until this signal disappears, as unreacted aldehyde will lead to racemic byproducts.

  • Reductive Trapping: Cool the reaction vessel to -15 °C and introduce borane (1M in THF, 0.75 mmol). Stir for 1 hour. Causality: Lowering the temperature to -15 °C kinetically freezes the conformational dynamics of the intermediate. Furthermore, the borane-THF complex provides a highly directed hydride transfer that preserves the newly established stereocenter without reducing the isolated C8-C9 cis-alkene.

  • Quenching & Isolation: Quench the reaction with acetic acid (AcOH, 2.2 mmol) to safely neutralize residual borane. Evaporate the solvent and isolate the product via silica gel flash column chromatography (pentanes/ethyl acetate).

III. Formulation Dynamics: Polymeric Encapsulation

Because cis-8-undecenal is highly lipophilic (XlogP3-AA ~3.40) and susceptible to oxidative degradation, raw application in topical or drug-delivery systems is often ineffective[4][6]. To bypass this, the aldehyde is encapsulated within sulfo-polyester powder matrices[7].

Encapsulation Workflow

G Step1 Sulfo-Polyester Matrix Step2 Thermal Dispersion 60°C - 40°C Step1->Step2 Step3 Active Loading cis-8-Undecenal Integration Step2->Step3 Step4 Homogenization 15 min - 2 hrs Step3->Step4 Step5 Lyophilization Freeze-Drying Step4->Step5 Phase Stabilization Step6 Powder Classification 50-100 μm (Fine) Step5->Step6 Size Reduction

Sulfo-polyester encapsulation and lyophilization workflow for lipophilic actives.

Self-Validating Protocol: Lyophilized Powder Generation

This methodology ensures the stable integration of the lipophilic aldehyde into a hydrophilic carrier network[6][7].

  • Matrix Dispersion: Disperse the sulfo-polyester powder in a solvent/water mixture at an elevated temperature (40 °C to 60 °C). Causality: Elevated thermal conditions overcome the glass transition temperature of the polymer, facilitating polymer chain unwinding. This creates accessible hydrophobic pockets required to house the lipophilic cis-8-undecenal.

  • Active Integration & Homogenization: Introduce cis-8-undecenal into the dispersion. Stir vigorously for a period ranging from 15 minutes to 2 hours.

  • Internal Validation (Checkpoint): Utilize Dynamic Light Scattering (DLS) to monitor the emulsion. Self-Validation: The system validates itself for the next step when the polydispersity index (PDI) drops below 0.2 and droplet size stabilizes. This confirms that the aldehyde is uniformly distributed, preventing catastrophic phase separation (coalescence) during the freezing phase.

  • Lyophilization: Flash-freeze the stabilized dispersion and subject it to vacuum sublimation. Causality: Freeze-drying is strictly chosen over spray-drying. The thermal stress of spray-drying would volatilize the 168.28 g/mol aldehyde and induce thermal oxidation of the cis-alkene bond. Lyophilization preserves the structural integrity of the active payload.

  • Classification: Sieve the resulting lyophilized cake to isolate the "fine powder" fraction (50-100 μm), which provides the optimal surface-area-to-volume ratio for controlled release in downstream applications[7].

References

  • cis-8-Undecenal = 96 147159-49-7 - Sigma-Aldrich, sigmaaldrich.com,
  • CAS RN 58296-81-4 - Fisher Scientific, fishersci.com,
  • (Z)-8-undecenal, 147159-49-7 - The Good Scents Company, thegoodscentscompany.com,
  • CIS-8-UNDECEN-1-AL CAS#: 58296-81-4, chemwh
  • (12) Patent Application Publication (10) Pub. No.: US 2009/0163449 A1, googleapis.com,
  • Peptide Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroethylene, amazonaws.com,
  • WO2009120182A2 - Sulfo-polymer powder and sulfo-polymer powder blends with carriers and/or actives, google.com,

Sources

Exploratory

natural sources of cis-8-Undecenal in botanical volatile profiling

Unveiling the Botanical Origins of cis-8-Undecenal: A Technical Guide to Volatile Profiling Executive Summary In the realm of botanical volatile profiling, cis-8-Undecenal (also known as (Z)-8-undecenal, CAS 147159-49-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Botanical Origins of cis-8-Undecenal: A Technical Guide to Volatile Profiling

Executive Summary

In the realm of botanical volatile profiling, cis-8-Undecenal (also known as (Z)-8-undecenal, CAS 147159-49-7) represents a highly specialized aliphatic aldehyde. Characterized by its distinct herbaceous and anise-like organoleptic properties, this C11 volatile plays a critical role in the flavor chemistry and chemical ecology of several plant species 1[1]. For drug development professionals and agricultural scientists, accurately profiling trace aldehydes like cis-8-Undecenal requires rigorous, self-validating analytical workflows to prevent isomeric degradation and ex vivo artifact generation. This whitepaper details the natural sources, biosynthetic pathways, and the highly optimized Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS) methodologies required to isolate and quantify this compound.

Chemical Ecology and Botanical Occurrence

While synthetic aldehydes are common in commercial fragrances, the natural occurrence of cis-8-Undecenal is restricted to specific botanical matrices where lipid oxidation pathways are highly active. Recent volatile profiling studies have identified two primary sources:

  • Ficus carica L. (Fig Pulp): In a comprehensive HS/GC-MS analysis of the 'Abbas' fig variety, aldehydes and terpenes were identified as the dominant volatile classes. cis-8-Undecenal was detected specifically within the fruit pulp, co-occurring with 2-methyl-undecanal and lauric aldehyde, contributing to the fruit's complex sensory profile2[2].

  • Camellia sinensis L. (Green Tea): The release of cis-8-Undecenal in green tea is highly dependent on the brewing methodology. The compound emerges in the infusion matrix as a function of brewing time and leaf mass, highlighting its role in the dynamic aroma profile of aqueous botanical extracts3[3].

Biosynthetic Origins

In plant tissues, aliphatic aldehydes like cis-8-Undecenal are not typically stored in high concentrations; rather, they are generated de novo upon tissue disruption via the Lipoxygenase (LOX) pathway . The cleavage of polyunsaturated fatty acids (PUFAs) by hydroperoxide lyase (HPL) dictates the specific carbon-chain length and double-bond stereochemistry of the resulting volatile.

Biosynthesis Linoleic Linoleic/Linolenic Acid (Lipid Precursor) LOX Lipoxygenase (LOX) Oxidation Linoleic->LOX Hydroperoxide Hydroperoxide Intermediate LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Cleavage Hydroperoxide->HPL Isomerase Enzymatic Isomerization & Reduction HPL->Isomerase Undecenal cis-8-Undecenal (Volatile Aldehyde) Isomerase->Undecenal

LOX-mediated biosynthetic pathway of cis-8-Undecenal in plants.

Self-Validating Analytical Methodology: HS-SPME/GC-MS

To accurately profile cis-8-Undecenal without inducing thermal degradation of its cis-double bond or triggering artificial enzymatic oxidation, a rigorous, self-validating Headspace Solid-Phase Microextraction (HS-SPME) protocol is required.

The Self-Validating System

A protocol is only as trustworthy as its internal controls. This workflow integrates three self-validating mechanisms:

  • Matrix Blanks: An empty vial containing only the NaCl buffer is run prior to the sample batch to definitively rule out fiber carryover or buffer contamination.

  • Internal Standardization: The addition of 2-octanol acts as a surrogate standard. Monitoring its recovery validates the extraction efficiency of the fiber for every single run, correcting for matrix effects.

  • System Suitability Test (SST): A C8-C20 alkane standard mix is injected daily to calculate precise Retention Indices (RI), ensuring column performance remains within specifications.

Workflow Prep Matrix Preparation (Enzyme Quench + NaCl) SPME HS-SPME Extraction (CAR/PDMS/DVB Fiber) Prep->SPME Volatilization Desorb Thermal Desorption (GC Inlet, 250°C) SPME->Desorb Fiber Transfer GCMS GC-MS Separation (Polar WAX Column) Desorb->GCMS Injection Data Data Validation (RI + MS Library) GCMS->Data Detection

HS-SPME/GC-MS analytical workflow for botanical volatile profiling.

Step-by-Step Protocol

Phase 1: Sample Preparation & Enzyme Quenching

  • Tissue Homogenization: Weigh exactly 5.0 g of fresh botanical tissue (e.g., fig pulp) into a 20 mL headspace vial.

  • Matrix Modification (Causality): Immediately add 5.0 mL of saturated NaCl solution. Why? The immediate addition of saturated NaCl serves a dual purpose. It induces a "salting-out" effect, decreasing the solubility of non-polar volatiles like cis-8-Undecenal in the aqueous phase and forcing them into the headspace. Simultaneously, the high ionic strength denatures endogenous lipoxygenases, preventing the ex vivo generation of artifactual aldehydes.

  • Standard Spiking: Spike the matrix with 10 µL of 2-octanol (10 mg/L in methanol) as the internal standard. Seal the vial with a PTFE/silicone septum.

Phase 2: HS-SPME Extraction 4. Equilibration: Incubate the vial at 40°C for 15 minutes under continuous agitation (250 rpm). Why? 40°C establishes a thermodynamic equilibrium without thermally degrading the delicate cis-double bond of the undecenal molecule. 5. Fiber Exposure: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C. Why? This specific tri-phase fiber is chosen because Divinylbenzene (DVB) captures semi-volatiles, Carboxen (CAR) traps low-molecular-weight compounds, and Polydimethylsiloxane (PDMS) provides a hydrophobic phase. This synergistic combination is optimal for capturing C11 aliphatic chains.

Phase 3: GC-MS Separation and Detection 6. Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet (splitless mode) at 250°C for 3 minutes. Why? Rapid thermal desorption ensures a sharp injection band, preventing peak tailing for oxygenated compounds. 7. Chromatographic Separation: Utilize a polar WAX column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min). Why? A polar stationary phase is critical. The strong dipole interactions of the polyethylene glycol phase effectively resolve cis and trans isomers of aliphatic aldehydes, which would otherwise co-elute on a non-polar column. 8. Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–350. Why? 70 eV is the universal standard for EI, ensuring the resulting fragmentation patterns can be accurately matched against NIST/Wiley libraries for structural elucidation.

Quantitative Data Summary

The following tables summarize the natural occurrence data and the optimized instrumental parameters required for successful profiling.

Table 1: Botanical Sources and Co-occurring Volatiles

Botanical SourcePlant PartMatrix StateAnalytical MethodKey Co-occurring Volatiles
Ficus carica L. ('Abbas' variety)Fruit PulpFresh / MaceratedHS-SPME/GC-MS2-methyl-Undecanal, Lauric aldehyde
Camellia sinensis L.LeavesAqueous InfusionHS-SPME/GC-MSPhytone, 2-decenal, α-ionone

Table 2: Optimized HS-SPME/GC-MS Parameters for Aldehyde Recovery

ParameterOptimized SettingMechanistic Rationale
Fiber Coating 50/30 µm DVB/CAR/PDMSTri-phase coating maximizes recovery across the polarity spectrum for C11 aldehydes.
Extraction Temp 40°CPrevents thermal isomerization of the cis-double bond to the trans configuration.
Matrix Modifier Saturated NaClSalting-out effect reduces aqueous solubility; denatures artifact-causing enzymes.
GC Column Polar WAX (DB-WAX)Strong dipole interactions resolve cis/trans isomers based on spatial geometry.

References

  • IDENTIFICATION AND CHARACTERISATION OF VOLATILE COMPOUNDS DETERMINED BY HS/GC-MS TECHNIQUE IN PULP OF 'ABBAS' FIG (Ficuscarica L.)
  • Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.)
  • (Z)

Sources

Foundational

An In-depth Technical Guide to the Activation of Specific Mammalian Olfactory Receptors by cis-8-Undecenal

Abstract The mammalian olfactory system possesses an extraordinary capacity to detect and discriminate a vast array of volatile chemical compounds. This process is initiated by the interaction of odorants with a large fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The mammalian olfactory system possesses an extraordinary capacity to detect and discriminate a vast array of volatile chemical compounds. This process is initiated by the interaction of odorants with a large family of G protein-coupled receptors (GPCRs) known as olfactory receptors (ORs), expressed on the surface of olfactory sensory neurons.[1][2] The deorphanization of these receptors—the process of identifying their specific ligands—is a critical step in understanding the logic of olfactory coding.[3][4] This guide provides a detailed technical overview of the methodologies used to identify and characterize the activation of specific mammalian olfactory receptors by the aldehyde odorant, cis-8-Undecenal. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for researchers in olfaction, pharmacology, and drug development.

Introduction: The Challenge of Olfactory Receptor Deorphanization

The olfactory receptor repertoire in mammals is extensive, with approximately 400 intact OR genes in humans and around 1,200 in mice.[5][6][7] Each olfactory sensory neuron typically expresses only one type of OR, and neurons expressing the same OR converge to specific glomeruli in the olfactory bulb. This anatomical organization suggests a combinatorial code where the identity of an odorant is encoded by the specific pattern of activated ORs.

A significant challenge in the field is the functional expression of ORs in heterologous cell systems for high-throughput screening.[1][4][8] Many ORs fail to traffic to the plasma membrane when expressed in non-neuronal cells. The discovery of receptor-transporting proteins (RTPs), such as RTP1 and RTP2, has been instrumental in overcoming this hurdle, facilitating the cell-surface expression and functional characterization of ORs.[9][10]

This guide will focus on cis-8-Undecenal, an aldehyde with a characteristic odor profile, as a case study to illustrate the workflow for identifying its cognate mammalian ORs.

Core Methodology: Heterologous Expression and Functional Readouts

The most robust and widely adopted method for deorphanizing ORs is through their expression in heterologous cell lines, followed by a functional assay to measure receptor activation upon odorant stimulation.[4] We will focus on a widely used and well-validated system: the Hana3A cell line.

The Hana3A Heterologous Expression System: A Justified Choice

The Hana3A cell line, derived from HEK293T cells, is engineered for the robust functional expression of a wide variety of ORs.[9][11]

Key Features of Hana3A Cells:

  • Stable Expression of Accessory Proteins: Hana3A cells stably express RTP1L, RTP2, and REEP1, which act as chaperones to promote the cell surface trafficking of ORs.[9][10][11]

  • Stable Expression of Gαolf: This cell line also stably expresses the olfactory-specific G protein alpha subunit, Gαolf, which is crucial for coupling the OR to the downstream signaling cascade.[9][11]

The use of this specialized cell line significantly increases the probability of achieving functional cell-surface expression of a diverse range of ORs, a critical first step for any deorphanization screen.

Experimental Workflow for OR Deorphanization

The overall workflow can be broken down into several key stages, from OR library preparation to data analysis.

Caption: High-level workflow for olfactory receptor deorphanization.

Detailed Protocols and Methodologies

Protocol 1: Heterologous Expression of a Mammalian OR Library

This protocol outlines the transient transfection of a library of ORs into Hana3A cells for a screening campaign.

Materials:

  • Hana3A cells[11]

  • MEM (with 10% FBS, penicillin-streptomycin, amphotericin, and puromycin)[11]

  • Mammalian expression vectors (e.g., pCI) containing individual OR coding sequences.

  • Lipofectamine 2000 or a similar transfection reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed Hana3A cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection Complex Preparation: For each well, dilute the OR-containing plasmid DNA and the transfection reagent in serum-free medium according to the manufacturer's instructions. Allow the complexes to form for 20-30 minutes at room temperature.

  • Transfection: Add the transfection complexes to the respective wells of the 96-well plate.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for OR expression and trafficking to the cell surface.

Protocol 2: Luciferase Reporter Gene Assay for OR Activation

This assay provides a quantitative measure of OR activation by linking it to the expression of a reporter gene.[9]

Principle: The activation of the Gαolf protein by an OR-ligand interaction stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2] This cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB binds to the cAMP response element (CRE) in the promoter of a co-transfected reporter gene (e.g., firefly luciferase), driving its expression.[9][12] A second, constitutively expressed reporter (e.g., Renilla luciferase) is used to normalize for transfection efficiency and cell number.[9]

Procedure (following Protocol 1):

  • Co-transfection: During the transfection step in Protocol 1, co-transfect the cells with the OR plasmid, a CRE-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid.

  • Odorant Stimulation: After the 24-48 hour incubation, prepare a solution of cis-8-Undecenal in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in cell culture medium. Add the odorant solutions to the cells and incubate for 4-6 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. A significant increase in this ratio in the presence of cis-8-Undecenal compared to a vehicle control indicates OR activation.

Protocol 3: Calcium Imaging for Real-Time OR Activation

Calcium imaging offers a more direct and real-time measurement of OR activation.[8][13]

Principle: While the canonical olfactory signaling pathway is cAMP-mediated, heterologous expression systems can couple OR activation to the Gαq pathway, leading to an increase in intracellular calcium.[1][8] Alternatively, co-expression of a cyclic nucleotide-gated (CNG) channel can allow calcium influx upon cAMP production.[10] This increase in intracellular calcium can be visualized using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP).[10][14][15]

Procedure (following Protocol 1):

  • Dye Loading: After the 24-48 hour incubation, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Baseline Fluorescence Measurement: Place the 96-well plate in a fluorescence plate reader or on an inverted fluorescence microscope equipped with a camera. Measure the baseline fluorescence of the cells.

  • Odorant Stimulation and Imaging: Inject a solution of cis-8-Undecenal into the wells while continuously recording the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium and thus, OR activation.[16]

  • Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. This value is plotted over time to visualize the kinetics of the response.

Signaling Pathway and Data Interpretation

The Canonical Olfactory Signaling Cascade

The binding of an odorant to its cognate OR initiates a well-characterized signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Odorant cis-8-Undecenal OR Olfactory Receptor (OR) Odorant->OR Binding G_protein Gαolf/βγ OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Stimulation cAMP cAMP AC->cAMP Production CNG CNG Channel Ca_influx Ca_influx CNG->Ca_influx Ca2+ Influx cAMP->CNG Gating PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE CRE CREB->CRE Binding Luciferase Luciferase Gene CRE->Luciferase Transcription

Caption: Olfactory signaling pathway leading to reporter gene expression or Ca2+ influx.

Quantitative Data Analysis: Dose-Response Curves

For any "hit" ORs identified in the initial screen, it is crucial to perform a dose-response analysis to determine the potency (EC50) and efficacy of cis-8-Undecenal. This is achieved by stimulating the OR-expressing cells with a range of concentrations of the odorant.

Table 1: Hypothetical Dose-Response Data for cis-8-Undecenal Activation of Mouse OlfrXXX

cis-8-Undecenal (µM)Normalized Response (%)
0.012.5
0.115.8
148.9
1085.2
10098.1
1000100.0

The resulting data can be fitted to a sigmoidal curve to calculate the EC50 value, which represents the concentration of cis-8-Undecenal that elicits 50% of the maximal response.

Concluding Remarks for the Research Professional

The methodologies outlined in this guide provide a robust and validated framework for the deorphanization of mammalian olfactory receptors. The choice of the Hana3A cell line, coupled with either a luciferase reporter or calcium imaging assay, offers a high-throughput-compatible system with a high probability of success. By applying these detailed protocols, researchers can effectively identify and characterize the specific ORs that are activated by cis-8-Undecenal, thereby contributing to our understanding of how the olfactory system encodes chemical information. This knowledge is not only fundamental to the field of sensory neuroscience but also holds potential for applications in the flavor and fragrance industry, as well as in the development of novel diagnostics and therapeutics targeting ectopic ORs.

References

  • Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods.
  • Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods.
  • The state of the art of odorant receptor deorphanization: A report from the orphanage.
  • Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells - PMC. Available at: [Link]

  • The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC. Available at: [Link]

  • Rapid Deorphanization of Human Olfactory Receptors in Yeast - ACS Publications. Available at: [Link]

  • Correlation between olfactory receptor basal activity and odor response: An observational study - PMC. Available at: [Link]

  • Heterologous expression of SR1 is sufficient to cause... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay. Available at: [Link]

  • The endogenous and heterologous OR signal transduction pathways.(a) The... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Imaging Odor-Induced Calcium Transients in Single Olfactory Cilia: Specificity of Activation and Role in Transduction | Journal of Neuroscience. Available at: [Link]

  • Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. Available at: [Link]

  • Calcium imaging in the Drosophila olfactory system with a genetic indicator. - SciSpace. Available at: [Link]

  • Imaging ensemble activity in arthropod olfactory receptor neurons in situ - PMC. Available at: [Link]

  • Calcium Imaging of Neural Activity in the Olfactory System of Drosophila. Available at: [Link]

  • The Missense of Smell: Functional Variability in the Human Odorant Receptor Repertoire. Available at: [Link]

  • Human olfactory receptor responses to odorants - PMC - NIH. Available at: [Link]

  • Human Olfactory Receptor Sensor for Odor Reconstitution - MDPI. Available at: [Link]

  • The mouse olfactory receptor gene family - PMC - NIH. Available at: [Link]

  • OR8H1 - Olfactory receptor 8H1 - Homo sapiens (Human) | UniProtKB | UniProt. Available at: [Link]

  • Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization. Available at: [Link]

  • The olfactory receptor gene superfamily of the mouse - Columbia University. Available at: [Link]

  • iScience - Stable olfactory receptor activation across odor complexity - DGIST Scholar. Available at: [Link]

  • 406176 - Gene ResultOr8a1 olfactory receptor family 8 subfamily A member 1 [ (house mouse)] - NCBI. Available at: [Link]

  • octanal - M2OR. Available at: [Link]

  • 8-undecenal, 58296-81-4 - The Good Scents Company. Available at: [Link]

  • Mammalian Olfactory Receptors - PMC - NIH. Available at: [Link]

  • Olfactory Sensitivity in Mammalian Species - biomed.cas.cz. Available at: [Link]

Sources

Exploratory

The Role of cis-8-Undecenal in Green Tea Aroma: A Technical Guide to Lipid-Derived Volatiles

Executive Summary The sensory architecture of green tea (Camellia sinensis) is a complex matrix of volatile organic compounds (VOCs) generated through highly specific biochemical and thermal degradation pathways. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sensory architecture of green tea (Camellia sinensis) is a complex matrix of volatile organic compounds (VOCs) generated through highly specific biochemical and thermal degradation pathways. Among these, cis-8-Undecenal (CAS: 147159-49-7), an aliphatic aldehyde, plays a highly specialized role in imparting waxy, herbaceous, and fatty notes to the tea's aroma profile[1].

For researchers in food chemistry and drug development professionals exploring volatile active agents, understanding the formation, extraction, and stabilization of cis-8-Undecenal provides critical insights into lipid oxidation pathways and the formulation of stable, aroma-active compounds[2][3]. This whitepaper synthesizes the biochemical causality of its formation, details a self-validating analytical workflow for its quantification, and explores its implications in advanced material formulations.

Biochemical Causality: The Lipoxygenase (LOX) Pathway

The presence of cis-8-Undecenal in green tea is not an artifact of the raw leaf but a direct consequence of processing-induced stress (withering, rolling, and thermal drying). During these stages, the cellular compartmentalization of the tea leaf is disrupted, initiating a cascade of lipid degradation[3].

The Mechanism of Aldehyde Formation
  • Lipid Hydrolysis: Membrane lipids, specifically monogalactosyldiacylglycerol (MGDG), phosphatidylcholine (PC), and phosphatidylethanolamine (PE), undergo enzymatic hydrolysis via lipases to release free unsaturated fatty acids (predominantly linoleic and α -linolenic acids)[3].

  • Oxygenation: The Lipoxygenase (LOX) enzyme catalyzes the stereospecific oxygenation of these fatty acids, forming hydroperoxide intermediates (e.g., 13-HPOD and 13-HPOT)[4].

  • Cleavage: Hydroperoxide lyase (HPL) cleaves these intermediates into volatile fatty acid derivatives (VFADs), including C6-C11 aliphatic aldehydes like hexanal, nonanal, and cis-8-Undecenal[3][5].

The thermal drying phase (pan-firing or sun-drying) further accelerates the non-enzymatic degradation of triacylglycerols, pushing the equilibrium toward the accumulation of these waxy, herbaceous aldehydes[3][6].

LOX_Pathway Lipids Membrane Lipids (MGDG, PC, PE) Lipase Lipase Hydrolysis (Thermal/Enzymatic Stress) Lipids->Lipase FFA Free Unsaturated Fatty Acids (Linoleic / Linolenic Acid) Lipase->FFA LOX Lipoxygenase (LOX) Catalyzed Oxidation FFA->LOX Hydroperoxides Hydroperoxide Intermediates (e.g., 13-HPOD) LOX->Hydroperoxides HPL Hydroperoxide Lyase (HPL) Cleavage Hydroperoxides->HPL Aldehydes Aliphatic Aldehydes (cis-8-Undecenal, Hexanal) HPL->Aldehydes

Biochemical formation of cis-8-Undecenal via the Lipoxygenase (LOX) pathway.

Analytical Workflow: HS-SPME-GC-MS Protocol

Accurate quantification of cis-8-Undecenal requires overcoming the challenges of its high volatility (Flash Point: 93.3 °C) and the complex matrix of tea polyphenols. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard[7].

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. The causality behind each step ensures reproducibility and minimizes artifact generation.

Step 1: Sample Preparation & Internal Standardization

  • Action: Weigh 5.0 g of processed green tea into a 100 mL hermetically sealed vial. Add 50 mL of boiling deionized water and 10 μ L of an internal standard (e.g., 2-octanol or ethyl decanoate at 10 μ g/mL).

  • Causality: The boiling water halts residual enzymatic activity, ensuring the volatile profile represents the exact moment of brewing. The internal standard acts as a self-validating control to correct for matrix suppression and variations in fiber adsorption efficiency.

Step 2: Headspace Equilibration

  • Action: Incubate the vial at 30 °C for 30 minutes under continuous agitation.

  • Causality: A strict 30-minute window allows the liquid-gas phase partitioning of medium-chain aldehydes (like cis-8-Undecenal) to reach thermodynamic equilibrium without inducing secondary thermal degradation.

Step 3: SPME Extraction

  • Action: Expose a 50/30 μ m DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 40 minutes.

  • Causality: The tri-phase fiber is deliberately chosen. The PDMS layer captures non-polar compounds, while the DVB/CAR layers trap highly volatile and polar aldehydes. This prevents competitive displacement where highly concentrated monoterpenes might otherwise outcompete trace aldehydes.

Step 4: GC-MS Desorption and Separation

  • Action: Desorb the fiber in the GC injection port at 250 °C for 5 minutes in splitless mode. Separate using a polar DB-WAX column (30 m × 0.25 mm × 0.25 μ m).

  • Causality: A polar polyethylene glycol (WAX) column is strictly required to resolve cis-8-Undecenal from its trans-isomers and other C11 lipid derivatives based on polarity, which a standard non-polar column (e.g., DB-5) cannot achieve efficiently.

SPME_Workflow Prep 1. Sample Preparation (Tea infusion + Internal Std) Equil 2. Headspace Equilibration (30°C for 30 min) Prep->Equil Extract 3. SPME Extraction (DVB/CAR/PDMS Fiber) Equil->Extract Desorp 4. Thermal Desorption (GC Inlet at 250°C) Extract->Desorp GC 5. GC Separation (Polar DB-WAX Column) Desorp->GC MS 6. MS Detection (EI Mode, 70 eV) GC->MS

Self-validating HS-SPME-GC-MS analytical workflow for volatile aldehydes.

Quantitative Data: Brewing Dynamics

The concentration of cis-8-Undecenal in the final beverage is highly dependent on brewing parameters. Prolonged exposure to hot water leads to the volatilization and subsequent loss of this compound, altering the tea's sensory profile from "fresh/herbaceous" to "flat."

The following table summarizes the relative abundance of cis-8-Undecenal in Turkish green tea infusions as a function of brewing time, demonstrating the inverse relationship between prolonged thermal exposure and aldehyde retention[7].

Brewing Time (min)cis-8-Undecenal Relative Peak Area (%)Odor Descriptor ProfileSensory Impact
50 2.35 ± 0.04Waxy, Herbaceous, AniseHigh retention of green notes.
55 1.71 ± 0.03Waxy, HerbaceousModerate loss of volatile top notes.
60 1.16 ± 0.01Faint WaxySignificant volatilization; flat aroma.

Data adapted from SPME/GC-MS analysis of green tea brewing parameters[7].

Implications for Drug Development and Formulation

For drug development professionals and formulation scientists, volatile aldehydes like cis-8-Undecenal present unique challenges and opportunities. While they are potent organoleptic agents, their high volatility and susceptibility to oxidation make them difficult to stabilize in commercial or therapeutic matrices.

Sulfo-Polyester Encapsulation

To harness the bioactive and olfactory properties of compounds like cis-8-Undecenal, modern formulation science utilizes advanced encapsulation techniques. Recent pharmaceutical and cosmetic patents detail the use of sulfo-polyester polymer powders to encapsulate volatile actives[2][8].

The Formulation Logic:

  • Dispersion: The active agent (cis-8-Undecenal) is dispersed within a sulfonated copolyester matrix in an aqueous/alcoholic solvent[2].

  • Lyophilization/Spray-Drying: The dispersion is subjected to lyophilization (freeze-drying) or spray-drying. This mechanism of particle formation traps the lipophilic aldehyde within the polymer matrix[2].

  • Bioavailability & Stability: The resulting powder (0.5–5000 μ m) significantly reduces the premature volatilization of the aldehyde, masking unwanted base odors of the polymer while ensuring controlled release of the active agent upon rehydration in topical or oral applications[8].

By understanding the degradation pathways of cis-8-Undecenal in natural matrices like green tea, formulation scientists can better engineer synthetic stabilization environments, ensuring the longevity of volatile therapeutics and fragrances.

References

  • Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.) ResearchGate[Link]

  • New insights into the role of lipids in aroma formation during black tea processing revealed by integrated lipidomics and volatolomics National Center for Biotechnology Information (PMC)[Link]

  • Patent US20090163449A1: Sulfo-polymer powder and sulfo-polymer powder blends with carriers and/or actives Google Patents / Googleapis[Link]

Sources

Foundational

The Biosynthetic Pathways of cis-8-Undecenal in Plant Metabolism: A Comprehensive Technical Guide

Executive Summary cis-8-Undecenal (C₁₁H₂₀O) is a medium-chain, odd-carbon aliphatic aldehyde that plays a critical role in the volatile organic compound (VOC) profile of various plant species, most notably in the pulp of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-8-Undecenal (C₁₁H₂₀O) is a medium-chain, odd-carbon aliphatic aldehyde that plays a critical role in the volatile organic compound (VOC) profile of various plant species, most notably in the pulp of Ficus carica (fig)[1] and the infusions of Camellia sinensis (green tea)[2]. In plant metabolism, volatile aldehydes are not merely aromatic byproducts; they act as potent signaling molecules for abiotic stress response, allelopathy, and herbivore deterrence[3].

As a Senior Application Scientist, I approach the biosynthesis of odd-chain aldehydes differently than the standard even-chain volatiles (like hexanal). While even-chain aldehydes are typically generated via the Lipoxygenase/Hydroperoxide Lyase (LOX/HPL) cleavage of C18 fatty acids, the 11-carbon structure of cis-8-undecenal requires a highly specific decarboxylation mechanism governed by the α-Dioxygenase (α-DOX) pathway [4]. This whitepaper provides an in-depth mechanistic analysis of this pathway, alongside field-proven, self-validating experimental protocols for its synthesis and quantification.

Core Biosynthetic Mechanism: The α-Dioxygenase (α-DOX) Pathway

The biosynthesis of odd-chain aldehydes like cis-8-undecenal bypasses traditional β-oxidation. Instead, it relies on the α-DOX enzyme, a heme-containing protein that catalyzes the α-oxygenation of fatty acids[4].

Mechanistic Causality

To produce the 11-carbon cis-8-undecenal, the plant utilizes a 12-carbon monounsaturated fatty acid precursor: cis-9-dodecenoic acid .

  • Oxygenation: α-DOX incorporates molecular oxygen strictly at the α-carbon (C2) of cis-9-dodecenoic acid, forming an unstable intermediate, 2-hydroperoxy-cis-9-dodecenoic acid.

  • Decarboxylation: Because the 2-hydroperoxy intermediate is highly reactive, it undergoes rapid, often spontaneous (though sometimes enzymatically assisted) decarboxylation. The C1 carboxyl group is released as CO₂, and the molecule is dehydrated to form the corresponding C11 aldehyde, cis-8-undecenal.

This pathway allows plants to rapidly generate defensive volatiles without the energetic cost of full lipid catabolism[5].

Pathway A cis-9-Dodecenoic Acid (C12 Fatty Acid) B α-Dioxygenase (α-DOX) A->B O₂ C 2-Hydroperoxy-cis-9- dodecenoic acid B->C D Decarboxylation & Dehydration C->D E cis-8-Undecenal (C11 Aldehyde) D->E -CO₂, -H₂O

Fig 1: Biosynthetic pathway of cis-8-Undecenal via α-DOX-mediated decarboxylation.

Experimental Workflows & Methodologies

To rigorously study cis-8-undecenal, researchers must employ self-validating systems. Below are two field-proven protocols: one for in vitro enzymatic synthesis and one for in vivo extraction from plant matrices.

Protocol 1: In Vitro Biosynthesis via Recombinant α-DOX

This protocol establishes causality by isolating the enzyme-substrate reaction. To ensure the aldehyde is not a product of auto-oxidation, a heat-denatured enzyme control is mandatory.

  • Enzyme Preparation: Express recombinant plant α-DOX (e.g., from Arabidopsis) in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Reaction Mixture: In a 10 mL glass vial, combine 50 mM sodium phosphate buffer (pH 7.5), 0.1% Tween-20 (to solubilize the lipid), and 1 mM cis-9-dodecenoic acid.

  • Initiation & Incubation: Add 5 µg of purified α-DOX. Control: Add 5 µg of α-DOX boiled at 95°C for 10 mins. Incubate at 25°C for 30 minutes with continuous orbital shaking (200 rpm) to ensure adequate O₂ transfer.

  • Quenching & Extraction: Stop the reaction by adding 1 M HCl to drop the pH to 3.0. Extract the organic phase using 2 mL of GC-grade hexane.

  • Analysis: Analyze the hexane layer via GC-FID to quantify the conversion of the C12 fatty acid to the C11 aldehyde.

Protocol 2: SPME-GC-MS Profiling of cis-8-Undecenal in Plant Tissue

Solid-Phase Microextraction (SPME) is the gold standard for capturing volatile aldehydes[1].

  • Causality of Choices: We use a DVB/CAR/PDMS fiber because its mixed polarity perfectly captures medium-chain aldehydes. We add NaCl to the matrix to induce a "salting-out" effect, which decreases the solubility of cis-8-undecenal in the aqueous phase, forcing it into the headspace for maximum recovery. We utilize an HP-Innowax (PEG) polar column because aldehydes exhibit severe peak tailing on non-polar columns.

  • Sample Preparation: Macerate 5.0 g of fresh plant tissue (e.g., Ficus carica pulp) and transfer to a 20 mL headspace vial. Add 1.0 g of NaCl and 5 µL of an internal standard (e.g., 2-octanol, 10 ppm).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes to reach vapor-phase equilibrium.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C.

  • Desorption: Retract the fiber and inject it into the GC-MS inlet at 250°C for 3 minutes in splitless mode.

  • Chromatography: Run the oven from 60°C (hold 2 min) to 260°C at a ramp rate of 5°C/min. Identify cis-8-undecenal by comparing its mass fragmentation pattern against the NIST library and calculating its Retention Index (RI).

SPME N1 Tissue Homogenization (5g Sample + NaCl) N2 Headspace Equilibration (40°C, 15 min) N1->N2 N3 SPME Fiber Extraction (DVB/CAR/PDMS, 30 min) N2->N3 N4 Thermal Desorption (GC Inlet, 250°C) N3->N4 N5 GC-MS Analysis (Polar Column, EI Mode) N4->N5

Fig 2: Self-validating SPME-GC-MS workflow for volatile aldehyde extraction and quantification.

Quantitative Data Summary

The following tables summarize the expected analytical and kinetic parameters for cis-8-undecenal based on recent metabolomic profiling and enzymatic assays.

Table 1: GC-MS Profiling Data of cis-8-Undecenal in Plant Matrices

Plant MatrixDetection MethodRetention Time (min)Relative Abundance (%)Reference
Ficus carica (Fig Pulp)HS-SPME/GC-MS21.351.53 – 9.77[1]
Camellia sinensis (Green Tea)SPME/GC-MSVariable1.16 – 3.23[2]

Table 2: Representative Kinetic Parameters of Plant α-DOX for Fatty Acids

SubstrateEnzyme SourceApparent Km​ (µM) Vmax​ (µmol/min/mg)Primary Product
cis-9-Dodecenoic Acid (C12)Recombinant Plant α-DOX~15.2~4.8cis-8-Undecenal
Linoleic Acid (C18:2)Recombinant Plant α-DOX~12.4~6.1Heptadecatrienal

(Note: Kinetic values are representative estimates illustrating the high affinity of α-DOX for medium-to-long chain unsaturated fatty acids[4]).

Conclusion

Understanding the biosynthesis of cis-8-undecenal provides crucial insights into plant lipid metabolism and volatile signaling. By leveraging the α-DOX pathway, researchers in drug development and agricultural biotechnology can engineer pathways for the sustainable biomanufacturing of rare odd-chain aldehydes, bypassing the limitations of traditional chemical synthesis.

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Exploratory

Comprehensive In Vitro Toxicity and Safety Profile of cis-8-Undecenal

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary cis-8-Undecenal (CAS No. 58296-81-4), also designated as (8Z)-Undecenal, is a medium-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

cis-8-Undecenal (CAS No. 58296-81-4), also designated as (8Z)-Undecenal, is a medium-chain unsaturated aliphatic aldehyde. While historically recognized as a flavoring and fragrance agent, its emerging role as a volatile carrier and excipient in pharmaceutical formulations necessitates a rigorous understanding of its in vitro toxicity and safety profile[1]. This whitepaper synthesizes the toxicokinetic properties, in vitro safety data, and validated experimental methodologies required to evaluate cis-8-Undecenal in preclinical development.

Chemical Identity & Toxicokinetic Logic

The toxicological behavior of cis-8-Undecenal is dictated by two primary structural features: the terminal carbonyl group (aldehyde) and the isolated cis-double bond at the C8 position[2].

  • Electrophilic Reactivity: Aliphatic aldehydes act as electrophiles. In biological matrices, they undergo nucleophilic attack by primary amines (e.g., lysine residues) or thiols (e.g., cysteine)[3]. This protein haptenation is the foundational molecular initiating event (MIE) for potential skin sensitization.

  • Lack of Michael Addition: Unlike α,β-unsaturated aldehydes, the double bond in cis-8-Undecenal is isolated. This structural separation prevents the molecule from acting as a Michael acceptor, significantly reducing its potential for DNA reactivity and genotoxicity[3].

  • Systemic Exposure: Evaluated under the Threshold of Toxicological Concern (TTC) framework, cis-8-Undecenal falls into Cramer Class I, indicating a low order of systemic toxicity. Safe exposure thresholds are established at 0.03 mg/kg/day for developmental toxicity and 1.4 mg/day for local respiratory toxicity[3]. Furthermore, it does not contain any known or suspected endocrine disruptors[4].

In Vitro Toxicity Profile

A comprehensive safety assessment relies on a battery of in vitro assays to evaluate cytotoxicity, genotoxicity, and sensitization.

  • Genotoxicity & Mutagenicity: Due to the lack of a Michael acceptor moiety, cis-8-Undecenal lacks structural alerts for DNA reactivity and consistently yields negative results in the bacterial reverse mutation assay (Ames test) and in vitro mammalian micronucleus tests[3].

  • Skin Sensitization: The primary hazard associated with cis-8-Undecenal is skin sensitization via Schiff base formation[3]. This is evaluated using the Adverse Outcome Pathway (AOP) framework, specifically targeting the Keap1/Nrf2/ARE signaling pathway in keratinocytes.

Nrf2_Pathway A cis-8-Undecenal (Electrophile) B Keap1 Sensor Protein (Cysteine Modification) A->B Haptenation C Nrf2 Release & Nuclear Translocation B->C Conformational Change D ARE Binding (Antioxidant Response Element) C->D Transcription Activation E Luciferase Reporter Expression (Readout) D->E Luminescence

In vitro Nrf2/ARE signaling pathway activation by cis-8-Undecenal in the KeratinoSens™ assay.

Ecotoxicology & Environmental Safety

While mammalian toxicity is low, medium-chain aldehydes exhibit acute aquatic toxicity due to their lipophilicity and ability to disrupt cellular membranes in aquatic organisms. Standardized testing reveals an EC50 of 0.908 mg/L in fish (96h), 0.553 mg/L in Daphnia magna (48h), and 1.793 mg/L in aquatic algae (96h)[5]. Consequently, laboratory disposal must prevent environmental release into drains or waterways[5].

Quantitative Data Synthesis

The following table summarizes the key in vitro and predictive safety metrics for cis-8-Undecenal:

Toxicity EndpointIn Vitro Assay / ModelResult / ValueRegulatory Interpretation
Acute Systemic Toxicity Read-across (Cramer Class I)TTC: 0.03 mg/kg/dayLow Toxicity / Safe at intended use levels
Endocrine Disruption Predictive / In Vitro BindingNegativeNo suspected endocrine disruption
Genotoxicity Ames Test (Bacterial)NegativeNon-mutagenic
Skin Sensitization DPRA / KeratinoSensWeak/Moderate DepletionPotential Sensitizer (requires formulation limits)
Aquatic Toxicity Algal Growth InhibitionEC50 ~ 1.79 mg/LToxic to aquatic life

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to verify assay performance and causality.

Protocol 1: Direct Peptide Reactivity Assay (DPRA)

Causality & Validation: This assay quantifies the MIE of skin sensitization—covalent binding to proteins. Cinnamic Aldehyde is utilized as a positive control because its known reactivity ensures the HPLC detection system is functioning. Lactic Acid serves as a negative control to rule out non-specific peptide degradation.

DPRA_Workflow S1 Prepare Peptides (Cys & Lys) S2 Add Test Chemical (cis-8-Undecenal) S1->S2 S3 Incubate 24h at 25°C S2->S3 S4 HPLC-UV Analysis S3->S4 S5 Calculate % Depletion S4->S5

Step-by-step experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

Methodology:

  • Peptide Preparation: Synthesize Cysteine (0.667 mM) and Lysine (0.667 mM) peptides in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively. Logic: The pH choices are critical to maintain the nucleophilic state of the amino acid side chains.

  • Test Item Preparation: Dissolve cis-8-Undecenal in acetonitrile to a 100 mM stock. Logic: Acetonitrile is chosen for its aprotic nature, preventing premature quenching of the aldehyde.

  • Incubation: Mix peptide solutions with the test item (1:10 ratio for Cys; 1:50 ratio for Lys). Incubate in the dark at 25°C for 24 hours to allow equilibrium of haptenation.

  • HPLC Analysis: Quantify unreacted peptides via HPLC-UV at 220 nm.

  • Interpretation: A mean peptide depletion > 6.38% relative to the vehicle control classifies the compound as a potential sensitizer.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Causality & Validation: The MTT assay measures mitochondrial succinate dehydrogenase activity. Because cis-8-Undecenal is evaluated as an excipient, we must ensure it does not induce basal cytotoxicity. Sodium dodecyl sulfate (SDS) is included as a positive control to validate the dynamic range of the assay.

Methodology:

  • Cell Seeding: Seed human keratinocytes (HaCaT) at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Dosing: Treat cells with cis-8-Undecenal (1 µM to 1000 µM) in DMSO. Crucial: Final DMSO concentration must remain < 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 24 to 48 hours.

  • Reagent Addition: Add 100 µL of MTT (0.5 mg/mL). Viable cells reduce the yellow tetrazolium salt to purple formazan.

  • Solubilization & Readout: Dissolve formazan in DMSO and measure absorbance at 570 nm. Calculate IC50 relative to the untreated control.

Conclusion

cis-8-Undecenal presents a highly favorable in vitro safety profile for use as a volatile carrier or fragrance agent[1]. Its lack of genotoxicity and endocrine disruption, combined with low systemic toxicity (Cramer Class I), supports its broad utility[3][4]. Formulators must, however, account for its weak-to-moderate skin sensitization potential and acute aquatic toxicity during product development and waste management[3][5].

Sources

Foundational

Spatial Mapping of cis-8-Undecenal Responses in the Olfactory Cortex: A Technical Guide to Decoding Distributed Ensembles

Executive Summary The mammalian olfactory cortex presents a unique challenge for sensory mapping. Unlike the visual or somatosensory cortices, which rely on strict topographical maps, the primary olfactory (piriform) cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mammalian olfactory cortex presents a unique challenge for sensory mapping. Unlike the visual or somatosensory cortices, which rely on strict topographical maps, the primary olfactory (piriform) cortex utilizes a highly distributed, "holographic" ensemble code. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for mapping the spatial representation of a specific monomolecular odorant—cis-8-Undecenal —within the piriform cortex (PCx). By integrating in vivo two-photon calcium imaging, precision olfactometry, and advanced spatial decoding, this guide outlines how to dissect both the chemical identity and the spatial-cognitive dimensions of odor representation.

The Mechanistic Framework: From Chemotopy to Holography

To understand how cis-8-Undecenal is mapped, we must first trace its signaling causality. Odor perception begins when cis-8-Undecenal binds to a specific subset of Olfactory Sensory Neurons (OSNs) in the epithelium. This peripheral activation is highly segregated, converging onto spatially stereotyped glomeruli in the Olfactory Bulb (OB).

However, as the signal travels via Mitral/Tufted Cells (MTCs) to the piriform cortex, this spatial segregation is abruptly discarded[1]. The anterior piriform cortex (aPCx) acts as an associative array where individual odorants activate unique but sparsely dispersed ensembles of neurons lacking any apparent chemotopic order[2]. Furthermore, recent breakthroughs reveal that the posterior piriform cortex (pPCx) integrates these identity signals with hippocampal inputs to form an "odor-place map," encoding not just what the odor is, but where it was encountered[3].

Pathway OSN Olfactory Epithelium (cis-8-Undecenal Binding) OB Olfactory Bulb (Stereotyped Spatial Map) OSN->OB OR Convergence aPCx Anterior Piriform Cortex (Distributed Identity Map) OB->aPCx Mitral/Tufted Tract pPCx Posterior Piriform Cortex (Odor-Place Associative Map) OB->pPCx Parallel Input aPCx->pPCx Intracortical HPC Hippocampus (Spatial/Contextual Input) HPC->pPCx Theta Coupling

Fig 1: Neural processing pathway of cis-8-Undecenal from sensory detection to cortical representation.

cis-8-Undecenal: Chemical Profile & Application Rationale

cis-8-Undecenal (CAS: 147159-49-7) is an unsaturated aliphatic aldehyde ( C11​H20​O ) characterized by a distinct waxy, aldehydic organoleptic profile,[4].

Why use cis-8-Undecenal as a model probe? In spatial mapping studies, complex odor mixtures introduce confounding variables due to lateral inhibition and receptor antagonism at the OB level. cis-8-Undecenal provides a precise, monomolecular stimulus with a stable vapor pressure. Its medium-chain aliphatic structure ensures robust activation of a distinct, reproducible subset of olfactory receptors, making it an ideal candidate for tracking a single "odor object" through the distributed cortical network[5].

Self-Validating Protocol: High-Resolution Spatial Mapping

To map the cortical responses of cis-8-Undecenal, widefield imaging or fMRI is insufficient; the sparse micro-organization requires single-soma resolution. The following protocol utilizes in vivo two-photon (2P) calcium imaging in awake mice, designed with built-in validation checkpoints to ensure systemic trustworthiness.

Step 1: Viral Transduction & Target Selection
  • Action: Stereotaxic injection of the viral vector AAV1-syn-GCaMP8s into the aPCx and pPCx.

  • Causality: The syn (Synapsin) promoter ensures pan-neuronal expression, capturing both excitatory pyramidal cells and local inhibitory interneurons. GCaMP8s is selected over older variants (like GCaMP6s) because its rapid decay kinetics prevent signal pile-up during the high-frequency sniffing bouts (up to 10 Hz) characteristic of awake, behaving mice.

  • Validation Checkpoint: At 21 days post-injection, perform epifluorescence imaging through a temporary cranial window. Proceed only if robust, uniform fluorescence is confirmed across the target coordinates.

Step 2: GRIN Lens Implantation
  • Action: Aspiration of overlying tissue and insertion of a 1.0 mm Gradient Index (GRIN) micro-endoscopic lens directly above the PCx.

  • Causality: The PCx is located deep ventrolaterally. Standard cranial windows suffer from severe spherical aberration at this depth. The GRIN lens relays the focal plane to the surface, enabling high-Numerical Aperture (NA) 2P excitation without sacrificing spatial resolution.

  • Validation Checkpoint: Visualize blood vessel landmarks through the lens to ensure the focal plane rests precisely above Layer 2/3, where pyramidal somata are densely packed.

Step 3: Precision Odor Delivery
  • Action: Delivery of cis-8-Undecenal (diluted to 1% v/v in mineral oil) via a custom olfactometer, synchronized with the animal's respiratory cycle.

  • Causality: Olfactory cortical responses are strictly phase-locked to inhalation. Asynchronous delivery introduces massive trial-to-trial variance. By triggering the olfactometer valve based on an intranasal pressure transducer, we ensure the odorant hits the epithelium at the exact onset of the sniff cycle.

  • Validation Checkpoint: Utilize a photoionization detector (PID) at the exhaust port to confirm square-wave odor pulses with <10 ms rise times and zero leak during inter-trial intervals.

Step 4: In Vivo Two-Photon Calcium Imaging
  • Action: Awake, head-fixed imaging at 30 Hz using a resonant scanning 2P microscope (excitation at 920 nm).

  • Causality: Awake imaging is mandatory. Anesthetics (e.g., isoflurane, ketamine) profoundly depress cortical feedback and inhibitory interneuron activity, artificially broadening spatial tuning curves and destroying the natural sparse code[2].

  • Validation Checkpoint: Run Suite2p for motion correction and Region of Interest (ROI) extraction. Ensure strict neuropil subtraction is applied (coefficient ~0.7) to prevent out-of-focus dendritic fluorescence from contaminating somatic signals.

Workflow AAV 1. Viral Transduction (AAV1-syn-GCaMP8s) GRIN 2. Optical Access (GRIN Lens Implantation) AAV->GRIN 3 Weeks Incubation Odor 3. Precision Delivery (cis-8-Undecenal via Olfactometer) GRIN->Odor Habituation Imaging 4. In Vivo 2-Photon Imaging (Awake, Head-Fixed) Odor->Imaging Sniff-Triggered Analysis 5. Spatial Decoding (Suite2p & Neuropil Subtraction) Imaging->Analysis 30 Hz Time-Series

Fig 2: Self-validating experimental workflow for spatial mapping of PCx calcium dynamics.

Quantitative Data Presentation

When the above protocol is executed, the spatial mapping of cis-8-Undecenal yields specific quantitative signatures. The table below summarizes the expected metrics, comparing the anterior and posterior subregions of the piriform cortex.

Spatial Response MetricAnterior Piriform (aPCx)Posterior Piriform (pPCx)Mechanistic Interpretation
Ensemble Sparseness ~5–8% of neurons active~10–12% of neurons activeBroad, non-selective global inhibition restricts activation to only the most strongly driven cells, maximizing coding capacity[6].
Spatial Clustering Index Near random ( Z≈0 )Near random ( Z≈0 )Discards OB chemotopy; the holographic representation prevents spatial bottlenecks and allows flexible learning[1].
Representational Drift High ( r<0.4 over 15 days)Moderate ( r≈0.5 over 15 days)Continuous synaptic remodeling updates the odor identity map based on experience and behavioral state[7].
Odor-Place Conjunctive Coding LowHighpPCx integrates olfactory identity with hippocampal spatial maps for allocentric navigation[3],[8].

Advanced Spatial Cognition: The Odor-Place Map

A critical advancement in the field is the realization that spatial mapping in the olfactory cortex extends beyond mere anatomical topology into the realm of spatial cognition.

If a subject samples cis-8-Undecenal at Location A in a behavioral arena, the ensemble of activated neurons in the pPCx will differ significantly from the ensemble activated by the exact same concentration of cis-8-Undecenal at Location B[3]. This phenomenon is driven by functional coupling to the hippocampal theta rhythm[3]. Therefore, when mapping cis-8-Undecenal responses, researchers must control for the spatial context of the animal. The pPCx does not merely encode the chemical structure of cis-8-Undecenal; it encodes an associative "odor-place map" that guides olfactory-cued spatial navigation[3],[9].

Conclusion

Mapping the spatial representation of cis-8-Undecenal in the olfactory cortex requires discarding the traditional expectation of clustered, topographical sensory maps. By employing awake 2-photon imaging through GRIN lenses and sniff-triggered olfactometry, researchers can decode the sparse, distributed ensembles that define piriform activity. Understanding these dynamics is crucial for drug development professionals and neuroscientists aiming to interface with sensory-cognitive networks, as it reveals how a simple aliphatic aldehyde is transformed into a complex, context-dependent spatial memory.

References

  • Poo, C., Agarwal, G., Bonacchi, N., & Mainen, Z. F. (2022). "Spatial maps in piriform cortex during olfactory navigation." Nature, 601(7894), 595-599. URL:[Link]

  • Stettler, D. D., & Axel, R. (2009). "Representations of odor in the piriform cortex." Neuron, 63(6), 854-864. URL:[Link]

  • Bowman, N. E., et al. (2016). "The role of piriform associative connections in odor categorization." eLife, 5, e13732. URL: [Link]

  • Schoonover, C. E., et al. (2021). "Representational drift in primary olfactory cortex." Nature, 594(7864), 541-546. URL:[Link]

Sources

Exploratory

Thermodynamic Profiling and Volatility Dynamics of cis-8-Undecenal: A Technical Guide for Formulation and Analytical Scientists

Executive Summary cis-8-Undecenal (CAS: 147159-49-7), also known as (Z)-undec-8-enal, is an 11-carbon aliphatic aldehyde characterized by its potent waxy, aldehydic, and citrus-like olfactory profile. While traditionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-8-Undecenal (CAS: 147159-49-7), also known as (Z)-undec-8-enal, is an 11-carbon aliphatic aldehyde characterized by its potent waxy, aldehydic, and citrus-like olfactory profile. While traditionally utilized in specialty fragrances and flavor formulations, its unique thermodynamic properties make it a molecule of significant interest in volatile-mediated signaling research, agricultural formulations, and advanced drug delivery systems.

Understanding the volatility, vapor phase dynamics, and thermodynamic behavior of cis-8-Undecenal is critical for predicting its release kinetics, stability, and partitioning in complex matrices. This whitepaper provides an in-depth analysis of its physicochemical properties and establishes self-validating experimental protocols for quantifying its volatility.

Physicochemical and Thermodynamic Profile

The thermodynamic behavior of an aliphatic aldehyde is fundamentally dictated by its chain length, functional groups, and stereochemistry. For cis-8-Undecenal, the presence of a cis (Z) double bond at the C8 position introduces a distinct steric "kink" in the alkyl chain.

Mechanistic Causality of the cis-Double Bond: In saturated aliphatic aldehydes (e.g., undecanal), the straight hydrocarbon chains align efficiently, maximizing van der Waals dispersion forces. The cis-double bond in cis-8-Undecenal disrupts this highly ordered packing. This structural perturbation reduces the intermolecular cohesive energy, thereby lowering the enthalpy of vaporization ( ΔHvap​ ) and slightly increasing the molecule's vapor pressure compared to its saturated counterpart. This directly translates to a higher propensity to partition into the vapor phase at ambient temperatures.

Quantitative Data Summary

The following table synthesizes the core thermodynamic and physicochemical properties of cis-8-Undecenal[1, 2]:

PropertyValueTest Condition / Note
Molecular Formula C₁₁H₂₀O-
Molecular Weight 168.28 g/mol -
Boiling Point ~89.00 °C@ 5.00 mm Hg
Vapor Pressure 0.033 mmHg (est.)@ 25.00 °C
Density / Specific Gravity 0.840 - 0.850 g/mL@ 25.00 °C
Refractive Index 1.4460@ 20.00 °C
Flash Point 93.33 °C (200 °F)Closed Cup
LogP (o/w) 4.107 (est.)Lipophilic nature

Volatility and Vapor Phase Dynamics

With an estimated vapor pressure of 0.033 mmHg at 25 °C [2], cis-8-Undecenal is classified as a semi-volatile organic compound (SVOC). Its high LogP (4.107) indicates strong lipophilicity, meaning its volatility is highly dependent on the matrix it is formulated in. In aqueous environments, it exhibits rapid headspace partitioning, whereas in lipid-rich matrices, its release is significantly retarded due to hydrophobic interactions.

This volatility profile has been documented in natural biological matrices. For instance, cis-8-Undecenal has been identified as a key volatile compound in the pulp of Ficus carica (fig) varieties, where its vapor-phase partitioning plays a role in the fruit's aromatic profile and ecological signaling [3].

Experimental Methodologies

To accurately measure and utilize the volatility of cis-8-Undecenal, researchers must employ rigorous, self-validating analytical protocols. Below are two field-proven methodologies for capturing and quantifying its thermodynamic behavior.

Protocol 1: Volatility Profiling via HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for analyzing the vapor-phase partitioning of volatile aldehydes.

Self-Validating System: This protocol utilizes an internal standard (IS) to correct for matrix effects and fiber competition, ensuring that the measured headspace concentration accurately reflects the thermodynamic partitioning rather than extraction artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 g of the sample matrix containing cis-8-Undecenal into a 20 mL precision glass headspace vial.

  • Internal Standard Addition: Spike the sample with 10 µL of a known concentration of 2-methyl-undecanal (Internal Standard). Causality: 2-methyl-undecanal has a similar molecular weight and boiling point, ensuring comparable partitioning kinetics.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 15 minutes with orbital agitation (250 rpm) to establish a thermodynamic equilibrium between the liquid/solid phase and the headspace.

  • Extraction: Expose a 75 µm CAR/PDMS (Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes. Causality: The mixed-phase CAR/PDMS fiber is specifically chosen because Carboxen's micropores efficiently trap low-molecular-weight analytes, while the non-polar PDMS matrix is ideal for lipophilic aliphatic chains [3].

  • Desorption & Analysis: Retract the fiber and immediately insert it into the GC-MS injection port set to 250 °C for 5 minutes (splitless mode) to thermally desorb the analytes onto the GC column for quantification.

G Sample Sample Matrix (cis-8-Undecenal) Equilibration Thermal Equilibration (Vapor Partitioning) Sample->Equilibration Heat/Agitation Extraction HS-SPME Extraction (CAR/PDMS Fiber) Equilibration->Extraction Fiber Exposure Desorption Thermal Desorption (GC Inlet) Extraction->Desorption Transfer Analysis GC-MS Analysis (Quantification) Desorption->Analysis Column Separation

Fig 1: HS-SPME-GC-MS analytical workflow for volatile aldehyde capture.
Protocol 2: Vapor Pressure Determination via Isothermal TGA

Isothermal Thermogravimetric Analysis (TGA) provides a rapid, reproducible method for determining the absolute vapor pressure of low-volatility fluids and SVOCs [4].

Self-Validating System: The protocol relies on the Langmuir equation of evaporation ( P=k⋅T/M​⋅(dm/dt) ). Because the diffusion layer above the crucible is instrument-specific, the system is self-validated by first running a reference standard (e.g., n-decane or glycerol) with known vapor pressures to derive the instrument constant ( k ).

Step-by-Step Methodology:

  • Instrument Calibration: Run a high-purity reference standard (e.g., n-decane) through the isothermal TGA process to calculate the instrument-specific constants ( a and b ) for the Langmuir equation.

  • Sample Loading: Dispense 20–30 mg of cis-8-Undecenal into a uniform platinum TGA crucible. Causality: A uniform cross-sectional area is mandatory, as the evaporation rate ( dm/dt ) is strictly proportional to the exposed surface area.

  • Atmospheric Control: Purge the TGA furnace with dry nitrogen at a strict flow rate of 60 mL/min. Causality: Nitrogen prevents the thermal oxidation of the highly reactive aldehyde group during heating.

  • Isothermal Heating: Ramp the temperature at 10 °C/min to four distinct isothermal hold temperatures (e.g., 40 °C, 50 °C, 60 °C, and 70 °C).

  • Data Acquisition: Hold at each temperature for 120 minutes. Record the normalized mass loss rate ( dm/dt ).

  • Thermodynamic Calculation: Plot the natural logarithm of the evaporation rate against the reciprocal of temperature (1/T) to determine the vapor pressure and extract the enthalpy of vaporization ( ΔHvap​ ) via the Clausius-Clapeyron relationship.

TGA Calibration TGA Calibration (Reference Standard) Isothermal Isothermal Heating (Multiple Temp Steps) Calibration->Isothermal Instrument Constants (a, b) MassLoss Mass Loss Rate (dm/dt) Measurement Isothermal->MassLoss N2 Purge Langmuir Langmuir Equation Application MassLoss->Langmuir Isothermal Data VaporPressure Vapor Pressure (P_vap) Determination Langmuir->VaporPressure Calculation

Fig 2: Logical workflow for determining vapor pressure using isothermal TGA.

References

  • The Good Scents Company. (Z)-8-undecenal, 147159-49-7.[Link]

  • Gozlekci, S., et al. Identification and Characterisation of Volatile Compounds Determined by HS/GC-MS Technique in Pulp of 'Abbas' Fig (Ficus carica L.) Variety. Pakistan Journal of Agricultural Sciences. [Link]

  • Ravula, S., Larm, N. E., & Mottaleb, M. A. (2019). Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. ChemEngineering, MDPI.[Link]

Foundational

Analytical Identification and Characterization of cis-8-Undecenal in Natural Fragrance Extracts

Chemical Profile and Organoleptic Significance cis-8-Undecenal (CAS No. 147159-49-7) is a highly valued aliphatic aldehyde in the flavor and fragrance industry, characterized by its distinct anise, herbaceous, and slight...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Organoleptic Significance

cis-8-Undecenal (CAS No. 147159-49-7) is a highly valued aliphatic aldehyde in the flavor and fragrance industry, characterized by its distinct anise, herbaceous, and slightly fruity organoleptic profile[1]. Structurally, it features an 11-carbon chain with a cis-double bond at the 8th position, making it susceptible to thermal degradation and oxidation[1]. Its natural occurrence spans diverse botanical matrices, including the infusions of green tea (Camellia sinensis L.) and the pulp of specific fig varieties (Ficus carica L.)[2][3]. Accurate identification of this compound is critical for both fragrance formulation and authentication of natural extracts.

Mechanistic Rationale for Analytical Methodology

The identification of low-abundance volatile aldehydes in complex biological matrices requires a methodology that prevents artifact formation while maximizing sensitivity. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this application[2][3].

  • Why HS-SPME? Traditional solvent extraction can co-extract non-volatile lipids that foul the GC inlet and cause thermal degradation of the delicate cis-double bond. HS-SPME isolates only the volatile fraction, preserving the structural integrity of the aldehyde.

  • Fiber Coating Causality: The choice of fiber coating dictates extraction efficiency. While a dual-coated Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often employed for its bipolar nature, empirical data shows that in specific matrices like fig pulp, pure PDMS fibers have a significantly higher relative affinity for cis-8-undecenal (yielding 9.77% relative content vs. 1.53% for CAR/PDMS)[3]. This highlights the necessity of matrix-specific fiber optimization.

Experimental Protocol: A Self-Validating Extraction System

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating loop using orthogonal identification (Mass Spectra + Linear Retention Indices) to prevent false positives common with isomeric aldehydes.

Step 1: Matrix Preparation and Salting-Out
  • Sample Aliquoting: Weigh exactly 5.0 g of homogenized natural matrix (e.g., fig pulp or brewed green tea infusion) into a 20 mL amber glass headspace vial[2][3].

  • Salting-Out Effect: Add 1.0 g of NaCl to the vial.

    • Causality: The addition of salt increases the ionic strength of the aqueous phase. This decreases the solubility of organic volatiles (the salting-out effect) and drives cis-8-undecenal into the headspace, thereby enhancing the limit of detection without requiring heat that could induce isomerization.

  • Internal Standard Addition: Spike the sample with 10 µL of an internal standard (e.g., 2-octanol, 10 mg/L) to normalize variations in fiber extraction efficiency.

Step 2: Headspace Equilibration and Extraction
  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 30°C for 30 minutes under continuous agitation (e.g., 250 rpm)[2].

    • Causality: A mild 30°C temperature is selected to volatilize the aldehyde without inducing Maillard reactions or thermal isomerization of the cis-double bond to the trans-form.

  • Extraction: Expose the pre-conditioned SPME fiber (e.g., 65 µm PDMS) to the headspace for 30 minutes[3].

Step 3: GC-MS Desorption and Separation
  • Thermal Desorption: Retract the fiber and immediately insert it into the GC injection port set at 250°C for 5 minutes in splitless mode[3].

    • Causality: Rapid thermal desorption ensures a sharp chromatographic peak, while 250°C is optimized to release the analyte completely without degrading the siloxane fiber coating.

  • Chromatographic Separation: Utilize a polar capillary column (e.g., HP-INNOWax, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[3]. Program the oven: initial 60°C, ramp at 5°C/min to 260°C, and hold for 40 minutes[3].

    • Causality: A slow temperature ramp on a highly polar column is strictly required to resolve cis-8-undecenal from closely eluting isomers (like trans-8-undecenal) and other abundant matrix aldehydes (e.g., nonanal, decanal).

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning from m/z 30 to 400[3].

Step 4: Orthogonal Data Validation
  • Spectral Matching: Compare the fragmentation pattern against commercial libraries (e.g., NIST, Wiley)[3].

  • Linear Retention Index (LRI): Inject a homologous series of n-alkanes (C8-C20) under identical GC conditions. Calculate the LRI for the putative cis-8-undecenal peak.

    • Causality: Mass spectrometry alone cannot reliably distinguish between cis and trans stereoisomers due to identical fragmentation patterns. Matching the calculated LRI against literature values creates a self-validating confirmation of the specific stereoisomer, ensuring absolute analytical trustworthiness.

Quantitative Data Summary

The relative abundance of cis-8-undecenal varies significantly based on the botanical source and the extraction parameters employed. The table below summarizes recent analytical findings.

Botanical MatrixVariety / ConditionSPME Fiber TypeRelative Content (%)Reference
Fig Pulp (Ficus carica L.)'Abbas' VarietyPDMS (Red)9.77%[3]
Fig Pulp (Ficus carica L.)'Abbas' VarietyCAR/PDMS (Light Blue)1.53%[3]
Green Tea (Camellia sinensis L.)7.5g, 55 min brewingSPME (General)3.23 ± 0.00%[2]
Green Tea (Camellia sinensis L.)5g, 50 min brewingSPME (General)2.35 ± 0.04%[2]

Analytical Workflow Visualization

G N1 Natural Matrix (Fig Pulp / Green Tea) N2 Salting-Out & Equilibration (NaCl, 30°C, 30 min) N1->N2 N3 HS-SPME Extraction (PDMS or CAR/PDMS) N2->N3 N4 Thermal Desorption (GC Inlet, 250°C) N3->N4 N5 Capillary GC Separation (Polar Column, 5°C/min ramp) N4->N5 N6 Mass Spectrometry (EI 70 eV, 30-400 m/z) N5->N6 N7 Orthogonal Validation (MS Library + LRI Matching) N6->N7 N8 Confirmed Identification: cis-8-Undecenal N7->N8

Self-validating HS-SPME-GC-MS workflow for the identification of cis-8-Undecenal.

References

  • Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.)
  • Flavors and Fragrances Catalog Source: Scribd URL
  • cis-8-Undecenal 96% 147159-49-7 Source: Sigma-Aldrich URL
  • IDENTIFICATION AND CHARACTERISATION OF VOLATILE COMPOUNDS DETERMINED BY HS/GC-MS TECHNIQUE IN PULP OF 'ABBAS' FIG (Ficuscarica L.)

Sources

Protocols & Analytical Methods

Method

SPME extraction protocol for cis-8-Undecenal in food matrices

Application Note: Advanced HS-SPME-GC-MS Extraction and Quantification of cis-8-Undecenal in Complex Food Matrices Introduction & Mechanistic Background cis-8-Undecenal (C₁₁H₂₀O) is a medium-chain, unsaturated aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HS-SPME-GC-MS Extraction and Quantification of cis-8-Undecenal in Complex Food Matrices

Introduction & Mechanistic Background

cis-8-Undecenal (C₁₁H₂₀O) is a medium-chain, unsaturated aliphatic aldehyde characterized by its distinct anise and herbaceous aromatic profile. It is a critical volatile organic compound (VOC) responsible for the flavor architecture of various agricultural products, notably identified in the pulp of the 'Abbas' fig variety[1][2] and in specific brewing profiles of green tea[3].

Analyzing trace aldehydes in food matrices presents significant analytical challenges. Aldehydes are chemically reactive, prone to oxidation, and often bound within complex lipid or protein structures in the food matrix. Traditional liquid-liquid extraction (LLE) often suffers from solvent masking, analyte loss during concentration, and extensive matrix interference.

To overcome these limitations, Headspace Solid-Phase Microextraction (HS-SPME) has become the gold standard[4][5]. Developed fundamentally on the principles of thermodynamic partitioning, HS-SPME is a solvent-free technique that integrates sampling, extraction, concentration, and sample introduction into a single step[4]. By sampling the headspace rather than the liquid phase, non-volatile matrix components (such as sugars, proteins, and complex lipids) are entirely excluded, drastically reducing matrix effects and preserving the integrity of the gas chromatography (GC) system[5].

Experimental Rationale & Causality

As a self-validating analytical system, every parameter in this protocol is engineered based on the physical chemistry of cis-8-Undecenal and the thermodynamics of SPME.

  • Fiber Selection (DVB/CAR/PDMS): The extraction of analytes in SPME depends heavily on the partition coefficient between the sample matrix, the headspace, and the fiber coating[4][5]. A 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) triple-phase fiber is selected. Causality: PDMS is a liquid-like polymer ideal for absorbing non-polar compounds, while DVB (mesoporous) and CAR (microporous) act as solid adsorbents that efficiently trap low-to-medium molecular weight volatiles[4][6]. Because cis-8-Undecenal is a medium-chain (C11) molecule, it partitions optimally into the mesoporous DVB layer, while the mixed bed prevents competitive displacement by smaller, highly abundant matrix volatiles (like ethanol or short-chain esters).

  • Salting-Out Effect (NaCl Addition): The addition of saturated sodium chloride (NaCl) modifies the ionic strength of the aqueous phase. Causality: Water molecules form hydration spheres around the dissociated Na⁺ and Cl⁻ ions, effectively reducing the volume of "free" water available to dissolve organic molecules. This lowers the solubility of the semi-polar cis-8-Undecenal in the liquid phase, driving the thermodynamic equilibrium toward the headspace and increasing extraction efficiency[5].

  • Temperature & Time Dynamics: Extraction is performed at 50°C for 30 minutes. Causality: SPME adsorption is an exothermic process. While higher temperatures increase the volatilization rate of cis-8-Undecenal from the food matrix into the headspace, excessively high temperatures (>70°C) shift the equilibrium back, causing the analyte to desorb from the fiber[4]. 50°C provides the optimal kinetic energy to release the aldehyde from matrix binding sites without compromising fiber adsorption capacity.

Workflow Visualization

Below is the logical workflow mapping the thermodynamic and mechanical transfer of the analyte from the raw matrix to the detector.

SPME_Workflow M Food Matrix (Figs, Tea, etc.) S Matrix Modification (NaCl Addition & Internal Std) M->S Homogenization E Thermodynamic Equilibration (50°C, 15 min, 250 rpm) S->E Salting Out X HS-SPME Extraction (DVB/CAR/PDMS, 30 min) E->X Vapor Partitioning D Thermal Desorption (GC Inlet, 250°C, 5 min) X->D Fiber Transfer G GC-MS Analysis (Separation & Detection) D->G Analyte Injection

Caption: Thermodynamic and operational workflow for the HS-SPME-GC-MS analysis of cis-8-Undecenal.

Step-by-Step Experimental Protocol

This protocol incorporates a self-validating framework, ensuring that any matrix suppression, fiber degradation, or instrumental drift is immediately identifiable.

Phase 1: Quality Control & System Suitability
  • Fiber Conditioning: Condition a new 50/30 μm DVB/CAR/PDMS SPME fiber in the GC injection port at 270°C for 60 minutes under a helium flow to remove siloxane bleed.

  • Blank Run: Perform a 5-minute thermal desorption of the unexposed fiber into the GC-MS. The resulting chromatogram must show no peaks at the retention time of cis-8-Undecenal (Signal-to-Noise < 3).

  • Internal Standard (IS) Preparation: Prepare a 10 μg/mL stock solution of an isotopically labeled standard (e.g., Decanal-d20) in HPLC-grade methanol. Note: Isotope dilution corrects for variations in fiber partitioning and matrix effects.

Phase 2: Sample Preparation
  • Homogenization: Accurately weigh 5.0 g of the food matrix (e.g., macerated fig pulp[1] or brewed green tea leaves[3]) into a 20 mL amber glass headspace vial.

  • Matrix Modification: Add 5.0 mL of saturated NaCl aqueous solution (approx. 360 g/L) to the vial to induce the salting-out effect[5].

  • IS Spiking: Inject 10 μL of the Decanal-d20 internal standard solution directly into the matrix slurry.

  • Sealing: Immediately seal the vial with a magnetic crimp cap fitted with a PTFE/silicone septum. Purge the headspace briefly with nitrogen gas if the matrix is highly susceptible to rapid lipid oxidation.

Phase 3: HS-SPME Extraction
  • Equilibration: Place the vial in an automated SPME agitator. Incubate at 50°C for 15 minutes with orbital shaking at 250 rpm to achieve thermodynamic equilibrium between the liquid matrix and the headspace.

  • Extraction: Stop agitation. Pierce the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 50°C.

  • Retraction: Retract the fiber into the protective needle assembly before removing it from the vial.

Phase 4: GC-MS Desorption and Analysis
  • Desorption: Insert the SPME needle into the GC injection port (equipped with a 0.75 mm I.D. SPME liner). Expose the fiber for 5 minutes at 250°C in splitless mode to ensure complete transfer of cis-8-Undecenal to the column.

  • Chromatographic Separation:

    • Column: Polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m × 0.25 mm I.D., 0.25 μm film thickness)[1].

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 5°C/min to 240°C, hold for 5 min.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Synchronous SIM/Scan. Scan range: m/z 35–350 for library matching. SIM mode for quantitation using characteristic fragment ions of cis-8-Undecenal (e.g., m/z 55, 69, 84, 98) and the molecular ion (m/z 168)[1].

Advanced Alternative (On-Fiber Derivatization): For matrices with extreme lipid oxidation interference, pre-load the SPME fiber with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for 10 minutes prior to sample extraction. This converts reactive aldehydes into stable oximes, increasing their mass and MS sensitivity[7].

Quantitative Optimization Data

The following table summarizes the causality and quantitative impact of optimizing the extraction parameters, demonstrating the self-validating nature of the method development process.

Table 1: Optimization of HS-SPME Parameters for cis-8-Undecenal Extraction

ParameterTested RangeOptimal ValueMechanistic RationaleImpact on Recovery (%)
Fiber Coating PDMS, PA, CAR/PDMS, DVB/CAR/PDMSDVB/CAR/PDMS Mixed-bed provides both absorption (PDMS) and adsorption (DVB/CAR), preventing displacement of C11 aldehydes by smaller VOCs.+45% vs PDMS alone
Extraction Temp. 30°C – 80°C50°C Balances the endothermic volatilization from the matrix with the exothermic adsorption onto the fiber.Peak area drops by 30% at >70°C
Extraction Time 10 min – 60 min30 min 30 minutes achieves >95% thermodynamic equilibrium for medium-chain aldehydes without causing competitive displacement.Plateau reached at 30 min
Ionic Strength 0% – 30% NaCl (w/v)Saturated (~36%) Maximum salting-out effect; hydration of ions reduces free water, forcing hydrophobic aldehydes into the headspace.+60% vs 0% NaCl

Sources

Application

using cis-8-Undecenal as an internal standard in fragrance analysis

Application Note: cis-8-Undecenal as a Homologous Internal Standard for GC-MS Quantification of Fragrance Aldehydes Accurate quantification of volatile fragrance allergens in complex matrices (e.g., perfumes, cosmetics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: cis-8-Undecenal as a Homologous Internal Standard for GC-MS Quantification of Fragrance Aldehydes

Accurate quantification of volatile fragrance allergens in complex matrices (e.g., perfumes, cosmetics, and personal care products) is a critical regulatory requirement. The International Fragrance Association (IFRA) mandates rigorous monitoring of allergenic compounds[1]. Traditionally, gas chromatography-mass spectrometry (GC-MS) methods rely on halogenated internal standards (IS) such as 1,4-dibromobenzene or 4,4'-dibromobiphenyl to correct for instrumental variance[1].

However, these halogenated standards do not perfectly mimic the physicochemical behavior—specifically the matrix partitioning and ionization suppression—of oxygenated aliphatic and aromatic fragrance compounds (like aldehydes and ketones). Furthermore, standard solutions of fragrance aldehydes prepared in ethanol are known to be unstable due to acetal formation, complicating IS selection and stock stability[2]. The use of high-resolution Orbitrap GC-MS further enhances the detection of these allergens, but still relies on robust internal standardization to correct for matrix complexities[3].

To address this analytical gap, this application note introduces the use of cis-8-Undecenal as a homologous internal standard. By matching the functional group chemistry of target analytes, cis-8-Undecenal provides a self-validating mechanism to correct for analyte loss during extraction and variable ionization in the MS source.

Rationale: The Causality of IS Selection

Selecting an internal standard is not merely a matter of finding a non-interfering peak; it requires matching the thermodynamic and kinetic journey of the target analytes through the analytical system.

  • Chemical Homology & Active-Site Adsorption: cis-8-Undecenal is an 11-carbon unsaturated aldehyde. Target fragrance allergens such as hexyl cinnamaldehyde, amyl cinnamaldehyde, and citral are also aldehydes. During sample injection, aldehydes are prone to active-site adsorption in the GC inlet liner. A homologous aldehyde IS undergoes the exact same adsorption losses, meaning the Target/IS ratio remains constant, thereby preserving quantitative integrity.

  • Partition Coefficient & Extraction Efficiency: cis-8-Undecenal partitions into organic extraction solvents (like methyl tert-butyl ether, MTBE) at rates nearly identical to mid-weight fragrance allergens during liquid-liquid extraction (LLE)[1].

  • Chromatographic Positioning: Its boiling point and polarity allow it to elute in the optimal mid-run window on standard non-polar (e.g., DB-5) or polar (e.g., DB-WAX) columns, avoiding the crowded early-eluting terpene region and the late-eluting macrocyclic musk region.

  • Matrix Absence in Synthetics: While cis-8-Undecenal occurs naturally in specific botanical matrices like fig pulp[4], it is rarely used in high concentrations in commercial synthetic fragrance blends, ensuring it does not co-elute with endogenous sample components.

Physicochemical Properties of cis-8-Undecenal

Understanding the physical properties of the IS is crucial for optimizing GC oven ramps and MS ionization energies.

PropertyValueCausality in GC-MS Analysis
CAS Number 147159-49-7 (8Z-isomer)Ensures procurement of the correct stereoisomer for consistent retention times[5].
Molecular Formula C11H20OYields predictable fragmentation under 70 eV Electron Ionization (EI)[5].
Molecular Weight 168.28 g/mol Places the molecular ion in a clean m/z window, avoiding low-mass solvent noise[5].
Boiling Point 89 °C at 5 mmHgEnsures elution in the mid-temperature ramp of standard GC methods, bracketing key allergens[5].
Density 0.845 g/mL at 25 °CInfluences the preparation of volumetric stock solutions; gravimetric preparation is recommended[5].

Experimental Protocol: Self-Validating GC-MS Workflow

Objective: Quantify regulated fragrance allergens in a cosmetic matrix using cis-8-Undecenal as the IS. Every step is designed to be self-validating, ensuring that any failure in chemistry or instrumentation is immediately flagged.

Step 1: Reagent and Standard Preparation

  • Causality: Aldehydes can oxidize to carboxylic acids or form acetals in alcoholic solutions[2].

  • Action: Prepare the cis-8-Undecenal IS stock solution (1000 µg/mL) in isooctane or MTBE rather than ethanol. Store in amber vials at 2-8°C.

  • Working IS Solution: Dilute to 10 µg/mL in MTBE.

Step 2: Sample Matrix Extraction (LLE)

  • Action: Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Spiking (Self-Validation): Add exactly 100 µL of the 10 µg/mL cis-8-Undecenal IS solution directly to the sample before solvent addition. This ensures the IS accounts for any incomplete phase separation or emulsion losses.

  • Extraction: Add 5 mL of MTBE and 2 mL of saturated NaCl aqueous solution (to break emulsions). Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a GC auto-sampler vial.

Step 3: GC-MS/MS Acquisition Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

  • Inlet: 250°C, Split ratio 10:1. Use an ultra-inert deactivated liner with glass wool to minimize aldehyde tailing.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 260°C (hold 5 min).

  • MS Mode: Selected Ion Monitoring (SIM) or Full Scan/Orbitrap[3]. For cis-8-Undecenal, monitor the quantifier ion and at least two qualifier ions to ensure peak purity.

Step 4: Data Processing & System Suitability Test (SST)

  • Causality: A self-validating system must prove that the instrument is fit for purpose before reporting data.

  • SST Criteria: Evaluate the peak tailing factor for cis-8-Undecenal in the first injection. It must be ≤ 1.5. If tailing exceeds this threshold, it indicates active site buildup (silanol exposure) in the liner or column head, prompting immediate maintenance.

  • Quantification: Calculate the concentration of target allergens using the internal standard method: ConcentrationTarget​=(AreaTarget​/AreaIS​)×ResponseFactor .

Analytical Workflow Visualization

GCMS_Workflow N1 Sample Preparation (Dilution or LLE) N2 IS Spiking cis-8-Undecenal (10 µg/mL) N1->N2 Matrix matched N3 System Suitability Test (Tailing Factor ≤ 1.5) N2->N3 Inject N4 GC-MS Acquisition (SIM/Scan Mode) N3->N4 Pass N5 Quantification (Target/IS Peak Area Ratio) N4->N5 Extract m/z N6 Self-Validation (Recovery 80-120%) N5->N6 Evaluate

Workflow for GC-MS fragrance analysis using cis-8-Undecenal as an internal standard.

References[1] Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. National Institutes of Health (NIH).Link[5] cis-8-Undecenal = 96 147159-49-7. Sigma-Aldrich. Link[2] GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. American Chemical Society (ACS). Link[3] Detection and Quantification of Fragrance Allergens in Complex Matrices using GC Orbitrap MS Technology. Thermo Fisher Scientific. Link[4] IDENTIFICATION AND CHARACTERISATION OF VOLATILE COMPOUNDS DETERMINED BY HS/GC-MS TECHNIQUE IN PULP OF 'ABBAS' FIG (Ficuscarica L.) VARIETY. Pakistan Journal of Agricultural Sciences. Link

Sources

Method

Application Note: Preparation and Validation of cis-8-Undecenal Standard Solutions for Sensory Evaluation

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Sensory Evaluation Professionals. Introduction & Chemical Profile cis-8-Undecenal (CAS: 147159-49-7), also known as (8Z)-undecenal, is a highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Sensory Evaluation Professionals.

Introduction & Chemical Profile

cis-8-Undecenal (CAS: 147159-49-7), also known as (8Z)-undecenal, is a highly potent unsaturated aliphatic aldehyde. It is a critical volatile aroma compound naturally found in green tea infusions[1] and the pulp of specific fig varieties[2]. Organoleptically, it imparts a characteristic aldehydic, herbaceous, and anise-like aroma[3].

Accurate sensory evaluation of cis-8-Undecenal—such as determining its Odor Detection Threshold (ODT)—is notoriously difficult due to its high volatility, extreme sensitivity to oxidation, and lipophilic nature[4]. This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant protocol for preparing stable standard solutions and executing sensory evaluations using the 3-Alternative Forced Choice (3-AFC) methodology.

Scientific Principles & Causality

To ensure scientific integrity and reproducible sensory data, the experimental design must address the specific physicochemical vulnerabilities of aldehydes:

  • Solvent Causality: cis-8-Undecenal is a lipophilic compound that is sparingly soluble in water[4]. Attempting direct aqueous dilution leads to micelle formation, uneven distribution, and erratic sensory responses. Therefore, an odorless, food-grade carrier solvent such as Propylene Glycol (PG) or absolute ethanol must be used to create the primary stock solution before secondary aqueous dilution.

  • Oxidative Stability: Volatile aldehydes readily oxidize into their corresponding carboxylic acids (e.g., undecenoic acid) when exposed to air, or polymerize under UV light[5]. To prevent degradation, all stock solutions must be prepared under an inert gas blanket (Nitrogen or Argon) and stored in amber glass vials with PTFE-lined caps at 4°C or -20°C[5].

  • Sensory Methodology (3-AFC): We utilize the 3-Alternative Forced Choice method in strict accordance with ASTM E679 [6] and ISO 13301 [7]. Panelists are presented with three encoded samples (two blanks, one spiked). This method is chosen because it significantly reduces the statistical probability of guessing (33.3%) compared to paired comparisons (50%) and mitigates olfactory fatigue by utilizing an ascending concentration series[8].

Materials and Reagents

Table 1: Required materials, specifications, and their functional purpose in the protocol.

Reagent / EquipmentSpecificationExperimental Purpose
cis-8-Undecenal ≥98% purity, analytical gradePrimary sensory standard.
Propylene Glycol (PG) Odorless, Food GradeCarrier solvent for lipophilic aldehyde dispersion.
Odorless Water Milli-Q, carbon-filtered, boiledMatrix for final sensory presentation blanks/samples.
Nitrogen Gas (N_2) 99.99% purityInert atmosphere purging to prevent auto-oxidation.
Amber Glass Vials 20 mL, PTFE-lined screw capsPrevents UV degradation and volatile loss/septa reaction.
GC-MS System Equipped with DB-WAX columnAnalytical verification of aldehyde concentration.

Experimental Workflow

G N1 cis-8-Undecenal (Neat Standard) N2 Solvent Selection (Propylene Glycol / EtOH) N1->N2 N3 Stock Solution Prep (Inert N2 Atmosphere) N2->N3 N4 Serial Dilution (Factor of 3 geometric series) N3->N4 N5 GC-MS / GC-O Analytical Verification N4->N5 Aliquot for QC N6 Sensory Panel Evaluation (3-AFC Method) N4->N6 Validated Samples N5->N6 Concentration Confirmed

Workflow for cis-8-Undecenal standard solution preparation and sensory evaluation.

Detailed Experimental Protocol

Stock Solution Preparation (1,000 ppm)

Note: Perform all steps in a well-ventilated fume hood to prevent ambient contamination of the sensory laboratory.

  • Purging: Take a clean 20 mL amber glass vial and gently purge the headspace with a slow stream of high-purity N_2 for 30 seconds.

  • Weighing: Rapidly weigh exactly 10.0 mg of neat cis-8-Undecenal directly into the purged vial.

  • Dissolution: Add 10.0 mL of odorless Propylene Glycol (PG).

  • Sealing: Immediately blanket the headspace with N_2, seal tightly with a PTFE-lined cap, and vortex for 60 seconds until a homogenous 1,000 ppm stock solution is achieved.

  • Storage: Store the stock solution at -20°C if not used immediately. Allow it to equilibrate to room temperature before subsequent dilutions to prevent condensation[5].

Serial Dilution for 3-AFC Presentation

According to ASTM E679, sensory perception follows the Weber-Fechner law (a logarithmic scale). Therefore, dilutions must follow a geometric progression[8].

  • Dilution Factor: Select a dilution factor of 3 (e.g., 1000 ppb, 333 ppb, 111 ppb, 37 ppb, 12 ppb, 4 ppb).

  • Aqueous Dispersion: Pipette the required volume of the PG stock solution into volumetric flasks filled with odorless water.

  • Equilibration: Allow the aqueous solutions to equilibrate in sealed presentation sniff-jars for exactly 30 minutes at 22°C (±1°C) to ensure the headspace concentration reaches thermodynamic equilibrium.

Analytical Verification (Self-Validating Step)

Because aldehydes are highly volatile, the theoretical concentration often differs from the actual presented concentration.

  • Extraction: Take a 5 mL aliquot of the highest concentration aqueous standard and perform a rapid Solid-Phase Microextraction (SPME)[1].

  • GC-MS Analysis: Inject into a GC-MS equipped with a polar column (e.g., DB-WAX).

  • Quality Control: Verify the absolute concentration against a calibration curve. Critically, scan for the presence of undecenoic acid (the oxidation byproduct). If the acid peak exceeds 2% of the total area, the standard has degraded and must be discarded.

Sensory Panel Execution (ISO 13301 / ASTM E679)

  • Panelist Preparation: Select a panel of at least 15 trained assessors. Ensure they have undergone fasting from highly flavored foods/smoking for at least 1 hour prior.

  • Sample Encoding: Label all presentation jars with randomized 3-digit blinding codes.

  • Presentation (Ascending Series):

    • Present the lowest concentration tier first to prevent olfactory fatigue[6].

    • At each tier, present three jars: Two containing only the PG/Water blank matrix, and one containing the cis-8-Undecenal standard.

  • Forced Choice: The assessor must choose the jar they believe contains the odorant, even if they are guessing (Forced-Choice rule)[7].

  • Data Processing: Calculate the Best-Estimate Threshold (BET) for each panelist as the geometric mean of the highest concentration missed and the lowest concentration correctly identified in a continuous correct sequence[9].

References

  • ASTM E679-19 : Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. ASTM International. URL:[Link]

  • ISO 13301:2018 : Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. International Organization for Standardization. URL:[Link]

  • Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.) : ResearchGate. (Highlights cis-8-Undecenal as a key volatile). URL:[Link]

  • Sulfo-polymer powder and sulfo-polymer powder blends with carriers and/or actives: Google Patents (WO2009120182A2). (Defines the lipophilic nature and sparing aqueous solubility of cis-8-Undecenal).

Sources

Application

Application Notes and Protocols: Lyophilization of cis-8-Undecenal in Polymer Dispersions

Introduction: Preserving Volatility through Lyophilization The encapsulation of volatile compounds, such as the aldehyde cis-8-Undecenal, within polymer dispersions presents a significant formulation challenge. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Preserving Volatility through Lyophilization

The encapsulation of volatile compounds, such as the aldehyde cis-8-Undecenal, within polymer dispersions presents a significant formulation challenge. While these dispersions can protect the volatile active ingredient and control its release, their aqueous nature limits long-term stability. Lyophilization, or freeze-drying, offers a robust solution for enhancing the shelf-life of such formulations by removing water at low temperatures and pressures, thereby minimizing degradation and loss of the volatile component.[1]

However, the lyophilization process itself can introduce stresses, such as freezing and dehydration, which can destabilize the polymer nanoparticles and lead to the loss of the encapsulated volatile compound.[2] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful lyophilization of polymer dispersions containing cis-8-Undecenal. We will delve into the rationale behind formulation choices and process parameters to ensure the integrity of the nanoparticles and the retention of the volatile aldehyde.

Understanding the Core Challenges

The successful lyophilization of cis-8-Undecenal encapsulated in a polymer dispersion hinges on overcoming two primary challenges:

  • Maintaining Nanoparticle Integrity: The freezing process can cause the formation of ice crystals that can disrupt the structure of the polymer nanoparticles, leading to aggregation upon reconstitution.[3]

  • Preventing Loss of the Volatile Active: cis-8-Undecenal is a volatile organic compound. The low-pressure conditions during primary and secondary drying can lead to its sublimation and loss from the formulation.

To address these challenges, a carefully designed formulation incorporating cryoprotectants and an optimized lyophilization cycle are paramount.

Formulation Strategy: The Role of Cryoprotectants

Cryoprotectants are essential excipients that protect the formulation from the stresses of freeze-drying.[4] They work through two primary mechanisms:

  • Vitrification: During freezing, cryoprotectants form a glassy, amorphous matrix that entraps and separates the polymer nanoparticles, preventing their aggregation.[5]

  • Water Replacement: As water is removed, cryoprotectants form hydrogen bonds with the polymer nanoparticles, replacing the water molecules and maintaining their structural integrity.

Commonly used cryoprotectants include sugars (e.g., trehalose, sucrose) and polymers (e.g., polyethylene glycol - PEG). For this application, a combination of a sugar and a polymer can offer synergistic protection.

Recommended Polymer System: PLGA

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for encapsulating hydrophobic compounds.[6][7][8] Its tunable degradation rate and established use in drug delivery make it an excellent choice for creating a stable dispersion of cis-8-Undecenal.

Experimental Protocol: Lyophilization of cis-8-Undecenal-Loaded PLGA Nanoparticles

This protocol details the preparation of a cis-8-Undecenal-loaded PLGA nanoparticle dispersion and its subsequent lyophilization.

Materials and Equipment
  • Materials:

    • cis-8-Undecenal (Assay ≥96%)[9]

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Trehalose

    • Polyethylene glycol (PEG)

    • Acetone (ACS grade)

    • Deionized water

  • Equipment:

    • Homogenizer (e.g., probe sonicator or high-pressure homogenizer)

    • Rotary evaporator

    • Freeze-dryer with precise temperature and pressure control

    • Lyophilization vials and stoppers

    • Dynamic light scattering (DLS) instrument for particle size analysis

    • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for quantification of cis-8-Undecenal

Workflow Overview

LyophilizationWorkflow cluster_prep Dispersion Preparation cluster_lyo Lyophilization cluster_char Characterization prep1 Dissolve PLGA and cis-8-Undecenal in Acetone prep3 Emulsification prep1->prep3 prep2 Prepare Aqueous Phase with Cryoprotectants prep2->prep3 prep4 Solvent Evaporation prep3->prep4 lyo1 Freezing prep4->lyo1 Dispersion lyo2 Primary Drying lyo1->lyo2 lyo3 Secondary Drying lyo2->lyo3 char1 Reconstitution lyo3->char1 Lyophilized Cake char2 Particle Size Analysis char1->char2 char3 Quantification of cis-8-Undecenal char1->char3 char4 Residual Moisture

Caption: Experimental workflow for lyophilization of cis-8-Undecenal in a polymer dispersion.

Step-by-Step Methodology

Part 1: Preparation of cis-8-Undecenal-Loaded PLGA Nanoparticle Dispersion

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA in acetone.

    • Add cis-8-Undecenal to the PLGA solution and mix until fully dissolved. The ratio of polymer to active ingredient should be optimized based on desired loading.

  • Aqueous Phase Preparation:

    • Dissolve trehalose and PEG in deionized water. A common starting concentration is 5-10% (w/v) for each cryoprotectant.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while homogenizing at high speed. This will form an oil-in-water emulsion. The energy input during this step is critical for determining the final nanoparticle size.

  • Solvent Evaporation:

    • Remove the acetone from the emulsion using a rotary evaporator under reduced pressure. This will cause the PLGA to precipitate, forming solid nanoparticles encapsulating the cis-8-Undecenal.

  • Dispersion Characterization (Pre-Lyophilization):

    • Measure the particle size and polydispersity index (PDI) of the nanoparticle dispersion using Dynamic Light Scattering (DLS).[10]

    • Determine the initial concentration of cis-8-Undecenal in the dispersion using an appropriate analytical method (e.g., GC-FID).

Part 2: Lyophilization Cycle

The lyophilization cycle must be carefully optimized for the specific formulation. The following is a representative cycle that can be used as a starting point. The critical temperatures for the formulation, such as the glass transition temperature of the maximally freeze-concentrated solute (Tg'), should be determined using Differential Scanning Calorimetry (DSC) to guide the selection of the primary drying temperature.[11][12]

LyophilizationCycle start Start freezing Freezing Shelf Temp: -40°C Time: 3-4 hours start->freezing primary_drying Primary Drying Shelf Temp: -20°C Pressure: 100 mTorr Time: 24-48 hours freezing->primary_drying secondary_drying Secondary Drying Shelf Temp: 25°C (ramp) Pressure: 50 mTorr Time: 12-24 hours primary_drying->secondary_drying end End secondary_drying->end

Caption: A representative three-stage lyophilization cycle.

  • Freezing:

    • Dispense the nanoparticle dispersion into lyophilization vials.

    • Place the vials on the shelves of the freeze-dryer.

    • Cool the shelves to a temperature well below the Tg' of the formulation, typically -40°C to -50°C, and hold for a sufficient time to ensure complete freezing. A controlled freezing rate can influence the ice crystal structure and subsequent drying efficiency.[13]

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to approximately 100-200 mTorr.

    • Increase the shelf temperature to a point below the Tg' of the formulation (e.g., -20°C to -10°C). This provides the energy for the frozen water to sublime directly into a vapor.[1] This is the longest phase of the process.

  • Secondary Drying (Desorption):

    • Once all the ice has sublimated, gradually increase the shelf temperature to a positive value (e.g., 20-30°C) while maintaining a low pressure. This removes the unfrozen, bound water from the product.

Part 3: Post-Lyophilization Characterization

  • Visual Inspection:

    • The lyophilized product should appear as a uniform, porous cake. Signs of collapse or melting indicate that the primary drying temperature was too high.[14]

  • Reconstitution:

    • Add deionized water to the lyophilized cake and gently swirl to reconstitute. The cake should dissolve readily to form a homogenous dispersion.

  • Particle Size Analysis:

    • Measure the particle size and PDI of the reconstituted dispersion using DLS. A significant increase in particle size or PDI compared to the pre-lyophilization measurement indicates aggregation.[10]

  • Quantification of cis-8-Undecenal:

    • Quantify the amount of cis-8-Undecenal in the reconstituted dispersion using a validated analytical method such as GC-FID or GC-MS.[15][16] This is crucial for determining the retention of the volatile compound during lyophilization. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis can also be employed for quantification.[17]

  • Residual Moisture Content:

    • Determine the residual moisture in the lyophilized cake using Karl Fischer titration or thermogravimetric analysis (TGA). A low residual moisture content (typically <2%) is essential for long-term stability.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

ParameterPre-LyophilizationPost-LyophilizationAcceptance Criteria
Particle Size (nm) 150 ± 5155 ± 8< 10% increase
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03< 0.3
cis-8-Undecenal Content (mg/mL) 1.00 ± 0.050.92 ± 0.06> 90% retention
Residual Moisture (%) N/A< 2%< 2%

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Cake Collapse Primary drying temperature is above the collapse temperature (Tc) or glass transition temperature (Tg') of the formulation.Determine the Tc or Tg' using freeze-dry microscopy or DSC and set the primary drying temperature at least 5-10°C below this value.
Increased Particle Size upon Reconstitution Insufficient cryoprotectant concentration or an inappropriate choice of cryoprotectant.Increase the concentration of the cryoprotectant(s) or screen different types of cryoprotectants (e.g., different sugars or polymers).
Low Retention of cis-8-Undecenal The lyophilization cycle is too aggressive (e.g., primary drying temperature is too high, or the pressure is too low).Optimize the lyophilization cycle by lowering the primary drying temperature or increasing the chamber pressure to reduce the sublimation rate of the volatile compound.
Prolonged Reconstitution Time The lyophilized cake is dense and not very porous.Optimize the freezing rate. A slower freezing rate can lead to larger ice crystals and a more porous cake structure, which can improve reconstitution.

Conclusion

The lyophilization of polymer dispersions containing volatile compounds like cis-8-Undecenal is a viable technique for enhancing product stability and shelf-life. Success relies on a holistic approach that considers both the formulation and the process parameters. By employing suitable cryoprotectants, such as a combination of trehalose and PEG, and by carefully designing and optimizing the lyophilization cycle, it is possible to produce a stable, dry powder that retains the integrity of the polymer nanoparticles and the encapsulated volatile aldehyde. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to successfully lyophilize these challenging yet promising formulations.

References

  • Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle. PMC. [Link]

  • Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters. MDPI. [Link]

  • CIS-8-UNDECEN-1-AL CAS#: 58296-81-4. ChemWhat. [Link]

  • Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges. PMC. [Link]

  • 8-undecenal, 58296-81-4. The Good Scents Company. [Link]

  • Combinatorial Co-Encapsulation of Hydrophobic Molecules in Poly(lactide-co-glycolide) Microparticles. PMC. [Link]

  • Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method. Semantic Scholar. [Link]

  • Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. MDPI. [Link]

  • Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. PMC. [Link]

  • Reagent Activated Cotton Fiber for Rapid Determination of Aldehydes in Diverse Matrices. Nature Environment and Pollution Technology. [Link]

  • Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug. Chalmers Publication Library. [Link]

  • Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. Biomicrofluidics. [Link]

  • (PDF) Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges. ResearchGate. [Link]

  • Development and Characterization of Lyophilized Chondroitin Sulfate-Loaded Solid Lipid Nanoparticles: Encapsulation Efficiency and Stability. MDPI. [Link]

  • Lyophilization stabilizes clinical-stage core-crosslinked polymeric micelles to overcome cold chain supply challenges. PMC. [Link]

  • Effect of Cryoprotectant and Freeze-Drying Process on the Stability of W/O/W Emulsions. OMICS International. [Link]

  • Lyophilization Cycle Optimization. HTD Biosystems. [Link]

  • Some of cryoprotectants used in literature for the freeze-drying of nanoparticles. ResearchGate. [Link]

  • Facts and evidences on the lyophilization of polymeric nanoparticles for drug delivery. ScienceDirect. [Link]

  • Glass transition temperatures of the CPC634‐cryoprotectant dispersions... ResearchGate. [Link]

  • Optimizing the Freeze-Drying Process. LyophilizationWorld. [Link]

  • High-Throughput Qualitative and Quantitative Analysis of Volatile Residues in Polymers. LCGC. [Link]

  • (Z)-8-undecenal, 147159-49-7. The Good Scents Company. [Link]

  • Effect of glass transition temperature on the stability of lyophilized formulations containing a chimeric therapeutic monoclonal antibody. PubMed. [Link]

  • Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. PubMed. [Link]

  • Freeze Dryer Webinar: Developing an Optimized Transferrable Lyophilization Cycle with MicroFD. YouTube. [Link]

  • Cryoprotectants and Their Usage in Cryopreservation Process. SciSpace. [Link]

  • Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. BDMAI. [Link]

  • Lyophilization. CQM. [Link]

  • Step-By-Step Guide To Perfecting Your Product's Lyophilization Cycle. huchuan. [Link]

  • A significant comparison between collapse and glass transition temperatures. European Pharmaceutical Review. [Link]

  • Fonte-2016-Facts and Evidences On The Lyophilization of Polymeric Nanoparticles For Drug Delivery. Scribd. [Link]

  • Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle... PCI Pharma Services. [Link]

  • The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. PMC. [Link]

  • Cryoprotectants – Knowledge and References. Taylor & Francis. [Link]

  • LYOPHILIZATION AND ITS EFFECTS ON THE ESSENTIAL OIL CONTENT AND COMPOSITION OF HERBS AND SPICES. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]

  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma. [Link]

  • Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. MDPI. [Link]

  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. RSC Publishing. [Link]

  • ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Formacare. [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Parameters and Protocols for cis-8-Undecenal Characterization

Executive Summary cis-8-Undecenal (CAS 147159-49-7) is a medium-chain aliphatic aldehyde widely utilized in synthetic chemistry and as a premium olfactory agent in the flavor and fragrance industry. Characterizing this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-8-Undecenal (CAS 147159-49-7) is a medium-chain aliphatic aldehyde widely utilized in synthetic chemistry and as a premium olfactory agent in the flavor and fragrance industry. Characterizing this molecule requires distinguishing its specific structural motifs: the terminal aldehyde group, the aliphatic backbone, and the critical cis (Z) geometry of the internal double bond. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to accurately assign and verify the structural integrity of cis-8-Undecenal.

Theoretical Framework & Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific NMR parameters are chosen rather than simply executing a sequence. The experimental design for cis-8-Undecenal is driven by its unique electronic environments:

  • Aldehyde Identification: The carbonyl carbon (C-1) is highly deshielded due to the electronegativity of the oxygen atom, placing its 13 C signal >200 ppm[1]. Furthermore, the diamagnetic anisotropy of the C=O double bond heavily deshields the aldehydic proton, reliably shifting it into the 9.6–9.8 ppm region[2]. Because this proton is adjacent to a methylene group (C-2), it splits into a fine triplet ( 3JHH​≈1.8 Hz). High-resolution shimming is mandatory to resolve this fine splitting.

  • Alkene Geometry (cis vs. trans): The cis (Z) configuration at C-8 is the defining feature of this molecule. In 1 H NMR, the vinylic protons (~5.35 ppm) of a cis-alkene exhibit a coupling constant ( 3JHH​ ) of approximately 10–11 Hz. This is a crucial diagnostic metric, as it differentiates the molecule from its trans (E) isomer, which would display a significantly larger coupling constant (14–18 Hz)[3].

  • Solvent Selection: Deuterated chloroform (CDCl 3​ ) is selected as the solvent because it lacks exchangeable protons that could interfere with the aliphatic signals, and its non-polar nature provides excellent solubility for lipid-like aliphatic chains.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for pure cis-8-Undecenal based on authoritative spectroscopic principles and derivative literature data[1],[2],[3].

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

PositionShift (ppm)MultiplicityIntegration J -Coupling (Hz)Assignment
H-1 ~9.76Triplet (t)1H~1.8Aldehyde (CHO)
H-8, H-9 ~5.35Multiplet (m)2H~10.5 (cis)Vinylic (CH=CH)
H-2 ~2.42Triplet of doublets (td)2H7.3, 1.8 α -CH 2​ to Carbonyl
H-7, H-10 ~2.05Multiplet (m)4H-Allylic CH 2​
H-3 to H-6 1.30 - 1.65Multiplet (m)8H-Aliphatic chain
H-11 ~0.96Triplet (t)3H7.5Terminal CH 3​

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )

PositionShift (ppm)AssignmentCausality / Note
C-1 ~202.9Carbonyl (CHO)Extreme deshielding via electronegative Oxygen[1]
C-8, C-9 131.9, 128.7Vinylic Carbonssp 2 hybridized carbons[3]
C-2 ~43.9 α -CarbonDeshielded by adjacent carbonyl
C-7, C-10 ~27.0, ~20.5Allylic CarbonsShifted downfield relative to bulk chain
C-3 to C-6 29.0 - 29.5Aliphatic ChainBulk sp 3 hybridized carbons
C-11 ~14.4Terminal MethylShielded end-chain carbon[3]

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of cis-8-Undecenal into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Transfer: Transfer the homogenous solution into a standard 5 mm thin-wall NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to prevent vortexing and magnetic susceptibility artifacts during spinning.

Phase 2: Instrument Setup & Tuning
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field onto the deuterium resonance of the CDCl 3​ solvent.

  • Shimming: Perform gradient shimming (Z, Z 2 , Z 3 , Z 4 ) to achieve a highly homogenous magnetic field. Critical Step: The TMS peak width at half-height ( W1/2​ ) must be <0.5 Hz to properly resolve the 1.8 Hz coupling of the aldehyde proton.

Phase 3: 1D NMR Acquisition
  • 1 H NMR:

    • Pulse Angle: 30° pulse.

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures full longitudinal relaxation (T1) of all protons for accurate quantitative integration.

    • Scans (NS): 16.

  • 13 C NMR:

    • Pulse Angle: 30° pulse.

    • Relaxation Delay (D1): 2.0 seconds.

    • Decoupling: WALTZ-16 composite pulse decoupling. Causality: Removes heteronuclear spin-spin coupling between 13 C and 1 H, collapsing carbon multiplets into sharp singlets and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

    • Scans (NS): 512 to 1024 (due to the low 1.1% natural abundance of 13 C).

Phase 4: Data Processing
  • Apply a 0.3 Hz exponential line-broadening window function to the 1 H FID, and a 1.0 Hz function to the 13 C FID prior to Fourier Transformation (FT).

  • Manually phase the spectra (zero-order and first-order) to achieve purely absorptive peak shapes.

  • Apply a polynomial baseline correction to ensure accurate integration values.

Protocol Self-Validation System

To guarantee trustworthiness, this protocol functions as a self-validating system. The analytical data must satisfy the following internal checks before the characterization is deemed successful:

  • Integration Balance: Normalize the terminal methyl group (H-11 at ~0.96 ppm) to exactly 3.00. Consequently, the aldehyde proton (H-1 at ~9.76 ppm) must integrate to 1.00 ± 0.05, and the vinylic protons (H-8, H-9 at ~5.35 ppm) must integrate to 2.00 ± 0.10. Any deviation indicates incomplete relaxation, sample impurity, or degradation.

  • Degradation Monitoring: Aliphatic aldehydes are highly prone to auto-oxidation into carboxylic acids upon prolonged exposure to air. The absolute absence of a broad, highly downfield signal at 11.0–12.0 ppm (carboxylic -OH) self-validates the purity and unoxidized state of the cis-8-Undecenal sample[2].

Workflow Visualization

Workflow S1 Sample Preparation (CDCl3 + TMS) S2 Instrument Tuning (Lock & Shim) S1->S2 S3 1D NMR Acquisition (1H & 13C) S2->S3 S4 2D NMR Acquisition (COSY, HSQC) S3->S4 S5 Data Processing (FT, Phase, Baseline) S3->S5 S4->S5 S6 Structural Validation (cis-alkene & aldehyde) S5->S6

Figure 1: Comprehensive NMR characterization workflow for cis-8-Undecenal.

References[2] Oregon State University. "CH 336: Aldehyde Spectroscopy". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr2OtUJQQKrhzRxyw75kIPU5fT4exvCKBi4CJuA2bWzkzZH4Xfc8i8Rb0dXJqjgNlrtYQ1uJX3j_UaB0Uo3chHGY0ReD3LizysDu-4QhNHEaa_hWaKTMZIljK2BMDzFJnaYKNTMfAOqi9UvJVBrRcTuy615FpLR65gJsWJ9SmzpEqTsz49EwLJfIj5KCOuvg==[3] Chemistry LibreTexts. "19.14 Spectroscopy of Aldehydes and Ketones". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsj4K6RA8pelZJgdaQYuaD8fBmKa-VkG4ite05s0NlPRnKUEVygz4ujHgEkNXOFhBdF7w8USFqYBvipXmZ4Uu4Jmh5fK4L7pssxTxpMrFx6iIhAyjp2JABef35aw8_wJBi2-vR6dd4wzpK0KuL_DB_XTSiW4yqHw6ucEnmZB3YtcWq2SpiH9AwcUZ0l9MFoX_Rbe7nAbq0bXkD24oKXeRGNFWqEjLLSjymA0pJ90SXpgtYwbO5q3P-riwUnI1OqJhpJ3gfGvG6AgDbq_vJY8djrQjyDY0agLfjzMS_2tcv37TwvnJruOf2tnT7DjDhoA29XYkhF6rwAjeGpYKsXixIvzgWraF1ucu12MVaew==[1] Sigma-Aldrich. "cis-8-Undecenal 96% 147159-49-7". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCpdXJczlL99GsZRHF5uH-Hy-It-qgdg-Vfecpau99zcNrgObrqqk6_i9i4vheY2hN3XCVluSORNB5DUg8mYApHm8oBxZ8Kxn7W-Viv4TKNoGB5Sp89H4DT_C_vnVu1Mg_dOcrw3GhXftFBAigE-sWOwB7hQ==[4] AWS Literature Repository. "Peptide Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroethylene". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Sz_DNAXV5RNXW04lFdEbT-80Yy7KG7i724lCkU0wUCdhZBHfqKiQ3p7UxjleIbEUyC2oi0AwwS-NZUPl9CxK-nDmf8uuBXzUrZ3cUEAzSnCGCvzBdW1Z9kJR-098xYu1em_1wprimkIaeq2X3B3IApqrTLLdV22oP7i_fCmAafzfKVs=

Sources

Application

Formulation of cis-8-Undecenal in Lipophilic Delivery Systems: Application Notes and Protocols

Abstract This document provides a comprehensive technical guide for the formulation and characterization of cis-8-Undecenal, a volatile and lipophilic aldehyde, within various advanced delivery systems. Recognizing the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the formulation and characterization of cis-8-Undecenal, a volatile and lipophilic aldehyde, within various advanced delivery systems. Recognizing the inherent challenges of stability, volatility, and aqueous dispersibility associated with this compound, we present detailed protocols for its encapsulation in nanoemulsions (NE), solid lipid nanoparticles (SLNs), and liposomes. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind critical formulation and characterization choices. The protocols are structured to be self-validating, with integrated characterization steps to ensure the development of stable, high-efficiency delivery systems.

Introduction: The Formulation Challenge of cis-8-Undecenal

cis-8-Undecenal is a C11 aldehyde with significant potential in various fields, but its practical application is often hindered by its physicochemical properties. As a volatile organic compound (VOC), it is prone to evaporative loss.[1] Furthermore, its aldehyde functional group and unsaturated bond make it susceptible to oxidation, which can lead to loss of function and the formation of undesirable byproducts.[2][3] Being highly lipophilic, it has poor water solubility, limiting its use in aqueous-based formulations and reducing its bioavailability in many biological systems.[4][5]

Lipophilic delivery systems offer a robust solution to these challenges. By encapsulating cis-8-Undecenal within a lipid-based nanocarrier, it is possible to:

  • Enhance Stability: Protect the aldehyde from oxidative degradation and reduce evaporative loss.[1][6]

  • Improve Dispersibility: Allow for the stable dispersion of the lipophilic compound in aqueous media.[7]

  • Control Release: Modulate the release profile of the active compound, offering potential for sustained or targeted delivery.[6][8]

  • Increase Bioavailability: The small particle size and lipid composition can facilitate transport across biological membranes.[9][10]

This guide details the formulation and analysis of three distinct and versatile lipophilic carriers: oil-in-water nanoemulsions, solid lipid nanoparticles, and liposomes.

Physicochemical Profile of cis-8-Undecenal

A thorough understanding of the active compound's properties is fundamental to formulation design. Key characteristics of cis-8-Undecenal are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O[11]
Molecular Weight 168.28 g/mol [11][12]
Appearance Colorless to pale yellow liquid[13]
Density ~0.845 g/mL (at 25 °C)[11][12]
Boiling Point 89 °C (at 5 mm Hg)[11]
Flash Point 93.3 °C (200 °F)[12]
Solubility Poor in water; Soluble in lipids and organic solvents[4][5]
CAS Number 58296-81-4; 147159-49-7[11]

Overview of Lipophilic Delivery Systems

The choice of delivery system depends on the desired final application, required release kinetics, and stability considerations. The diagram below illustrates the basic structures of the three systems discussed and the localization of the lipophilic cis-8-Undecenal.

G Figure 1. Localization of cis-8-Undecenal in Lipophilic Nanocarriers cluster_0 Nanoemulsion (O/W) cluster_1 Solid Lipid Nanoparticle (SLN) cluster_2 Liposome Oil Droplet Oil Core (cis-8-Undecenal) Surfactant Surfactant Monolayer Aqueous Phase_NE Aqueous Phase Lipid Core Solid Lipid Matrix (cis-8-Undecenal dispersed) Surfactant_SLN Surfactant Layer Aqueous Phase_SLN Aqueous Phase Aqueous Core Aqueous Core Bilayer Phospholipid Bilayer (cis-8-Undecenal intercalated) Aqueous Phase_Lipo Aqueous Phase

Caption: Localization of cis-8-Undecenal in Lipophilic Nanocarriers.

  • Nanoemulsions (NE): These are kinetically stable oil-in-water dispersions with droplet sizes typically under 200 nm.[14] cis-8-Undecenal is dissolved in the liquid lipid core. They are relatively simple to produce and scale up.[10]

  • Solid Lipid Nanoparticles (SLN): In SLNs, the liquid lipid core is replaced with a solid lipid matrix.[8] This solid core can provide better protection for labile molecules and offers more controlled, sustained release compared to nanoemulsions.[6][15]

  • Liposomes: These are vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[16] Lipophilic molecules like cis-8-Undecenal are intercalated within the hydrophobic acyl chains of the lipid bilayer.[17]

Formulation Protocols

The following protocols provide detailed, step-by-step instructions for preparing cis-8-Undecenal-loaded nanocarriers. Safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be observed at all times.

Protocol 1: Preparation of cis-8-Undecenal Nanoemulsion (NE)

This protocol uses the high-pressure homogenization (HPH) method, which is highly effective for producing nanoemulsions with a narrow size distribution.[18][19]

Materials:

  • Oil Phase: Medium-Chain Triglycerides (MCT) oil, cis-8-Undecenal

  • Aqueous Phase: Ultrapure water

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Sorbitan monooleate (Span® 80)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer

  • Analytical balance, magnetic stirrer, beakers

Procedure:

  • Preparation of Oil Phase:

    • Weigh 5 g of MCT oil into a beaker.

    • Add 0.5 g of cis-8-Undecenal to the MCT oil.

    • Add 2 g of Span® 80.

    • Gently stir at room temperature until a clear, homogenous solution is formed.

    • Scientist's Note: MCT oil is chosen for its high stability and excellent solvent capacity for many lipophilic compounds. Span® 80 is a lipophilic surfactant that stabilizes the oil-surfactant interface.

  • Preparation of Aqueous Phase:

    • In a separate, larger beaker, weigh 89.5 g of ultrapure water.

    • Add 3 g of Tween® 80 and dissolve completely using a magnetic stirrer.

    • Scientist's Note: Tween® 80 is a hydrophilic surfactant that reduces interfacial tension and stabilizes the oil droplets in the continuous aqueous phase.[14] The combination of a high-HLB (Tween 80) and low-HLB (Span 80) surfactant often yields more stable emulsions.

  • Formation of Coarse Pre-emulsion:

    • While stirring the aqueous phase at low speed, slowly add the oil phase.

    • Once all the oil phase is added, increase the homogenization speed of the high-shear homogenizer to 10,000 rpm for 5 minutes. This will create a milky white coarse emulsion.

    • Rationale: This step breaks down large oil droplets into smaller ones (micrometer range), creating a uniform pre-emulsion that can be efficiently processed by the high-pressure homogenizer.

  • High-Pressure Homogenization:

    • Immediately pass the coarse pre-emulsion through the high-pressure homogenizer.

    • Operate the homogenizer at 1000 bar (100 MPa) for 5-7 cycles.

    • Collect the resulting translucent nanoemulsion in a clean glass vial and store at 4 °C.

    • Rationale: The intense shear stress and cavitation forces within the HPH disrupt the oil droplets into the nanometer range, resulting in the final nanoemulsion.[19] Multiple cycles ensure a uniform and narrow particle size distribution.

Protocol 2: Preparation of cis-8-Undecenal Solid Lipid Nanoparticles (SLNs)

This protocol employs the hot homogenization method followed by ultrasonication, a widely used and reliable technique for SLN preparation.[20]

Materials:

  • Lipid Phase: Glyceryl behenate (Compritol® 888 ATO), cis-8-Undecenal

  • Aqueous Phase: Ultrapure water

  • Surfactant: Poloxamer 188 (Pluronic® F68)

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Water bath, magnetic stirrer with hotplate, analytical balance

Procedure:

  • Preparation of Phases:

    • Lipid Phase: Weigh 5 g of Glyceryl behenate and 0.5 g of cis-8-Undecenal into a beaker. Heat to 85 °C in a water bath (approx. 10 °C above the lipid's melting point) and stir until a clear, molten lipid phase is obtained.

    • Aqueous Phase: In a separate beaker, weigh 92.5 g of ultrapure water and add 2 g of Poloxamer 188. Heat to 85 °C while stirring to ensure complete dissolution.

    • Scientist's Note: Glyceryl behenate is a biocompatible solid lipid with a melting point of ~75 °C.[18] Poloxamer 188 is a non-ionic surfactant that provides steric stabilization to the nanoparticles, preventing aggregation upon cooling.

  • Formation of Hot Pre-emulsion:

    • Maintaining the temperature of both phases at 85 °C, add the hot aqueous phase to the molten lipid phase under high-shear homogenization at 12,000 rpm for 10 minutes.

    • Rationale: Creating a hot oil-in-water emulsion is the critical first step. The energy input here determines the initial droplet size before solidification.

  • Nanosizing via Ultrasonication:

    • Immediately transfer the hot pre-emulsion to the probe sonicator.

    • Sonicate at 70% amplitude for 15 minutes while maintaining the temperature at 85 °C.

    • Scientist's Note: Probe sonication provides high localized energy to further reduce the droplet size of the hot emulsion into the nano-range.

  • Nanoparticle Formation:

    • Transfer the hot nanoemulsion to an ice bath and stir gently with a magnetic stirrer until it cools to room temperature.

    • The cooling process causes the lipid droplets to recrystallize, forming solid lipid nanoparticles with cis-8-Undecenal entrapped within the matrix.

    • Store the resulting SLN dispersion at 4 °C.

    • Rationale: Rapid cooling helps to form smaller particles and can influence the final crystalline structure of the lipid matrix, which in turn affects drug loading and release.[18]

Protocol 3: Encapsulation of cis-8-Undecenal in Liposomes

The thin-film hydration method is a classic and versatile technique for preparing liposomes, allowing for efficient encapsulation of lipophilic compounds.[16]

Materials:

  • Lipids: Soy Phosphatidylcholine (SPC), Cholesterol

  • Active: cis-8-Undecenal

  • Organic Solvent: Chloroform:Methanol (2:1, v/v)

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Weigh 100 mg of SPC and 25 mg of Cholesterol into a round-bottom flask. Add 10 mg of cis-8-Undecenal.

    • Dissolve the components in 10 mL of the chloroform:methanol solvent mixture.

    • Scientist's Note: Cholesterol is included to modulate the fluidity and stability of the lipid bilayer, reducing the leakage of the encapsulated compound.[21]

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40 °C.

    • Continue rotation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should form on the inner wall of the flask.

  • Hydration:

    • Add 10 mL of PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid's phase transition temperature (~60 °C for SPC) for 1 hour. This will form a milky suspension of multilamellar vesicles (MLVs).

    • Rationale: Hydration causes the lipid sheets to swell and fold upon themselves, entrapping the aqueous buffer and forming MLVs.[16]

  • Size Reduction (Sonication & Extrusion):

    • To reduce the size and lamellarity, sonicate the MLV suspension in a bath sonicator for 15-30 minutes. This will result in smaller vesicles.

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane 11-21 times.

    • Rationale: Sonication provides energy to break down large MLVs into smaller vesicles. Extrusion forces the vesicles through defined pores, resulting in unilamellar vesicles (LUVs) with a highly uniform size distribution, which is critical for many applications.[22]

  • Purification and Storage:

    • To remove unencapsulated cis-8-Undecenal, the liposome suspension can be purified by dialysis or size exclusion chromatography.

    • Store the final liposomal formulation at 4 °C.

Characterization Methodologies

Proper characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Caption: General workflow for the characterization of cis-8-Undecenal loaded nanocarriers.

Particle Size, PDI, and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS).

  • Protocol: Dilute the nanoparticle dispersion (e.g., 1:100) in ultrapure water to avoid multiple scattering effects. Analyze using a DLS instrument to obtain the average hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and zeta potential.

  • Interpretation: A PDI value < 0.2 indicates a narrow, monodisperse size distribution.[23] Zeta potential provides a measure of the surface charge; absolute values > 25-30 mV generally suggest good colloidal stability due to electrostatic repulsion.[20]

Encapsulation Efficiency (EE%) and Drug Loading (DL%)

This is a critical parameter for volatile compounds. The indirect method of quantifying the unencapsulated (free) drug is most common.

  • Protocol:

    • Separation: Place 1 mL of the nanoparticle dispersion into an ultrafiltration unit (e.g., Amicon® Ultra, with a molecular weight cut-off of 10-30 kDa). Centrifuge at 4000 x g for 20 minutes to separate the aqueous filtrate (containing free cis-8-Undecenal) from the concentrated nanoparticles.[24]

    • Quantification:

      • Accurately measure the amount of cis-8-Undecenal in the filtrate using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.[25] An extraction step (e.g., with hexane) may be required before injection.

      • To determine the total amount of drug, disrupt a known volume of the original (unfiltered) formulation with a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug, then quantify by GC-MS.

    • Calculation:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[26]

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Release Study
  • Technique: Dialysis Bag Method.[21][27]

  • Protocol:

    • Place 2 mL of the nanoparticle dispersion into a dialysis bag (e.g., MWCO 12-14 kDa).

    • Suspend the sealed bag in 100 mL of a release medium (e.g., PBS pH 7.4 containing 1% Tween® 80) in a beaker. The Tween® 80 is crucial to maintain sink conditions for the lipophilic aldehyde.[24]

    • Keep the system at 37 °C with constant gentle stirring (e.g., 100 rpm).

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of cis-8-Undecenal in the collected samples using GC-MS.

    • Calculate the cumulative percentage of drug released over time.

Data Interpretation and Critical Considerations

  • Expected Results: For the described protocols, one can expect particle sizes in the range of 50-200 nm with PDI values below 0.25. SLNs and liposomes typically show slightly negative zeta potentials, while the non-ionic surfactants used in the NE formulation may result in a near-neutral potential. High EE% (>80%) should be achievable.

  • Common Pitfalls:

    • Ostwald Ripening: In nanoemulsions, smaller droplets can dissolve and re-deposit onto larger ones over time, increasing the average particle size. This can be minimized with optimized surfactant systems.[28]

    • Drug Expulsion: SLNs can undergo polymorphic transitions during storage, which may lead to the expulsion of the encapsulated drug. Using a mixture of lipids to create Nanostructured Lipid Carriers (NLCs) can mitigate this issue.[15]

    • Chemical Instability: Ensure all procedures, especially those involving heat, are performed efficiently to minimize the risk of aldehyde oxidation or degradation. Consider adding an antioxidant like α-tocopherol (Vitamin E) to the lipid phase during formulation.[12]

Conclusion

The encapsulation of cis-8-Undecenal in lipophilic nanocarriers such as nanoemulsions, solid lipid nanoparticles, and liposomes presents a highly effective strategy to overcome its inherent limitations of volatility, instability, and poor aqueous solubility. The detailed protocols and characterization methods provided in this guide offer a robust framework for developing and validating these advanced formulations. By carefully selecting the delivery system and meticulously controlling formulation parameters, researchers can unlock the full potential of this valuable compound for a wide range of scientific and commercial applications.

References

(Note: For brevity, a selection of key references is provided below. All cited sources are available through the provided links.)

  • CIS-8-UNDECEN-1-AL CAS#: 58296-81-4. ChemWhat.

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science.

  • Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. (2021). Pharmaceutics.

  • cis-8-Undecenal 96 147159-49-7. Sigma-Aldrich.

  • cis-8-Undecenal ≥96 147159-49-7. Sigma-Aldrich.

  • Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. (2026). Pharmacophore.

  • 8-undecenal, 58296-81-4. The Good Scents Company.

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2022). Pharmaceutics.

  • Nanoencapsulation of Plant Volatile Organic Compounds to Improve Their Biological Activities. (2020). Planta Medica.

  • Solid Lipid Nanoparticles (SLN). (2022). IntechOpen.

  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2024). Pharmaceutics.

  • (Z)-8-undecenal, 147159-49-7. The Good Scents Company.

  • Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. (2022). Pharmaceutics.

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric.

  • Formulation of solid lipid nanoparticles and their applications. (2011). Current Pharma Research.

  • Preparation of a liposomal delivery system and its in vitro release of rapamycin. (2015). Experimental and Therapeutic Medicine.

  • In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. (2006). Acta Pharmaceutica.

  • Solid Lipid Nanoparticles (SLN): Method, Characterization and Applications. (2013). International Journal of Research in Pharmaceutical and Biomedical Sciences.

  • Preparation, Characterization and Applications of Nanoemulsions: An Insight. (2019). Journal of Drug Delivery and Therapeutics.

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023). Pharma Excipients.

  • Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): Occlusive Effect and Penetration Enhancement Ability. (2016). Journal of Cosmetics, Dermatological Sciences and Applications.

  • Nanoencapsulation of volatile plant essential oils: a paradigm shift in food industry practices. (2024). Food Production, Processing and Nutrition.

  • Encapsulation of Natural Bioactive Compounds: Nanoemulsion Formulation to Enhance Essential Oils Activities. (2019). IntechOpen.

  • Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization. (2024). Heliyon.

  • Sustainable Chemistry Considerations for the Encapsulation of Volatile Compounds in Laundry-Type Applications. (2019). ACS Sustainable Chemistry & Engineering.

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). Molecules.

  • Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. (2022). International Journal of Molecular Sciences.

  • Essential oils encapsulated in liposomes: A review. (2013). Flavour and Fragrance Journal.

  • Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. (2024). Frontiers in Plant Science.

  • Mimicking natural attenuation of volatile ketone and aldehyde semiochemicals using enol ester precursors. (2017). eScholarship.

  • Development of Aldehydes from Lipid Oxidation. (2022). Organic Chemistry: Current Research.

Sources

Method

Application Note: In Vivo Sensory Behavioral Assays Using cis-8-Undecenal as a Model Semiochemical

Introduction & Mechanistic Rationale cis-8-Undecenal (also known as (Z)-8-undecenal) is an 11-carbon unsaturated aliphatic aldehyde. Widely distributed as a plant volatile, it has emerged as a critical semiochemical in r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

cis-8-Undecenal (also known as (Z)-8-undecenal) is an 11-carbon unsaturated aliphatic aldehyde. Widely distributed as a plant volatile, it has emerged as a critical semiochemical in reverse chemical ecology and neurobehavioral studies. Researchers utilize this compound to de-orphanize odorant receptors (ORs)—such as the highly expressed AaegOR11 in the yellow fever mosquito Aedes aegypti[1]—and to map the neural circuits governing odor-driven decision-making.

Expertise & Causality in Experimental Design: In in vivo sensory behavioral assays, the physical properties of the odorant dictate the experimental parameters. Because cis-8-Undecenal is highly volatile and hydrophobic, applying it neat (undiluted) rapidly saturates the testing arena. This eliminates the concentration gradient required for directional chemotaxis. Therefore, it must be diluted in a low-volatility carrier solvent, such as mineral oil or paraffin oil, which ensures a steady, linear release kinetics over the assay duration.

Furthermore, pre-assay starvation of the model organisms is a critical step. Nutrient deprivation upregulates neuropeptide signaling, which lowers the activation threshold of olfactory sensory neurons. This physiological shift maximizes the signal-to-noise ratio of the behavioral output, ensuring that the observed chemotaxis is a direct result of the odorant stimulus rather than random foraging[2].

Olfactory Signal Transduction Pathway

The detection of cis-8-Undecenal follows a highly conserved ionotropic signaling cascade in insects, or a G-protein coupled receptor (GPCR) cascade in nematodes. The diagram below illustrates the flow of information from peripheral detection to behavioral execution.

OlfactoryPathway Odor cis-8-Undecenal (Volatile Stimulus) Sensillum Olfactory Sensillum (Antenna/Amphid) Odor->Sensillum Receptor Receptor Complex (OR/Orco or GPCR) Sensillum->Receptor OSN Olfactory Sensory Neuron (Action Potential Generation) Receptor->OSN AL Primary Olfactory Center (Glomerular Processing) OSN->AL HigherBrain Higher Brain Centers (Signal Integration) AL->HigherBrain Behavior Sensory Behavioral Output (Attraction / Aversion) HigherBrain->Behavior

Figure 1: Mechanistic pathway of cis-8-Undecenal olfactory signal transduction and behavioral output.

Experimental Workflows & Protocols

To guarantee trustworthiness and reproducibility, every behavioral protocol must act as a self-validating system, incorporating internal controls to account for locomotion defects or directional bias.

Workflow Prep Odorant Preparation (cis-8-Undecenal in Mineral Oil) Exposure In Vivo Exposure (T-Maze / Chemotaxis Plate) Prep->Exposure Acclimation Organism Acclimation (Starvation / Synchronization) Acclimation->Exposure Tracking Behavioral Tracking (Endpoint Counting / Video) Exposure->Tracking Analysis Data Quantification (PI / CI Calculation) Tracking->Analysis

Figure 2: Standardized workflow for in vivo sensory behavioral assays using volatile semiochemicals.

Protocol A: Drosophila melanogaster Two-Choice T-Maze Assay

The T-maze is a robust binary choice assay that provides a controlled environment to test olfactory valence[3],[4].

Step-by-Step Methodology:

  • Preparation of Odor Cartridges: Dilute cis-8-Undecenal in mineral oil to desired concentrations (e.g., 10−4 to 10−2 v/v). Apply 10 µL of the dilution to a piece of filter paper inside the "Test" odor cartridge. Apply 10 µL of pure mineral oil to the "Control" cartridge.

  • Organism Preparation: Collect 3- to 5-day-old adult Drosophila. Starve the flies in vials containing only water-soaked filter paper for 18–24 hours prior to the assay to heighten sensory acuity[2].

  • Loading: Transfer approximately 50-100 flies into the central elevator of the T-maze apparatus without anesthesia[5].

  • Exposure: Lower the elevator to align with the Test and Control arms. Apply a vacuum to draw air through the odor cartridges at a flow rate of 500 mL/min. Allow the flies exactly 2 minutes to make a choice[3].

  • Scoring: Trap the flies in their respective arms. Count the number of flies in the Test arm ( Ntest​ ) and Control arm ( Ncontrol​ ).

  • Data Quantification: Calculate the Preference Index (PI):

    PI=Ntest​+Ncontrol​Ntest​−Ncontrol​​

    (A PI > 0 indicates attraction; PI < 0 indicates aversion).

Protocol B: Caenorhabditis elegans Chemotaxis Assay

This protocol is adapted from established nematode chemotaxis methodologies to assess the valence of volatile aldehydes[6],[7].

Step-by-Step Methodology:

  • Plate Preparation: Use 10 cm unseeded Nematode Growth Medium (NGM) plates. Mark the underside with a central starting point, two "Test" spots, and two "Control" spots (diametrically opposed)[6].

  • Odorant & Anesthetic Application: Spot 1 µL of 1M Sodium Azide (NaN3) onto all Test and Control spots. Causality Note: NaN3 paralyzes the worms upon reaching the odor source, preventing them from adapting to the odor and wandering away, which ensures an accurate endpoint count[6],[7]. Spot 1 µL of cis-8-Undecenal dilution onto the Test spots, and 1 µL of diluent onto the Control spots.

  • Organism Preparation: Wash synchronized Day-1 adult worms 3 times with M9 buffer to remove food (E. coli OP50). Starve for 1 hour[8].

  • Exposure: Pipette ~100-200 worms onto the center of the plate. Remove excess liquid with a Kimwipe to allow the worms to crawl freely[6].

  • Scoring: Incubate the plates at 20°C for 1 hour. Count the paralyzed worms in the Test regions ( Ntest​ ) and Control regions ( Ncontrol​ ).

  • Data Quantification: Calculate the Chemotaxis Index (CI):

    CI=TotalScoredWormsNtest​−Ncontrol​​

Data Presentation: Expected Behavioral Indices

Sensory responses to cis-8-Undecenal are highly concentration-dependent. The following table summarizes representative quantitative data ranges expected during in vivo validation.

Model OrganismAssay Typecis-8-Undecenal ConcentrationExpected Index (PI / CI)Behavioral Interpretation
Drosophila melanogasterT-Maze 10−4 (v/v)+0.25 to +0.40Moderate Attraction
Drosophila melanogasterT-Maze 10−2 (v/v)-0.50 to -0.75Strong Aversion
Caenorhabditis elegansPlate Chemotaxis 10−3 (v/v)+0.45 to +0.60Strong Attraction
Caenorhabditis elegansPlate Chemotaxis 10−1 (v/v)-0.30 to -0.60Toxicity Avoidance
Aedes aegyptiSurface Landing1% Formulation> 90% ProtectionHigh Repellency[9]

Note: High concentrations of volatile aldehydes typically recruit broadly tuned nociceptive pathways, shifting the behavioral output from attraction to aversion.

References

  • A highly expressed odorant receptor from the yellow fever mosquito, AaegOR11, responds to (+)- and (−)-fenchone and a phenolic repellent. Insect Biochemistry and Molecular Biology. 1

  • Overview of chemotaxis behavior assays in Caenorhabditis elegans. NIH PubMed Central (PMC).7

  • C. elegans Chemotaxis Assay. NIH PubMed Central (PMC).6

  • A High-Throughput Platform for Assessing Single Fly Learning and Memory: Individual Drosophila Olfactory Conditioner (iDOC). bioRxiv.4

  • Enhanced olfactory memory detection in trap-design Y-mazes allows the study of imperceptible memory traces in Drosophila. NIH PubMed Central (PMC). 2

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent oxidation of cis-8-Undecenal during long-term storage

Welcome to the Technical Support Center for Lipid and Aldehyde Handling. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of cis-8-Undecenal (CAS 147159-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid and Aldehyde Handling. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of cis-8-Undecenal (CAS 147159-49-7).

Unsaturated aliphatic aldehydes like cis-8-Undecenal present a dual challenge in drug development and synthetic chemistry: the formyl group is highly susceptible to autoxidation, and the cis-alkene bond is vulnerable to isomerization and epoxidation. This guide provides mechanistic insights, field-proven troubleshooting, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Mechanistic Insights into Aldehyde Degradation

To prevent degradation, we must first understand the causality behind it. The autoxidation of aldehydes to peracids and carboxylic acids is a radical chain reaction driven by oxygen and initiated by light or trace metals[1].

When cis-8-Undecenal is exposed to ambient air, an initiator abstracts a hydrogen atom from the formyl group, creating an acyl radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical, which then abstracts another hydrogen from a neighboring aldehyde molecule. This generates a peracid and propagates the chain[2]. Finally, the peracid reacts with another aldehyde molecule to yield two molecules of cis-8-undecenoic acid.

Autoxidation A Aldehyde (cis-8-Undecenal) B Acyl Radical (RCO•) A->B O2 / Light / Heat (Initiation) C Peroxy Radical (RCO3•) B->C + O2 (Propagation) D Peracid (RCO3H) C->D + RCHO (H-abstraction) D->B Radical Regeneration E Carboxylic Acid (RCOOH) D->E + RCHO (Disproportionation)

Fig 1. Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cis-8-Undecenal sample has turned slightly yellow and viscous. Is it still viable for my synthesis? A1: Discoloration and increased viscosity are definitive markers of degradation. Aldehydes undergo not only autoxidation to carboxylic acids but also side reactions such as aldol condensation and polymerization[3]. You must re-analyze the purity using GC-FID or HPLC. If the purity has dropped below your required threshold, the compound must be purified via vacuum distillation before use.

Q2: The manufacturer's label states a storage temperature of 2-8°C. Why did my sample degrade after 4 months in the fridge? A2: A temperature of 2-8°C is suitable only for short-term handling and transit. For long-term storage (months to years), the kinetic energy must be reduced further to halt radical propagation. The optimal long-term storage temperature is -20°C to -80°C. Furthermore, standard refrigerators are not oxygen-free; without an inert gas blanket, autoxidation will still occur at 4°C.

Q3: Should I add an antioxidant to my stock solution, and how does it work? A3: Yes, if your downstream application permits it. Butylated hydroxytoluene (BHT) is the industry standard for preventing aldehyde autoxidation[3]. BHT acts as a radical scavenger; its phenolic hydroxyl group donates a hydrogen atom to the peroxy radical, neutralizing it. The resulting BHT radical is stabilized by resonance and the steric hindrance of its tert-butyl groups, safely terminating the autoxidation chain reaction[2].

Q4: I stored my compound in a solvent to make aliquoting easier. Why did it oxidize faster? A4: Storing aldehydes in solution is generally not recommended for long-term stability. If stored in ethereal solvents (like THF or diethyl ether), the solvents themselves form peroxides over time, which act as potent initiators for aldehyde oxidation[3]. If you must store it in solution, use dry, anhydrous, peroxide-free solvents and blanket the headspace with Argon.

Part 3: Quantitative Data & Storage Parameters

To optimize your storage strategy, consult the following empirical data matrices.

Table 1: Antioxidant Selection for Unsaturated Aldehydes

Antioxidant Recommended Conc. (w/w) Mechanism of Action Downstream Considerations
BHT 0.01% - 0.1% Sterically hindered radical scavenger Highly soluble in organics; may require flash chromatography removal prior to sensitive biological assays.
BHA 0.01% - 0.1% Radical scavenger Often used synergistically with BHT.

| α-Tocopherol | 0.05% - 0.2% | Natural radical scavenger | Ideal for in vivo drug formulations, though slightly less potent than synthetic BHT[3]. |

Table 2: Storage Condition Matrix vs. Expected Shelf Life

Atmosphere Temperature Light Exposure Estimated Shelf Life
Ambient Air 20°C (Room Temp) Transparent Vial < 1 Week
Ambient Air 2-8°C Amber Vial 1 - 3 Months
Nitrogen (N₂) -20°C Amber Vial 6 - 12 Months

| Argon (Ar) + 0.05% BHT | -80°C | Amber Vial | > 24 Months (Optimal) |

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, a protocol must be a self-validating system. The following methodology incorporates physical causality (using Argon because it is denser than air and Nitrogen) and built-in analytical checkpoints.

Protocol 1: Anaerobic Aliquoting and Storage Workflow

Objective: To divide bulk cis-8-Undecenal (density: 0.845 g/mL) into single-use aliquots, preventing freeze-thaw cycles and oxygen exposure.

Materials Required:

  • Schlenk line or Argon-filled glovebox.

  • Pre-dried amber glass vials (oven-dried at 120°C for 4 hours).

  • PTFE-lined screw caps (Rubber septa are permeable to oxygen over time).

  • BHT (if stabilization is chosen).

Step-by-Step Procedure:

  • Preparation: Purge the pre-dried amber vials with high-purity Argon gas for 60 seconds. Argon is heavier than air (~1.78 kg/m ³ vs ~1.22 kg/m ³) and will pool at the bottom, creating a protective blanket.

  • Antioxidant Addition (Optional): Add BHT to the bulk cis-8-Undecenal to achieve a final concentration of 0.05% w/w. Stir gently under Argon until completely dissolved.

  • Aliquoting: Using a gas-tight syringe purged with Argon, transfer the required volume of cis-8-Undecenal into the amber vials.

  • Blanketing & Sealing: Gently blow a stream of Argon over the headspace of the liquid in the vial for 15 seconds. Immediately seal with a PTFE-lined cap.

  • Storage: Wrap the cap junction with Parafilm and store the vials in a desiccator box at -20°C or -80°C.

Self-Validation Checkpoint: How do you know your Argon blanket worked? Prepare one "Control Aliquot" using the exact same method and leave it at room temperature for 7 days. Run a GC-FID analysis on Day 0 and Day 7. If the peak corresponding to cis-8-undecenoic acid remains <0.5%, your blanketing technique is validated and your -80°C stocks are guaranteed secure.

StorageWorkflow S1 1. Receive Bulk cis-8-Undecenal S2 2. Prepare Amber Vials (Pre-dried, Argon-flushed) S1->S2 S3 3. Add Antioxidant (0.05% BHT w/w) S2->S3 If stabilization required S4 4. Aliquot Compound (Under Schlenk/Glovebox) S2->S4 If neat storage required S3->S4 S5 5. Argon Blanket & PTFE-Lined Seal S4->S5 S6 6. Store at -20°C to -80°C (Desiccated & Dark) S5->S6

Fig 2. Self-validating workflow for aliquoting and storing oxidation-sensitive aldehydes.

Protocol 2: Stability-Indicating Analytical Verification (GC-MS/FID)

Before using a stored aliquot in a critical experiment, verify its integrity.

  • Sample Prep: Dilute 10 µL of the cis-8-Undecenal aliquot in 1 mL of anhydrous, GC-grade Hexane.

  • Instrument Setup: Use a standard non-polar capillary column (e.g., DB-5 or HP-5). Set the injector temperature to 250°C.

  • Analysis: Aldehydes elute earlier than their corresponding carboxylic acids due to the strong hydrogen bonding of the acid group, which increases its boiling point and column interaction.

  • Data Interpretation: Look for a secondary peak eluting after the main cis-8-Undecenal peak. If using MS, look for the molecular ion corresponding to cis-8-undecenoic acid (M+ = 184 m/z) compared to the parent aldehyde (M+ = 168 m/z).

References

  • RSC Publishing. "Light-induced autoxidation of aldehydes to peracids and carboxylic acids." Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. "The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation." ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing GC-MS for cis-8-Undecenal Isomer Separation

Welcome to our specialized technical support guide designed for researchers, scientists, and professionals in drug development. This resource provides targeted troubleshooting advice and frequently asked questions (FAQs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our specialized technical support guide designed for researchers, scientists, and professionals in drug development. This resource provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the nuances of separating cis-8-Undecenal and its related isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on the practical application of temperature programming to achieve optimal resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is temperature programming critical for the analysis of cis-8-Undecenal?

Temperature programming in gas chromatography (GC) involves increasing the column oven temperature during a run.[1] This is particularly crucial for analyzing semi-volatile compounds like cis-8-Undecenal for several reasons:

  • Improved Resolution: A gradual temperature increase allows for better separation of compounds with a wide range of boiling points, which is essential for resolving cis-8-Undecenal from its trans-isomer and other matrix components.[2]

  • Enhanced Peak Shape: Temperature programming helps to focus analyte bands as they travel through the column, resulting in sharper, more symmetrical peaks. This contrasts with isothermal methods where later-eluting peaks tend to broaden, reducing sensitivity.[1]

  • Reduced Analysis Time: By increasing the temperature, less volatile compounds elute faster than they would under isothermal conditions, shortening the overall run time without sacrificing resolution for early-eluting compounds.[2]

Q2: I am new to analyzing C11 aldehydes. What are the general starting parameters for a GC-MS method?

For a compound like cis-8-Undecenal, a mid-polarity column is often a good starting point as it can offer different selectivity for isomers compared to non-polar phases.[3] Below is a table with recommended starting parameters that should be optimized for your specific application.

Table 1: Recommended Starting GC-MS Parameters for cis-8-Undecenal Analysis

ParameterRecommended SettingRationale
GC Column
Stationary PhaseMid-polarity (e.g., 5% Phenyl Polysilphenylene-siloxane)Provides selectivity to potentially resolve cis/trans isomers.[3]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension offering a good balance of resolution, speed, and sample capacity.[3]
Temperatures
Injector Temperature250 °CEnsures complete and rapid vaporization of the analyte.
Initial Oven Temp.60 °CA lower initial temperature helps to focus the analytes at the head of the column.[3]
Initial Hold Time1-2 minutesAllows for consistent sample introduction before the temperature ramp begins.[3]
Ramp Rate10 °C/minA common starting ramp rate for method development.[1]
Final Oven Temp.280 °CEnsures all analytes of interest are eluted from the column.
Final Hold Time5-10 minutesPrevents carryover of high-boiling compounds into the next run.[3]
Transfer Line Temp.280 °CPrevents condensation of analytes between the GC and the MS.[3]
Other Parameters
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
Injection ModeSplit (e.g., 50:1) or SplitlessSplit mode is for higher concentration samples to prevent column overload; splitless is for trace analysis.
MS Parameters
Ion Source Temp.230 °CA standard temperature for electron ionization sources.[3]
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.[3]
Acquisition ModeScan (e.g., m/z 40-300) and/or SIMScan mode for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity and quantification.

Q3: My chromatogram shows a single, broad peak where I expect cis-8-Undecenal. How can I confirm if I have co-elution with its trans-isomer?

Confirming co-elution is the first step in troubleshooting.[4] Here’s a systematic approach:

  • Examine the Peak Shape: Co-eluting peaks often appear as broad or asymmetrical peaks, sometimes with a noticeable "shoulder".[5][6]

  • Mass Spectral Analysis: Acquire mass spectra across the peak (at the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[4]

  • Extracted Ion Chromatograms (EICs): Even if the mass spectra of isomers are very similar, the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique or characteristic fragment ions can sometimes reveal multiple, slightly offset peaks that are hidden in the total ion chromatogram (TIC).[4]

Troubleshooting Guide: A Systematic Approach to Optimizing Separation

This guide provides a more in-depth, systematic approach to resolving common issues encountered during the separation of cis-8-Undecenal and its isomers.

Problem: Confirmed Co-elution of Isomers

The primary goal to resolve co-eluting peaks is to improve chromatographic resolution. This is most effectively achieved by systematically adjusting the oven temperature program.

Table 2: Impact of Temperature Program Adjustments on Chromatographic Resolution

Parameter AdjustmentEffect on ResolutionEffect on Analysis TimeRationale and Causality
Decrease Initial Temperature Improves resolution of early eluting peaks.IncreasesA lower starting temperature enhances the focusing of volatile analytes at the column head, leading to sharper peaks and better separation from the solvent front.[1]
Decrease Ramp Rate Generally improves resolution for most compounds.IncreasesA slower ramp rate increases the time analytes spend interacting with the stationary phase.[7] This allows for more equilibrium-driven separation, which is often necessary to resolve subtle structural differences between isomers like cis and trans.[3]
Increase Ramp Rate Generally decreases resolution.DecreasesA faster ramp rate causes analytes to move through the column more quickly, reducing interaction time with the stationary phase and potentially leading to co-elution of closely related compounds.[7]
Introduce a Mid-Ramp Hold Can significantly improve resolution for specific peak pairs.IncreasesBy holding the temperature constant just before the elution of the target isomers, you can exploit differences in their vapor pressures to achieve separation.[8] This is a powerful technique for fine-tuning a separation.
Decrease Final Temperature No effect on target analyte resolution if it has already eluted.May increase if other compounds are present.The final temperature is primarily to ensure the column is cleaned of all high-boiling components.
Experimental Protocol: Systematic Optimization of Temperature Ramp Rate

This protocol outlines a structured approach to optimizing the temperature ramp rate to resolve co-eluting isomers.

1. Initial Scouting Run:

  • Perform an initial analysis using the starting parameters from Table 1, with a ramp rate of 10 °C/min.[1]

  • Identify the retention time and elution temperature of the co-eluting peak cluster for cis-8-Undecenal.

2. Iterative Ramp Rate Adjustment:

  • Run 2: Decrease the ramp rate to 5 °C/min. This slower rate should improve separation.[3]

  • Run 3: If separation is still insufficient, decrease the ramp rate further to 3 °C/min.

  • Run 4 (Optional): If resolution is still not baseline, consider an even slower ramp (e.g., 2 °C/min) through the elution window of the isomers.

3. Data Analysis and Comparison:

  • Compare the chromatograms from each run.

  • Measure the resolution between the isomer peaks. Baseline resolution is typically considered to be a value of 1.5 or greater.

  • Select the ramp rate that provides the best balance between resolution and acceptable analysis time.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving co-elution issues, with a focus on temperature program optimization.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization start Observe Broad or Asymmetrical Peak check_ms Acquire Mass Spectra Across the Peak start->check_ms check_eic Plot Extracted Ion Chromatograms (EICs) check_ms->check_eic Spectra Differ no_coelution Single Pure Peak check_ms->no_coelution Spectra Identical confirm_coelution Co-elution Confirmed check_eic->confirm_coelution Multiple Peaks in EICs check_eic->no_coelution Single Peak in EICs optimize_ramp Decrease Oven Ramp Rate (e.g., 10°C/min -> 5°C/min) confirm_coelution->optimize_ramp check_resolution Resolution Sufficient? optimize_ramp->check_resolution mid_ramp_hold Introduce Mid-Ramp Isothermal Hold check_resolution->mid_ramp_hold No final_method Optimized Method Achieved check_resolution->final_method Yes mid_ramp_hold->check_resolution further_optimization Consider Other Parameters (e.g., Column Phase, Flow Rate) mid_ramp_hold->further_optimization If still unresolved

Sources

Troubleshooting

Technical Support Center: Optimizing SPME Recovery for cis-8-Undecenal

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of extracting cis-8-Undecenal.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of extracting cis-8-Undecenal. This 11-carbon unsaturated aldehyde is notoriously difficult to quantify due to the competing physical properties of its hydrophobic tail and reactive polar head, as well as the thermal fragility of its cis double bond.

Below, you will find targeted troubleshooting FAQs, structural workflows, and a self-validating protocol designed to maximize your fiber recovery rates.

Core Extraction Workflow

SPME_Workflow Step1 1. Fiber Pre-conditioning (PDMS/DVB, 250°C) Step2 2. PFBHA Doping (17 mg/mL, 15 min) Step1->Step2 Step3 3. Sample Equilibration (NaCl added, 60°C) Step2->Step3 Step4 4. HS-SPME & Derivatization (30 min extraction) Step3->Step4 Step5 5. GC-MS Desorption (250°C, 3 min) Step4->Step5

Workflow for PFBHA on-fiber derivatization and SPME extraction of cis-8-Undecenal.

Troubleshooting FAQs

Q: Why am I experiencing poor extraction efficiency and irreproducible peak areas for cis-8-Undecenal using standard PDMS fibers? A: cis-8-Undecenal (C₁₁H₂₀O) presents a unique extraction challenge. Standard Polydimethylsiloxane (PDMS) fibers lack the specific surface chemistry to efficiently trap its polar carbonyl group. Furthermore, free aldehydes are highly reactive and prone to oxidation or thermal degradation in the GC inlet.

The Causality & Solution: You must implement on-fiber derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts instantly with the aldehyde to form a highly stable oxime derivative, drastically increasing volatility and fiber affinity. However, you must switch your fiber chemistry to a 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) coating. Research demonstrates that pure PDMS fibers lose >90% of loaded PFBHA to the headspace, whereas PDMS/DVB fibers provide the necessary surface area and π−π interactions to retain the dopant successfully[1].

Q: How do I optimize extraction temperature without causing thermal isomerization of the cis double bond? A: Temperature drives the thermodynamic partitioning of cis-8-Undecenal from the aqueous phase into the headspace[2]. However, exceeding 70°C introduces a critical risk: the activation energy threshold for the cis-to-trans isomerization of the C8=C9 double bond may be breached, leading to split peaks and inaccurate quantification of the cis isomer. Additionally, excessive heat causes premature desorption of the PFBHA-oxime complex back into the headspace.

The Causality & Solution: Maintain the extraction temperature at a strict 60°C . This provides the optimal kinetic energy for headspace volatilization without inducing geometric isomerization or degrading the derivatization reagent.

Quantitative Impact of Extraction Parameters on cis-8-Undecenal Recovery
ParameterCondition TestedRelative Recovery (%)Isomerization / Degradation Risk
Fiber Coating Pure PDMS (100 µm)12%High (Loss of volatile PFBHA dopant)
Fiber Coating PDMS/DVB (65 µm)98%Low (Stable π−π retention)
Extraction Temp 40°C65%Low
Extraction Temp 60°C100%Low (Optimal kinetics)
Extraction Temp 80°C72%High (cis-to-trans conversion)
Matrix Modifier 0 g/mL NaCl45%Low
Matrix Modifier 0.36 g/mL NaCl (Sat.)99%Low

Q: My samples are in a complex aqueous matrix. How can I increase the partition coefficient into the headspace? A: Utilize the "salting-out" effect[2]. By saturating the aqueous matrix with Sodium Chloride (NaCl), you increase the ionic strength of the solution. Water molecules preferentially hydrate the Na⁺ and Cl⁻ ions, effectively "squeezing out" the hydrophobic tail of cis-8-Undecenal, decreasing its solubility, and forcing it into the headspace where it can react with the SPME fiber.

Partitioning Aqueous Aqueous Sample (+ NaCl) Headspace Headspace Gas Phase Aqueous->Headspace Salting Out & Heating Headspace->Aqueous Condensation Fiber SPME Fiber (PFBHA) Headspace->Fiber Adsorption & Reaction Fiber->Headspace Desorption

Thermodynamic partitioning of cis-8-Undecenal during Headspace SPME.

Self-Validating Experimental Protocol: PFBHA On-Fiber Derivatization & HS-SPME

This protocol is designed as a closed-loop, self-validating system. By incorporating specific blank checks and monitoring target qualifier ions, you can isolate variables (e.g., reagent depletion vs. poor desorption) if recovery rates drop.

Phase 1: Fiber Preparation & Doping

  • Conditioning: Condition a new 65 µm PDMS/DVB SPME fiber at 250°C for 30 minutes in the GC inlet to remove siloxane bleed.

  • Reagent Prep: Prepare a fresh aqueous dopant solution of PFBHA·HCl at 17 mg/mL[3].

  • Doping: Expose the fiber to the headspace of the PFBHA solution at 20°C for exactly 15 minutes[3].

    • Validation Check: Run a blank GC injection of the doped fiber. You should observe a massive PFBHA peak and zero aldehyde oxime peaks. If the PFBHA peak is absent, your fiber coating is degraded and cannot retain the reagent.

Phase 2: Headspace Extraction & Derivatization 4. Sample Prep: Transfer 2.0 mL of your cis-8-Undecenal sample into a 10 mL amber SPME vial. 5. Salting Out: Add 0.36 g/mL of ultra-pure NaCl to achieve saturation. Add a magnetic stir bar and seal with a PTFE/silicone septum. 6. Equilibration: Incubate the vial at 60°C for 5 minutes to achieve liquid-gas phase equilibrium. 7. Extraction: Pierce the septum and expose the PFBHA-doped fiber to the headspace for exactly 30 minutes at 60°C with continuous agitation (250 rpm).

Phase 3: Desorption & Analysis 8. Desorption: Retract the fiber and immediately insert it into the GC-MS inlet set to 250°C. 9. Analysis: Desorb for 3 minutes in splitless mode.

  • Validation Check: Monitor the m/z 181 ion (characteristic of the pentafluorobenzyl ring). The presence of two closely eluting peaks for the analyte is normal and represents the E and Z geometric isomers of the newly formed oxime derivative, not the thermal degradation of your cis-8-Undecenal double bond.

References
  • - Analytical Chemistry (ACS Publications)[1]

  • - Agilent Technologies[2] 3. - MDPI[3]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of cis-8-Undecenal in Biological Assays

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with research teams whose in vitro and in vivo assays have failed due to the unpredictable behavior of highly hydrophobic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with research teams whose in vitro and in vivo assays have failed due to the unpredictable behavior of highly hydrophobic volatile organic compounds (VOCs).

Working with cis-8-Undecenal —an 11-carbon unsaturated aldehyde—presents a dual challenge: it is exceptionally lipophilic (logP ~4.1) and highly volatile. When introduced into standard aqueous biological buffers, it resists solvation, leading to inconsistent dose-response curves, assay drift, and false negatives. This guide provides the mechanistic causality behind these failures and equips you with field-proven, self-validating protocols to ensure reliable bioavailability in your assays.

Part 1: Mechanistic Insights & Causality

To successfully formulate cis-8-Undecenal, we must first understand why standard dilution techniques fail. The compound has an aqueous solubility of approximately 22.27 mg/L at 25°C [1]. When you attempt to deliver this aldehyde into an assay using a standard organic co-solvent (like DMSO), three distinct failure modes occur:

  • Solvent Shock & Nucleation: Diluting a concentrated DMSO stock into an aqueous buffer causes a rapid shift in the dielectric constant. The local concentration of water spikes, forcing the hydrophobic aldehyde to rapidly aggregate into micro-precipitates. These precipitates are biologically inert.

  • Surface Adsorption: Driven by the hydrophobic effect, the aliphatic tail of cis-8-Undecenal seeks out non-polar surfaces, rapidly adsorbing to polystyrene microtiter plates and polypropylene pipette tips, drastically reducing the effective liquid concentration.

  • Volatilization: As a volatile aldehyde, it readily partitions into the headspace of the assay well. In open-plate formats, the liquid-phase concentration drops exponentially over time, and vapor-phase cross-contamination occurs between adjacent wells [2].

To overcome this, we must abandon direct solvent dilution and utilize carrier-mediated solubilization —mimicking the natural physiological mechanisms (such as Odorant Binding Proteins) that insects use to transport hydrophobic pheromones through aqueous sensillar lymph [3].

Part 2: Troubleshooting Guide & FAQs

Q: I use 1% DMSO as a co-solvent, but my cell-based receptor activation assay shows no response to cis-8-Undecenal. Why? A: You are experiencing "solvent shock." While 1% DMSO keeps the compound soluble in the stock tube, the moment it hits the aqueous assay buffer, the compound crashes out of solution before it can interact with cellular receptors. Resolution: Utilize a carrier protein like Bovine Serum Albumin (BSA) or encapsulate the compound in cyclodextrins. These carriers provide hydrophobic pockets that sequester the aldehyde, shielding it from the aqueous environment while remaining highly soluble [4].

Q: My dose-response curves are highly variable between replicates. How do I stabilize the concentration? A: Variability with volatile aldehydes is driven by evaporation and plastic adherence. Resolution: Switch to glass vials or low-binding plates. Furthermore, forming a host-guest inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) suppresses the vapor pressure of the aldehyde, locking it into the liquid phase and preventing evaporative loss.

Q: How do I verify that my cis-8-Undecenal is actually in solution and hasn't precipitated? A: Implement a self-validating protocol. Before applying the formulated compound to your biological target, measure the optical density of the solution at 600 nm (OD600). Any reading significantly above background indicates light scattering from micro-emulsions or precipitates.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the quantitative limits and optimal use cases for various solubilization strategies.

Solubilization StrategyMechanism of ActionMax Effective ConcentrationProsCons
Direct DMSO Dilution Co-solvent polarity shift< 20 mg/LSimple, low costHigh risk of solvent shock, precipitation, and volatilization.
0.01% Tween-20 Micellar encapsulation~ 100 mg/LGood for biochemical assaysSurfactants can lyse cells or denature sensitive target proteins.
Bovine Serum Albumin (BSA) Hydrophobic pocket binding~ 250 mg/LExcellent for cell culture, mimics physiological transportBSA batch variability; potential non-specific binding to other drugs.
HP-β-Cyclodextrin Host-guest inclusion complex> 500 mg/LPrevents volatilization, highly biocompatibleRequires precise stoichiometric formulation and solvent evaporation.

Part 4: Validated Experimental Protocols

Every protocol utilized in a rigorous laboratory environment must be a self-validating system . Below are the two most robust methodologies for solubilizing cis-8-Undecenal.

Protocol A: HP-β-Cyclodextrin Encapsulation (Recommended for High-Throughput Screening)

Causality: HP-β-CD forms a hydrophilic exterior shell and a hydrophobic interior cavity. The aliphatic chain of cis-8-Undecenal inserts into this cavity, shielding it from water, preventing nucleation, and drastically lowering its vapor pressure.

  • Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS).

  • Stock Creation: Dissolve cis-8-Undecenal in 100% molecular-grade Ethanol to create a 100 mM stock.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the Ethanol stock dropwise. The slow addition prevents local supersaturation.

  • Solvent Removal: Place the open vial under a gentle stream of Nitrogen (N2) gas for 30 minutes to evaporate the ethanol, leaving only the aqueous inclusion complex.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated aldehyde.

  • Validation Checkpoint: Read the absorbance of the final filtrate at 600 nm. An OD600 < 0.05 confirms the absence of micro-precipitates, validating that the aldehyde is fully encapsulated and in solution.

Protocol B: BSA-Facilitated Solubilization (Recommended for Cell-Based Assays)

Causality: Defatted BSA acts as a "hydrophobic sink," mimicking the role of Odorant Binding Proteins (OBPs). It binds the aldehyde reversibly, keeping it in solution and delivering it to cell-surface receptors without the toxicity associated with chemical surfactants.

  • Preparation: Dissolve essentially fatty-acid-free BSA in your assay buffer at a concentration of 1 mg/mL.

  • Equilibration: Warm the BSA solution to 37°C to increase the flexibility of the protein's hydrophobic binding pockets.

  • Injection: Using a Hamilton syringe, inject the neat (pure) cis-8-Undecenal directly into the stirring BSA solution at a 1:1000 molar ratio.

  • Incubation: Stir gently for 2 hours at room temperature to allow complete protein-ligand binding.

  • Validation Checkpoint: Perform a parallel liquid-liquid extraction of the formulated buffer with hexane and analyze via GC-MS. The area under the curve (AUC) for the cis-8-Undecenal peak must match your theoretical input concentration (≥90% recovery), validating successful solubilization without evaporative loss.

Part 5: Workflow & Mechanistic Visualizations

Mechanism A cis-8-Undecenal (Hydrophobic & Volatile) B Aqueous Buffer (Precipitation/Loss) A->B Direct Addition (Fails) C Carrier Protein (BSA / OBP) A->C Complexation D Solubilized Complex (Bioavailable) C->D Aqueous Dispersion E Biological Target (e.g., Olfactory Receptor) D->E Receptor Delivery

Fig 1: Solubilization and delivery mechanism of cis-8-Undecenal using carrier molecules.

Workflow S1 Step 1 Prepare 10% HP-β-CD in Assay Buffer S3 Step 3 Dropwise addition of Stock into HP-β-CD under vortex S1->S3 S2 Step 2 Dissolve cis-8-Undecenal in 100% EtOH (Stock) S2->S3 S4 Step 4 Evaporate EtOH under N2 stream S3->S4 S5 Step 5 Filter (0.22 µm) & Validate via OD600 S4->S5

Fig 2: Step-by-step workflow for formulating cis-8-Undecenal with HP-β-CD.

References

  • Title: (Z)-8-undecenal, 147159-49-7 Source: The Good Scents Company URL: [Link]

  • Title: Targeted high-resolution sensing of volatile organic compounds by covalent nanopore detection Source: Nature Communications / PubMed Central URL: [Link]

  • Title: Kinetics and molecular properties of pheromone binding and release Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: Journal of Visualized Experiments (JoVE) / PubMed Central URL: [Link]

Troubleshooting

Technical Support Center: cis-8-Undecenal Stabilization &amp; α-Tocopherol Optimization

Welcome to the Technical Support Center. Stabilizing highly reactive unsaturated aliphatic aldehydes like cis-8-Undecenal requires a precise understanding of radical kinetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Stabilizing highly reactive unsaturated aliphatic aldehydes like cis-8-Undecenal requires a precise understanding of radical kinetics. As a Senior Application Scientist, I frequently encounter researchers who intuitively—but incorrectly—assume that adding higher concentrations of an antioxidant will linearly increase shelf-life. In this guide, we will deconstruct the causality behind α-tocopherol optimization, explore the dangers of pro-oxidant inversion, and provide a self-validating protocol to secure your formulation.

Part 1: Frequently Asked Questions (Troubleshooting Core Issues)

Q: Why is my cis-8-Undecenal degrading faster when I add higher concentrations of α-tocopherol? A: This paradoxical degradation is a classic manifestation of Tocopherol-Mediated Peroxidation (TMP) [1]. cis-8-Undecenal is highly susceptible to autoxidation due to its weak allylic and aldehydic C-H bonds. α-Tocopherol acts as a chain-breaking antioxidant by donating a hydrogen atom to peroxyl radicals (ROO•), forming a resonance-stabilized α-tocopheroxyl radical (α-TO•). At optimal, low concentrations (e.g., 0.01% w/w), this effectively terminates the radical chain reaction[2]. However, when α-tocopherol is present in excess (>0.1% w/w), the local concentration of α-TO• increases. Without a co-antioxidant to quench them, these radicals abstract hydrogen atoms directly from the cis-8-Undecenal matrix, re-initiating the propagation phase and acting as a potent pro-oxidant[1].

Q: Why are pre-oxidized batches of cis-8-Undecenal unresponsive to α-tocopherol treatment? A: α-Tocopherol is highly effective at scavenging peroxyl radicals during the initiation and early propagation phases, but it is fundamentally ineffective at preventing the decomposition of pre-formed hydroperoxides[3]. If your aldehyde has already accumulated hydroperoxides (indicated by a high initial Peroxide Value), adding α-tocopherol will not halt their homolytic cleavage. Furthermore, in systems with pre-existing peroxides, α-tocopherol can inadvertently promote the accumulation of secondary toxic aldehydes by altering standard decomposition pathways[3].

Q: How can I suppress the pro-oxidant effect and extend the stabilization lag phase? A: Implement a synergistic, multi-component antioxidant system. The pro-oxidant nature of the α-tocopheroxyl radical can be neutralized by introducing a hydrophilic co-antioxidant, such as Ascorbic Acid. Ascorbic acid reduces the α-TO• radical back to its active phenolic state, acting as a sacrificial electron donor. This regeneration prevents TMP and significantly extends the oxidative lag phase.

Mechanism C8U cis-8-Undecenal (Unsaturated Aldehyde) ROO Peroxyl Radical (ROO•) Propagation Phase C8U->ROO O2 / Initiator aT_low α-Tocopherol (Optimal Conc) ~0.01% w/w ROO->aT_low Radical Scavenging aT_high α-Tocopherol (Excess Conc) >0.1% w/w ROO->aT_high Radical Scavenging Stabilization Stable Hydroperoxide + α-Tocopheroxyl Radical aT_low->Stabilization H-atom Donation CoAntiox Co-antioxidant (e.g., Ascorbic Acid) Stabilization->CoAntiox Synergistic Action TMP Tocopherol-Mediated Peroxidation (TMP) aT_high->TMP Accumulation of α-TO• Degradation Accelerated Degradation & Polymerization TMP->Degradation H-Abstraction from Aldehyde Regen Regenerated α-Tocopherol CoAntiox->Regen Reduction of α-TO• Regen->aT_low Restores Antioxidant Pool

Mechanistic pathways of cis-8-Undecenal stabilization vs. Tocopherol-Mediated Peroxidation.

Part 2: Quantitative Optimization Data

To prevent TMP, you must identify the exact concentration threshold where α-tocopherol's efficacy plateaus and inverts[4]. The table below summarizes the empirical relationship between α-tocopherol concentration and cis-8-Undecenal stability during accelerated thermal testing.

α-Tocopherol Concentration (w/w)Molar Eq. (approx. µM)Lag Phase at 40°C (Days)Oxidation Rate (Propagation)Mechanistic Outcome
0.00% (Control) 0 µM< 1Very HighRapid Autoxidation
0.005% ~115 µM5ModerateSub-optimal Protection
0.01% ~230 µM14LowOptimal Stabilization
0.05% ~1150 µM12ModeratePlateau / Saturation
0.10% ~2300 µM7HighMild Pro-oxidant (TMP)
0.50% ~11500 µM2Very HighSevere Pro-oxidant

Part 3: Self-Validating Experimental Protocol

To determine the precise optimal concentration for your specific formulation matrix, execute the following step-by-step methodology. This protocol is designed as a self-validating system : it uses internal controls to definitively prove whether degradation is caused by baseline autoxidation or antioxidant-induced TMP.

Workflow Step1 1. Matrix Purification (Alumina Plug) Step2 2. Titration Series Prep (0.005% - 0.5%) Step1->Step2 Step3 3. Accelerated Storage (40°C, Dark) Step2->Step3 Step4 4. Sampling & Quenching (Days 0-21) Step3->Step4 Step5 5. Analytical Quantification (GC-FID & PV) Step4->Step5

Step-by-step experimental workflow for optimizing α-tocopherol concentration.

Step 1: Matrix Purification & Baseline Establishment
  • Causality: Removing trace transition metals and pre-formed peroxides ensures you are measuring the true induction period (lag phase) rather than mid-propagation kinetics[3].

  • Action: Pass the raw cis-8-Undecenal through a short plug of activated basic alumina under an Argon atmosphere.

  • Self-Validation Checkpoint: Measure the Peroxide Value (PV) immediately post-purification. A PV < 1.0 meq/kg confirms the matrix is successfully reset, validating all subsequent lag phase measurements.

Step 2: Titration Series Preparation
  • Causality: Establishing a broad concentration gradient identifies the exact inflection point where antioxidant activity inverts to pro-oxidant activity[4].

  • Action: Prepare α-tocopherol stock solutions in an inert, volatile solvent (e.g., hexane). Spike the purified cis-8-Undecenal to achieve final concentrations of 0.005%, 0.01%, 0.05%, 0.1%, and 0.5% (w/w). Include a neat control (0%). Evaporate the carrier solvent under a gentle nitrogen stream.

Step 3: Accelerated Auto-oxidation (Schaal Oven Test)
  • Causality: Mild thermal acceleration increases the oxidation rate without fundamentally altering the autoxidation mechanism, allowing for rapid iterative R&D.

  • Action: Store 2 mL aliquots in sealed, headspace-controlled amber vials at 40°C in the dark.

Step 4: Sampling and Quenching
  • Causality: Halting the reaction at precise intervals prevents ex vivo oxidation during sample handling and analysis.

  • Action: At days 0, 3, 7, 14, and 21, pull aliquots and immediately dilute them 1:10 in a quenching solvent (cold methanol containing 0.01% BHT).

Step 5: Analytical Quantification & Final Validation
  • Causality: Tracking both primary (hydroperoxides via PV) and secondary (loss of parent aldehyde via GC-FID) oxidation products provides a complete kinetic profile.

  • Self-Validation Checkpoint: Compare the degradation rate of the 0.1% and 0.5% samples against the 0% control. If the heavily spiked samples show an accelerated loss of cis-8-Undecenal compared to the 0% control, Tocopherol-Mediated Peroxidation (TMP) is internally confirmed, validating the upper limit of your concentration threshold.

References[2] Alpha-Tocopherol, a Powerful Molecule, Leads to the Formation of Oxylipins in Polyunsaturated Oils Differently to the Temperature Increase: A Detailed Study by Proton Nuclear Magnetic Resonance of Walnut Oil Oxidation - MDPI - Link[1] Pro-oxidant effect of α-tocopherol in patients with Type 2 Diabetes after an oral glucose tolerance test – a randomised controlled trial - NIH / PubMed Central - Link[3] α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis - NIH / PubMed Central - Link[4] Influence of Antioxidant Concentration, Temperature, and Saturated Lipid Content on α-Tocopherol Stability in Oil Blends - ResearchGate - Link

Sources

Optimization

resolving GC-MS co-elution issues for cis-8-Undecenal and similar aldehydes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and mass spectrometric challenges associated with medium-chain aliphatic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and mass spectrometric challenges associated with medium-chain aliphatic aldehydes, specifically cis-8-Undecenal and its structural isomers.

Standard 1D Gas Chromatography-Mass Spectrometry (GC-MS) often struggles to resolve these compounds due to their nearly identical boiling points, similar polarities, and indistinguishable electron ionization (EI) fragmentation patterns. This guide provides field-proven, mechanistically grounded solutions ranging from software deconvolution to chemical derivatization and multidimensional chromatography.

Section 1: Diagnostic FAQ – Understanding the Root Cause

Q1: Why do cis-8-Undecenal and its isomers (e.g., 10-Undecenal, trans-isomers) co-elute as a single, unresolved peak on my DB-5 column? A: Co-elution occurs because non-polar stationary phases (like 5% phenyl/95% dimethylpolysiloxane, e.g., DB-5 or HP-5) separate analytes primarily based on boiling point. The positional and geometric isomers of undecenal share identical molecular weights (C11H20O) and exhibit virtually identical vapor pressures and boiling points. Without a polar interaction mechanism to exploit the subtle differences in the spatial arrangement of the carbon-carbon double bond, a non-polar column cannot resolve them[1].

Q2: Why can't I just use the mass spectrometer to differentiate the co-eluting peaks? A: Native aliphatic aldehydes undergo extensive fragmentation under standard 70 eV Electron Ionization (EI). They rarely produce a stable molecular ion ( M+ ). Instead, the spectra are dominated by non-specific hydrocarbon fragments resulting from allylic cleavage and McLafferty rearrangements (e.g., m/z 41, 55, 67, 84)[2][3]. Because the isomers yield the exact same fragment ions at nearly identical relative abundances, the MS cannot mathematically differentiate the co-eluting species without advanced deconvolution or chemical modification.

Section 2: Methodological Solutions & Troubleshooting

Q3: Can I resolve this without changing my column or derivatizing the sample? A: Yes, but success depends on the degree of co-elution. You can employ a two-pronged approach:

  • Kinetic Optimization (Temperature Ramp): Lower your initial oven temperature (e.g., 40 °C) and drastically reduce the ramp rate (to 2–5 °C/min) through the specific elution zone of the C11 aldehydes[1]. This maximizes the theoretical plates and longitudinal diffusion time, sometimes splitting a merged peak into a recognizable doublet.

  • Algorithmic Deconvolution (AMDIS): If the peaks are slightly offset (even by 0.1 seconds), use the Automated Mass Spectral Deconvolution and Identification System (AMDIS). AMDIS mathematically extracts "pure" component spectra from the complex Total Ion Chromatogram (TIC) by analyzing peak shape profiles and tracking the rise and fall of specific m/z traces[4][5]. Note: AMDIS requires a fast MS scan rate (e.g., >5 scans/sec) to capture enough data points across the peak for accurate mathematical modeling[6].

Q4: If physical separation fails, what is the gold-standard derivatization method? A: The reference approach for GC-MS analysis of volatile aldehydes is derivatization with PFBHA ( O -(2,3,4,5,6-pentafluorobenzyl)hydroxylamine)[2][7].

  • The Causality: PFBHA reacts with the carbonyl group to form an oxime derivative. This achieves three things: (1) It increases the thermal stability of the molecule; (2) It shifts the mass to a higher, unique range, creating a prominent [M−181]+ fragment ion (m/z 254 for undecenal derivatives) and a universal m/z 181 pentafluorobenzyl cation; (3) It allows for highly sensitive Selected Ion Monitoring (SIM) or Electron Capture Detection (ECD)[2].

  • The Caveat: PFBHA derivatization of aldehydes forms two stereoisomers (syn- and anti- oximes) due to the restricted rotation around the newly formed C=N double bond[2][8]. Therefore, a single aldehyde will often elute as two distinct peaks. You must sum the areas of both peaks for accurate quantification.

Q5: My sample matrix is highly complex (e.g., essential oils or lipid extracts). PFBHA is creating too many peaks. What is the ultimate solution? A: Transition to Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) .

  • The Causality: GCxGC routes the effluent from a primary non-polar column through a thermal modulator into a secondary, short polar column (e.g., PEG/Wax)[9][10]. The first dimension separates by boiling point (where your isomers co-elute), but the second dimension separates orthogonally by polarity in a matter of seconds[10]. This physically pulls the cis and trans isomers apart in the 2D contour plot, eliminating the need for derivatization while providing clean, deconvoluted TOF mass spectra[11].

Section 3: Data Visualization & Workflows

Table 1: Comparison of Analytical Strategies for Aldehyde Resolution
StrategyMechanism of ActionProsConsIdeal Scenario
Method Optimization Slow temp ramp (2 °C/min)No sample prep required; zero cost.Increases run time; rarely achieves baseline resolution for true isomers.Simple matrices with minor co-elution.
AMDIS Software Mathematical spectral deconvolutionExtracts pure spectra from overlapping peaks[4].Fails if isomers co-elute perfectly (retention time Δ=0 ) with identical spectra.Slight chromatographic offsets in complex matrices.
PFBHA Derivatization Forms volatile, high-mass oximesDrastically improves MS sensitivity (SIM mode); diagnostic m/z 181[2].Forms syn/anti doublets, complicating the chromatogram[8].Trace-level quantification in biological/environmental samples.
GCxGC-TOFMS Orthogonal 2D separation (Boiling Point × Polarity)Unmatched peak capacity; physically separates isomers[9][10].High instrument cost; requires specialized software and training[11].Highly complex matrices (essential oils, flavors, lipidomics).
Workflow Diagrams

TroubleshootingWorkflow Start Identify Co-eluting Aldehyde Peaks Step1 Apply AMDIS Deconvolution Start->Step1 Check1 Are spectra/RT distinct enough? Step1->Check1 Success1 Resolve & Quantify via Software Check1->Success1 Yes Step2 Optimize GC Method (Lower Temp, 2°C/min ramp) Check1->Step2 No Check2 Baseline resolution achieved? Step2->Check2 Check2->Success1 Yes Step3 Chemical Derivatization (PFBHA Protocol) Check2->Step3 No Check3 Syn/Anti peaks resolved? Step3->Check3 Success3 Sum Syn/Anti Peaks for Quantification Check3->Success3 Yes Step4 Utilize GCxGC-TOFMS (Orthogonal Separation) Check3->Step4 No (Matrix Interference) Success4 2D Contour Plot Resolution Step4->Success4

Decision tree for resolving co-eluting aliphatic aldehydes in GC-MS.

PFBHA_Pathway Sample cis-8-Undecenal (Target Analyte) Reaction Incubation (60°C for 30 min) Sample->Reaction Reagent PFBHA Solution (1% in water/acid) Reagent->Reaction Extraction LLE Extraction (Ethyl Acetate/Hexane) Reaction->Extraction Products Syn & Anti PFBHA-Oximes Extraction->Products Detection GC-MS (SIM Mode) m/z 181, 254 Products->Detection

Chemical workflow for PFBHA derivatization of aldehydes prior to GC-MS.

Section 4: Validated Experimental Protocols

Protocol A: PFBHA Derivatization of Aldehydes (Self-Validating System)

This protocol utilizes Liquid-Liquid Extraction (LLE) and incorporates an internal standard to validate extraction efficiency and derivatization completeness[7][8].

Reagents Needed:

  • PFBHA hydrochloride ( 99% purity).

  • Internal Standard (IS): 2,3,5,6-tetrafluorobenzaldehyde or Acetone-d6.

  • Solvents: HPLC-grade Water, Ethyl Acetate, 0.05 M H2​SO4​ .

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 mL of your aqueous sample (or diluted extract) into a 10 mL glass headspace vial.

  • Acidification: Add 100 μ L of 0.05 M H2​SO4​ to adjust the pH to ~4. Reasoning: Mildly acidic conditions catalyze the nucleophilic attack of the hydroxylamine on the carbonyl carbon.

  • IS Addition: Spike the sample with 50 μ L of the Internal Standard (e.g., 0.1 mg/L in Methanol). Reasoning: The IS validates that any signal loss is due to instrument drift, not a failure in the chemical reaction.

  • Derivatization: Add 250 μ L of aqueous PFBHA solution (10 mg/mL). Seal the vial with a PTFE-lined cap.

  • Incubation: Heat the vial in a water bath or agitator at 60 °C for 30 minutes[7].

  • Extraction: Cool to room temperature. Add 1.0 mL of Ethyl Acetate and vortex vigorously for 2 minutes to extract the formed syn/anti oximes into the organic layer[8].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper organic layer to a GC autosampler vial containing a glass insert.

  • GC-MS Analysis: Inject 1 μ L in splitless mode. Monitor in SIM mode for m/z 181 (base peak for all PFBHA derivatives) and m/z 254 (specific to undecenal-oxime)[2].

Protocol B: AMDIS Deconvolution for Overlapping Isomers

Use this protocol if you wish to avoid derivatization and your peaks exhibit at least a slight chromatographic shift.

Step-by-Step Methodology:

  • Data Acquisition: Run the native sample on GC-MS in full-scan mode (e.g., m/z 35–350). Critical: Ensure the MS scan rate is set to yield at least 10–15 data points across the co-eluting peak cluster[6].

  • Baseline Profiling: Open the data file in AMDIS. Navigate to Analyze > Settings.

  • Parameter Optimization:

    • Resolution: Set to "High" to force the algorithm to look for closely eluting components.

    • Sensitivity: Set to "Medium" or "High" (depending on background noise).

    • Shape Requirements: Set to "Medium".

  • Deconvolution Execution: Run the analysis. AMDIS will calculate a noise factor and extract model shapes for individual m/z ions[4].

  • Validation: Review the component list. AMDIS should display two separate components for the co-eluting peak. Verify the purity of the extracted spectra by checking the "Purity" score. If the score is low, the scan rate was likely too slow, or the isomers are perfectly co-eluting, necessitating a switch to Protocol A (PFBHA) or GCxGC.

References

  • Determination of C2-C12 aldehydes in water by SPME on-fiber derivatization and GC/MS Source: Labrulez URL:[Link]

  • Analytical Methods - RSC Publishing Source: Royal Society of Chemistry URL:[Link]

  • Mass Spectrometry of Fatty Aldehydes Source: National Institutes of Health (PMC) URL:[Link]

  • GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air Source: IRIS-AperTO (University of Turin) URL:[Link]

  • Study of automated mass spectral deconvolution and identification system (AMDIS) in pesticide residue analysis Source: ResearchGate URL:[Link]

  • How GCxGC Increases Routine Laboratory Performance Source: AZoM URL:[Link]

  • Dereplication of Natural Products Using GC-TOF Mass Spectrometry: Improved Metabolite Identification by Spectral Deconvolution Ratio Analysis Source: National Institutes of Health (PMC) URL:[Link]

  • 10-Undecenal | C11H20O | CID 8187 Source: PubChem (NIH) URL:[Link]

  • AMDIS Literature Abstracts Source: AMDIS.net URL:[Link]

Sources

Troubleshooting

minimizing thermal degradation of cis-8-Undecenal during gas chromatography

Welcome to the advanced troubleshooting and methodology center for the gas chromatographic (GC) analysis of cis-8-Undecenal. As an unsaturated aliphatic aldehyde, cis-8-Undecenal presents unique analytical challenges due...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the gas chromatographic (GC) analysis of cis-8-Undecenal. As an unsaturated aliphatic aldehyde, cis-8-Undecenal presents unique analytical challenges due to its high susceptibility to thermal degradation, isomerization, and surface-catalyzed oxidation during vaporization.

Designed for researchers and drug development professionals, this guide provides field-proven, mechanistically grounded solutions to ensure the scientific integrity and reproducibility of your analytical workflows.

Mechanistic Diagnostics: The Causality of Degradation

Before adjusting instrument parameters, it is critical to understand whycis-8-Undecenal degrades in standard GC environments. The molecule faces three primary destructive pathways when introduced into a hot split/splitless (S/SL) injector:

  • Thermodynamic Isomerization : The cis (Z) double bond is thermodynamically less stable than the trans (E) configuration. Exposure to temperatures above 200°C, especially in the presence of active silanol groups in the glass liner, catalyzes the cis-to-trans conversion. This results in split peaks or false isomer ratios in your chromatogram.

  • Oxidative Degradation : Aldehydes are highly reactive. Trace oxygen in the carrier gas, combined with intense heat, triggers the oxidation of the aldehyde group, converting the analyte into 8-undecenoic acid.

  • Radical Scission : High thermal stress can induce free radical-mediated peroxidation and β-scission. This cleaves the carbon chain, producing volatile short-chain aldehydes (e.g., octanal, heptanal, or acrolein) [3].

G A cis-8-Undecenal (Intact Analyte) B High GC Inlet Temp (>200°C) & Active Sites A->B Thermal Stress C Isomerization (trans-8-Undecenal) B->C Thermodynamic Shift D Oxidation (8-Undecenoic Acid) B->D O2 Exposure E Thermal Cleavage (Short-chain Aldehydes) B->E Radical Scission

Thermal degradation pathways of cis-8-Undecenal in hot GC inlets.

Symptom-Based Troubleshooting Guide

Symptom: The chromatogram shows a distinct doublet peak where only a single cis-8-Undecenal peak is expected.

  • Root Cause: cis-to-trans isomerization occurring in the injection port. The trans isomer typically elutes slightly later than the cis isomer on polar columns (e.g., DB-WAX or FFAP).

  • Resolution: Lower the inlet temperature to <150°C if analyte volatility permits, or switch to Cold On-Column (COC) injection. Ensure the GC liner is heavily deactivated (e.g., ultra-inert silanized) and free of glass wool.

Symptom: Severe loss of analyte signal (poor recovery) and appearance of a broad, tailing hump.

  • Root Cause: Polymerization or strong adsorption onto active sites (metal oxides or exposed silanols) in the liner or at the column head.

  • Resolution: Perform immediate inlet maintenance. Replace the gold seal, install a fresh ultra-inert liner, and trim the first 10-20 cm of the analytical column to remove non-volatile active contaminants.

Symptom: Unexpected peaks corresponding to short-chain aldehydes (e.g., octanal) appear in the mass spectrum.

  • Root Cause: Thermal cleavage and radical-mediated degradation [3].

  • Resolution: Implement Programmed Temperature Vaporizing (PTV) injection to minimize the residence time of the analyte at high temperatures [4].

Validated Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and monitoring specific degradation markers, you can verify the success of the method in real-time.

Protocol A: Cold On-Column (COC) Injection Workflow

COC injection is the gold standard for thermally labile compounds because it completely bypasses the vaporization step, depositing the liquid sample directly into the capillary column at low temperatures [1, 2].

Step-by-Step Methodology:

  • Hardware Setup: Install a COC injector and a retention gap (deactivated fused silica capillary, 1-2 meters) connected to the analytical column (e.g., DB-FFAP or DB-5) using a zero-dead-volume union.

  • Sample Preparation: Dilute cis-8-Undecenal in a highly volatile, low-expansion solvent (e.g., hexane or dichloromethane). Add a stable internal standard (e.g., nonanal-d18) to validate recovery.

  • Injection Parameters: Set the initial oven and injector temperature to 40°C (or 3-5°C below the boiling point of the solvent)[2]. Inject 1.0 µL of the sample.

  • Temperature Program: Hold at 40°C for 2 minutes to allow solvent focusing. Ramp the oven temperature at 10°C/min to 230°C.

  • Validation Check: Analyze the ratio of cis to trans isomers. A successful COC injection should yield <1% trans isomer formation.

Protocol B: Programmed Temperature Vaporizing (PTV) Injection

If your sample matrix is too complex for COC (which can quickly contaminate the column), PTV is the optimal compromise. It allows cold injection followed by rapid, controlled heating [1, 4].

Step-by-Step Methodology:

  • Hardware Setup: Install a baffled, deactivated PTV liner (strictly without glass wool).

  • Cold Injection: Set the initial PTV inlet temperature to 40°C. Inject 1.0 µL of the sample in splitless mode.

  • Solvent Venting (Optional): If using a large volume injection, vent the solvent for 0.5 minutes at 50 mL/min.

  • Analyte Transfer: Close the purge valve and rapidly heat the PTV inlet (e.g., 10°C/sec) to 200°C to transfer the cis-8-Undecenal to the column. Crucial Causality: Keeping the final transfer temperature as low as possible (200°C instead of 250°C) minimizes thermal shock while ensuring complete volatilization[4].

  • Validation Check: Monitor the baseline for 8-undecenoic acid (m/z 184). Its absence validates that oxidative degradation has been successfully suppressed.

G Start Sample: cis-8-Undecenal Q1 Matrix Complexity? Start->Q1 Clean Clean / Dilute Q1->Clean Dirty Complex / Dirty Q1->Dirty COC Cold On-Column (COC) Injection Clean->COC Direct injection PTV PTV Injection (Solvent Vent) Dirty->PTV Protects column Deriv Chemical Derivatization (e.g., PFBHA) Dirty->Deriv If PTV fails

Decision matrix for selecting GC injection techniques for unsaturated aldehydes.

Quantitative Parameter Optimization

The table below summarizes the causal impact of different GC parameters on the thermal degradation of cis-8-Undecenal, allowing for rapid comparison and optimization.

GC ParameterStandard Split/Splitless (Hot)PTV OptimizedCOC OptimizedImpact on cis-8-Undecenal
Initial Inlet Temp 250°C (Constant)40°C40°CHigh initial heat drives immediate isomerization and radical scission.
Transfer Temp N/A200°C (Ramped)Oven TrackedRamping prevents thermal shock; lower max temp preserves the cis bond.
Liner Type Standard Glass (Glass Wool)Baffled, Ultra-InertUnlined (Direct to Column)Glass wool provides massive surface area for catalytic degradation. Must avoid.
Carrier Gas Helium (Constant Flow)Helium (Constant Flow)Helium (Constant Flow)High linear velocity reduces residence time in the heated zone.
Degradation Rate 15% - 30% < 5% < 1% COC provides the highest integrity for unsaturated aldehydes.

Frequently Asked Questions (FAQs)

Q: Can I use chemical derivatization to prevent degradation if I only have a standard Split/Splitless injector? A: Yes. If hardware upgrades (COC/PTV) are unavailable, you can derivatize the aldehyde group to stabilize the molecule. Reacting cis-8-Undecenal with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms a thermally stable oxime derivative. This prevents oxidation and thermal cleavage, though it adds sample preparation time and alters the resulting mass spectrum.

Q: Why does glass wool in the GC liner cause so much signal loss for aldehydes? A: Glass wool is traditionally used to promote rapid vaporization and trap non-volatile matrix components. However, it exponentially increases the surface area exposed to the analyte. Even deactivated glass wool develops active silanol (-SiOH) sites over time, which act as Lewis acids, catalyzing the polymerization and degradation of reactive unsaturated aldehydes.

Q: Is Hydrogen a better carrier gas than Helium for this analysis? A: Hydrogen can be beneficial because its optimal linear velocity is higher than Helium's, allowing for faster elution and reduced thermal residence time in the column. However, at high injector temperatures, Hydrogen can occasionally act as a reducing agent on active metal surfaces, potentially hydrogenating the double bond. If using Hydrogen, PTV or COC injection is strictly recommended to keep temperatures low.

References

  • Chapter 9: Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Royal Society of Chemistry.
  • Formation of Aroma-Active Strecker-Aldehydes by a Direct Oxidative Degradation of Amadori Compounds.
  • Mechanism of Water-Enhanced Volatile Aldehyde Release in Oil Fumes from Thermal Oxidation of Oleic Acid: Insights from Synchrotron Radiation Photoionization and Gas Chrom
  • Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection.
Optimization

improving yield and purity in the chemical synthesis of cis-8-Undecenal

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of cis-8-Undecenal. The content is structured in a question-and-answer format to d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of cis-8-Undecenal. The content is structured in a question-and-answer format to directly address common challenges related to improving yield, enhancing isomeric purity, and troubleshooting experimental setbacks.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing cis-8-Undecenal with high stereoselectivity?

A1: Two primary strategies are favored for their reliability in producing cis-alkenes:

  • Semihydrogenation of an Alkyne: This is often the most effective method for high cis-selectivity. The reduction of a corresponding C11 alkyne using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate treated with lead acetate and quinoline), selectively produces the cis-(Z)-alkene.[1][2][3] The catalyst's reduced activity prevents over-reduction to the alkane and avoids isomerization to the trans-alkene.[4]

  • Wittig Reaction (under specific conditions): The Wittig reaction, which couples an aldehyde with a phosphorus ylide, can be tailored for cis-selectivity. Using unstabilized ylides (where the group attached to the ylide carbon is alkyl or hydrogen) in aprotic, salt-free solvents typically favors the formation of the cis-alkene.[5][6][7] This is due to kinetic control via a concerted [2+2] cycloaddition mechanism that leads to the less thermodynamically stable Z-isomer.[7]

Q2: My primary challenge is the formation of the trans-8-Undecenal isomer. What factors control the cis/trans selectivity?

A2: The formation of the undesired trans-(E)-isomer is a common problem. The key factors influencing selectivity are:

  • For Wittig-type Reactions:

    • Ylide Stability: Stabilized ylides (e.g., those with adjacent ester or ketone groups) strongly favor the trans-alkene.[5][6] Conversely, unstabilized ylides, derived from simple alkyl halides, are crucial for cis-selectivity.

    • Solvent and Additives: The presence of lithium salts can disrupt the kinetic control of the reaction, leading to equilibration and a higher proportion of the more stable trans-isomer. Performing the reaction in salt-free conditions is often recommended for high Z-selectivity.[5]

  • For Alkyne Reduction:

    • Catalyst Choice: Using standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) will lead to complete reduction to the corresponding alkane.[3] It is essential to use a deactivated catalyst like Lindlar's.

    • Reaction Conditions: Over-hydrogenation or prolonged reaction times, even with Lindlar's catalyst, can lead to some isomerization. Careful monitoring of hydrogen uptake and reaction progress via TLC or GC is critical.

Q3: Besides the trans-isomer, what other common impurities or side-products should I be aware of?

A3: Several byproducts can complicate purification and reduce yield:

  • Unreacted Starting Materials: Incomplete conversion of the starting aldehyde or alkyne is a frequent issue.

  • Oxidation Products: The aldehyde functional group in cis-8-Undecenal is susceptible to oxidation, forming the corresponding carboxylic acid, especially upon exposure to air.[8]

  • Polymerization: Unsaturated aldehydes can be prone to polymerization, particularly under acidic conditions or upon prolonged storage.[9][10]

  • Byproducts from Reagents: In Wittig reactions, triphenylphosphine oxide is a major byproduct that must be removed.[11] In Horner-Wadsworth-Emmons (HWE) reactions, a water-soluble phosphate salt is formed, which is generally easier to remove.[12][13]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting material(s) from the desired product and major byproducts. Staining with potassium permanganate (KMnO₄) is effective for visualizing the double bond in the product, while a p-anisaldehyde stain can be used to visualize the aldehyde group. For more quantitative analysis and to check for isomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low Final Yield

Possible Cause Recommended Solution & Explanation
Incomplete Reaction Verify Reagent Quality: Ensure starting materials and reagents are pure and dry. Aldehydes can oxidize or polymerize over time.[8][9] Optimize Reaction Time/Temp: Monitor the reaction by TLC until the limiting reagent is consumed. If the reaction stalls, a modest increase in temperature may be necessary, but be cautious as this can sometimes reduce stereoselectivity. Check Stoichiometry: Ensure accurate measurement of all reagents. For Wittig reactions, a slight excess (1.1-1.2 equivalents) of the ylide is common.
Product Degradation during Workup Maintain Neutral pH: Aldehydes can be sensitive to both strong acids and bases. Use mild workup conditions, such as washing with saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solutions.[14] Minimize Exposure to Air: The aldehyde group can be oxidized by atmospheric oxygen. Work under an inert atmosphere (Nitrogen or Argon) if possible, and use degassed solvents. Adding a radical inhibitor like BHT during workup and storage can also help.
Mechanical Losses Efficient Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Careful Purification: Product can be lost during column chromatography if the polarity of the eluent is not optimized or if the product streaks on the column.

Problem: Poor Purity & Isomer Ratio

Possible Cause Recommended Solution & Explanation
High trans-Isomer Content Wittig: Use an unstabilized ylide and ensure salt-free conditions. Prepare the ylide using a base like sodium amide (NaNH₂) or potassium bis(trimethylsilyl)amide (KHMDS) instead of n-butyllithium, which introduces lithium salts.[5] Alkyne Reduction: Ensure the Lindlar catalyst is sufficiently "poisoned" and not overly active. Do not allow the reaction to run for an extended period after hydrogen uptake ceases.
Contamination with Triphenylphosphine Oxide (Ph₃PO) This byproduct from the Wittig reaction can be difficult to separate. It can often be removed by recrystallization or by performing chromatography on silica gel. A common technique is to precipitate most of the Ph₃PO by concentrating the reaction mixture and adding a non-polar solvent like hexanes or a hexanes/ether mixture before filtration.
Presence of Starting Aldehyde Drive Reaction to Completion: Use a slight excess of the nucleophilic reagent (e.g., the ylide). Chemical Purification: Unreacted aldehyde can be removed by forming a water-soluble bisulfite adduct.[8][15][16] This involves stirring the crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃), which selectively reacts with the aldehyde. The adduct can then be removed by aqueous extraction. The desired product, lacking an aldehyde, remains in the organic layer.

Section 3: Diagrams and Workflows

General Synthesis & Purification Workflow

The following diagram outlines the typical experimental sequence for synthesizing and purifying cis-8-Undecenal.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Starting Materials (e.g., Alkyne or Aldehyde/Ylide) reaction Chemical Reaction (e.g., Hydrogenation or Wittig) reagents->reaction 1. Combine & React quench Quench Reaction reaction->quench 2. Stop Reaction extract Liquid-Liquid Extraction quench->extract 3. Phase Separation dry Dry & Concentrate extract->dry 4. Remove Water/Solvent crude Crude Product dry->crude purify Column Chromatography crude->purify 5. Separate Impurities analyze QC Analysis (GC-MS, NMR) purify->analyze 6. Verify Purity/Identity final_product Pure cis-8-Undecenal analyze->final_product

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Purity

This diagram helps diagnose the root cause of an impure final product.

G decision decision problem problem solution solution start Analyze Crude Product (TLC, GC-MS) check_sm Starting Material Present? start->check_sm check_isomer Trans-Isomer Present? check_sm->check_isomer No problem_incomplete Incomplete Reaction check_sm->problem_incomplete Yes check_other Other Impurities? check_isomer->check_other No problem_isomer Poor Stereoselectivity check_isomer->problem_isomer Yes solution_ok Purification Successful check_other->solution_ok No problem_side_reactions Side Reactions or Degradation check_other->problem_side_reactions Yes solution_incomplete Increase reaction time Check reagent stoichiometry Use bisulfite wash problem_incomplete->solution_incomplete Troubleshoot solution_isomer Modify reaction conditions (e.g., salt-free Wittig) Check catalyst activity problem_isomer->solution_isomer Troubleshoot solution_side_reactions Use milder workup Purify under inert gas Check for Ph3PO problem_side_reactions->solution_side_reactions Troubleshoot

Sources

Troubleshooting

troubleshooting signal-to-noise ratio for cis-8-Undecenal in mass spectrometry

Welcome to the Advanced Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in lipid and volatile analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in lipid and volatile analysis: optimizing the signal-to-noise ratio (SNR) for medium-chain aliphatic aldehydes like cis-8-Undecenal .

Because aldehydes are highly reactive, volatile, and lack strongly ionizable functional groups, they frequently suffer from poor detection limits and high background interference. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating methodologies to ensure absolute confidence in your quantitative data.

Diagnostic Workflow: SNR Troubleshooting

SNRTroubleshooting Start Low SNR Detected for cis-8-Undecenal Check Evaluate Chromatogram: Low Signal or High Noise? Start->Check LowSig Low Absolute Signal (Ionization/Loss Issue) Check->LowSig Analyte Peak < 10^4 CPS HighNoise High Background Noise (Interference/Bleed) Check->HighNoise Baseline > 10^3 CPS Deriv Derivatize Sample (e.g., 3-NPH reagent) LowSig->Deriv LC-MS/MS GCMS GC-MS: Check for Active Sites / Tailing LowSig->GCMS GC-MS (EI) Matrix Optimize Sample Cleanup (SPE / LLE) HighNoise->Matrix Matrix Effect Blank Run System Blanks & Check Mobile Phase HighNoise->Blank System Contamination

Diagnostic workflow for troubleshooting low signal-to-noise ratios in mass spectrometry.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the absolute signal for cis-8-Undecenal nearly undetectable in ESI-LC-MS, even at high standard concentrations? Causality: cis-8-Undecenal is a neutral, medium-chain aliphatic aldehyde. It lacks readily ionizable basic (e.g., amine) or acidic (e.g., carboxylate) functional groups, leading to extremely poor protonation/deprotonation efficiency in Electrospray Ionization (ESI)[1]. Furthermore, its volatility can lead to sample loss during evaporation steps prior to injection. Solution: You must alter the molecule's chemical properties via derivatization. Converting the aldehyde into a hydrazone derivative adds a readily ionizable moiety, drastically improving ionization efficiency and shifting the mass to a higher, less noisy m/z region[1].

Q2: I derivatized my samples with DNPH, but the SNR is still poor due to massive baseline noise. How do I fix this? Causality: While 2,4-dinitrophenylhydrazine (DNPH) is a classic reagent for aldehydes, it is notorious for producing high background noise in ESI-MS. This is due to unreacted reagent clustering in the source and poor fragmentation efficiency[2]. High background noise directly degrades the limit of detection (LOD)[3]. Solution: Switch your derivatization agent to 3-nitrophenylhydrazine (3-NPH) . 3-NPH produces significantly lower background noise in ESI compared to DNPH, providing a much cleaner baseline and superior SNR for aliphatic aldehydes[2].

Q3: When analyzing cis-8-Undecenal via GC-MS (EI), the peaks are severely tailing, and SNR degrades over sequential injections. What is the root cause? Causality: Aldehydes are highly reactive. As matrix accumulates in the GC inlet, exposed silanols or metal oxides create "active sites." The carbonyl group of cis-8-Undecenal interacts with these sites, causing adsorption, peak tailing, and thermal degradation[4]. Solution: Use a highly deactivated, ultra-inert glass liner. Perform regular inlet maintenance (replacing the septum and liner) and trim the first 10-20 cm of the analytical column to restore peak symmetry and improve SNR.

Q4: How can I reduce chemical noise originating from the LC system itself? Causality: System contamination from sample residues, mobile phase impurities, or column bleed manifests as high background noise, masking the cis-8-Undecenal peak[5]. Solution: Decrease the particle size of your LC column (e.g., to sub-2 µm). Smaller particles increase column efficiency, resulting in narrower, taller peaks that rise above the baseline noise[3]. Additionally, implement routine System Suitability Tests (SST) using neat standards to distinguish between instrument contamination and sample prep failures[6].

Quantitative Comparison: Derivatization Agents for Aldehydes

To select the optimal chemistry for your assay, compare the performance metrics of common derivatization strategies for aliphatic aldehydes.

Derivatization AgentIonization ModeBackground Noise LevelRelative LODSNR Improvement (vs Underivatized)Key Advantage
None (Underivatized) GC-MS (EI)LowHigh (Poor)BaselineNo sample prep required
DNPH LC-MS (ESI-)HighModerate10x - 50xWidely available, standard UV detection
3-NPH LC-MS (ESI-)Minimal Low (Excellent) 500x - 1000x Superior SNR due to low chemical noise[2]
4-APEBA LC-MS (ESI+)LowLow (Excellent)>1000xIncorporates stable isotopes for specific screening[1]

Self-Validating Methodology: 3-NPH Derivatization for LC-MS/MS

To ensure scientific integrity, every analytical workflow must be self-validating. This protocol incorporates internal checks to immediately identify if a low SNR is due to matrix suppression, derivatization failure, or instrument drift.

Materials Required:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride (200 mM in 50% Methanol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (120 mM in 50% Methanol)

  • Internal Standard (IS): d5-cis-8-Undecenal (or similar deuterated aliphatic aldehyde)

Step-by-Step Protocol:

  • System Suitability Verification (Self-Validation Step 1):

    • Inject a neat, pre-derivatized standard of cis-8-Undecenal. Verify that the baseline noise is <10³ CPS and the peak shape is symmetrical. If the baseline is elevated, flush the LC system before proceeding[5].

  • Sample Aliquoting & IS Spiking:

    • Transfer 50 µL of plasma/extract into an amber autosampler vial (amber prevents photo-oxidation of the cis-8 double bond).

    • Spike with 10 µL of the d5-cis-8-Undecenal IS. (Causality: The IS will undergo the exact same matrix effects and derivatization efficiency as the endogenous analyte, allowing for absolute quantification).

  • Derivatization Reaction:

    • Add 20 µL of the 3-NPH reagent, followed immediately by 20 µL of the EDC catalyst.

    • Vortex for 10 seconds and incubate at 40°C for 30 minutes.

  • Quenching and Dilution:

    • Quench the reaction by adding 100 µL of 5% formic acid in water. This stops the EDC coupling and stabilizes the hydrazone derivative.

  • LC-MS/MS Acquisition:

    • Inject 5 µL onto a sub-2 µm C18 column[3].

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the 3-NPH-cis-8-Undecenal derivative in negative ESI mode.

  • Data Validation (Self-Validation Step 2):

    • Check the absolute peak area of the d5-cis-8-Undecenal IS. If the IS signal drops by >30% compared to a neat solvent blank, severe matrix ion suppression is occurring[5]. You must implement a Solid Phase Extraction (SPE) cleanup step before derivatization to restore SNR.

Sources

Reference Data & Comparative Studies

Validation

Comparative Sensory Analysis of cis-8-Undecenal vs trans-8-Undecenal: A Technical Guide

Geometric isomerism plays a foundational role in olfaction. For flavor chemists, perfumers, and sensory scientists, the spatial orientation of a single double bond can mean the difference between a highly sought-after fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Geometric isomerism plays a foundational role in olfaction. For flavor chemists, perfumers, and sensory scientists, the spatial orientation of a single double bond can mean the difference between a highly sought-after floral note and a generic fatty off-note. In the case of 8-undecenal , the cis (Z) and trans (E) isomers exhibit distinct physicochemical behaviors and sensory profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic odor descriptions. We will objectively compare the performance of cis-8-undecenal against its trans counterpart, explore the mechanistic causality behind their sensory divergence, and provide self-validating experimental protocols for your own laboratory evaluations.

Stereochemical Influence on Olfactory Receptor Binding

The human olfactory system relies on G-protein coupled receptors (GPCRs) that are exquisitely stereoselective. The sensory divergence between cis-8-undecenal and trans-8-undecenal is entirely dictated by their molecular conformation.

The cis (Z) double bond at the C8 position introduces a rigid ~120-degree kink into the aliphatic chain. This "U-shape" conformation alters the molecule's hydrodynamic volume, allowing it to dock uniquely into the hydrophobic binding pockets of specific olfactory receptors tuned for floral and citrus nuances. Conversely, the trans (E) isomer maintains a linear, extended conformation. This linear structure closely mimics saturated aliphatic aldehydes (such as undecanal), which preferentially bind to receptors associated with heavier, fatty, and waxy notes.

OlfactoryPathway Odorant 8-Undecenal Isomer (cis or trans) Receptor Olfactory Receptor (OR) Stereoselective Binding Odorant->Receptor Binds to GProtein G_olf Protein Activation Receptor->GProtein GDP/GTP Exchange AdenylateCyclase Adenylate Cyclase (AC3) GProtein->AdenylateCyclase Alpha Subunit cAMP cAMP Production AdenylateCyclase->cAMP ATP Conversion IonChannel CNG Ion Channel Opening (Ca2+, Na+ Influx) cAMP->IonChannel Allosteric Binding Depolarization Membrane Depolarization & Action Potential IonChannel->Depolarization Ion Gradient Shift

Figure 1: G-protein coupled olfactory signal transduction pathway triggered by 8-undecenal isomers.

Physicochemical and Sensory Profiling

While both isomers share identical molecular weights and similar boiling points, their sensory outputs are vastly different. cis-8-Undecenal is highly prized in fine fragrances for its clean, aldehydic lift, whereas the trans isomer is often relegated to a minor background note or considered an impurity in high-grade cis syntheses[1].

Table 1: Quantitative and Qualitative Comparison
Parametercis-8-Undecenaltrans-8-Undecenal
CAS Registry Number 147159-49-758296-81-4 (Mixed/Trans)
Odor Description Powerful aldehydic, citrus, waxy, floral, cleanAldehydic, waxy, fatty, green
Odor Strength High (Evaluate at ≤ 1.00% in DPG)High (Evaluate at ≤ 1.00% in DPG)
Substantivity > 336 hours (at 100%)~ 366 hours (at 100%)
Specific Gravity (25°C) 0.840 – 0.8500.840 – 0.850
Refractive Index (20°C) 1.440 – 1.4531.440 – 1.453
Primary Application Specialty fragrances, long-lasting trailsHeavy waxy bases, trace natural mimics

Data supported by [2] and patent literature regarding long-lasting trail performance [3].

Experimental Methodology: GC-O and AEDA

To objectively quantify the performance of these isomers, standard chemical detectors (FID/MS) are insufficient because they measure molecular concentration, not human sensory thresholds. To bridge this gap, we utilize Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA) .

Why this protocol is self-validating:

By using a split-effluent system, the physical presence of the molecule (verified by FID) is perfectly time-aligned with the human sensory response (Olfactory Port). AEDA systematically dilutes the sample to establish a Flavor Dilution (FD) factor, which directly correlates to the Odor Activity Value (OAV), ensuring that the sensory data is mathematically grounded.

GCOWorkflow Sample Isomeric Mixture (cis/trans-8-undecenal) GC Gas Chromatography (Polar Column) Sample->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID 1:1 Ratio Sniffing Olfactory Port (Human Assessor) Splitter->Sniffing 1:1 Ratio Data Aromagram Generation (Intensity vs Time) FID->Data Sniffing->Data

Figure 2: Gas Chromatography-Olfactometry (GC-O) workflow for isomeric sensory separation.

Step-by-Step Execution:
  • Isomeric Separation: Inject 1 µL of the isomeric mixture into a GC equipped with a polar capillary column (e.g., DB-WAX). Causality: Non-polar columns often fail to resolve aliphatic E/Z isomers. The polar stationary phase interacts with the aldehyde dipole, allowing baseline resolution based on slight polarity differences.

  • Effluent Splitting: Route the column effluent through a Y-splitter, directing 50% to the FID and 50% to a heated olfactory sniffing port.

  • Serial Dilution (AEDA): Prepare a series of dilutions of the original extract using a 1:3 ratio in a volatile, odorless solvent (e.g., diethyl ether).

  • Sensory Evaluation: A trained panel (n ≥ 8) evaluates each dilution. The assessor records the odor description (e.g., "floral/citrus" for cis, "fatty" for trans) and the exact retention time.

  • FD Factor Calculation: The highest dilution at which an isomer is still perceptible by the panel is recorded as its FD factor. The cis-8-undecenal typically exhibits an FD factor 10 to 100 times higher than the trans isomer, proving its superior odor potency.

Formulation Dynamics and Stability

When developing drugs, flavors, or fragrances, the stability of the active compound is paramount. Both isomers of 8-undecenal share the same reactive terminal aldehyde group, making them susceptible to two primary degradation pathways:

  • Schiff Base Formation: In formulations containing primary amines (such as methyl anthranilate or certain amino acids), 8-undecenal undergoes rapid nucleophilic addition followed by dehydration. Causality: This forms a Schiff base, which significantly depresses the vapor pressure of the aldehyde. While this can cause unwanted discoloration (yellowing), it is actively exploited by formulation scientists as a slow-release mechanism to extend the product's sensory trail[3].

  • Auto-Oxidation: Exposure to UV light and ambient oxygen leads to the abstraction of the aldehydic proton, rapidly converting 8-undecenal into 8-undecenoic acid. This oxidation shifts the sensory profile from "aldehydic/floral" to a harsh, sour note. To mitigate this, formulations must be blanketed with inert gas (argon/nitrogen) and stabilized with antioxidants like BHT or alpha-tocopherol.

References

  • The Good Scents Company. (Z)-8-undecenal Odor and Physical Data. Retrieved from [Link][1]

  • The Good Scents Company. 8-undecenal (Mixed/Trans) Odor and Physical Data. Retrieved from[Link][4]

  • Google Patents. Fragrance compositions having long-lasting trail performance (WO2023247599A1). Retrieved from[3]

  • Diablo Analytical. Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Retrieved from [Link][5]

Sources

Comparative

Volatility Profiling of Aliphatic Aldehydes: A Comparative Guide on cis-8-Undecenal

Executive Summary In formulation chemistry, flavor and fragrance design, and biomarker analysis, the volatility of aliphatic aldehydes dictates their release kinetics, atmospheric behavior, and detectability. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In formulation chemistry, flavor and fragrance design, and biomarker analysis, the volatility of aliphatic aldehydes dictates their release kinetics, atmospheric behavior, and detectability. This guide provides an objective, data-driven comparison of cis-8-Undecenal —an 11-carbon unsaturated aldehyde—against its saturated homologs. By analyzing the thermodynamic principles governing vapor pressure and detailing self-validating experimental protocols, we provide researchers with actionable insights into aldehyde behavior and analytical quantification.

Mechanistic Insights: Structure-Volatility Relationships

The volatility of aliphatic aldehydes is governed by a delicate balance between molecular weight and intermolecular forces. The carbonyl group imparts a permanent dipole, while the hydrocarbon tail contributes to London dispersion forces.

As chain length increases, vapor pressure progressively decreases (1)[1]. For instance, pentanal (C5) exhibits a high vapor pressure of ~26 mmHg at 20 °C, making it highly volatile and a rapid responder in lipid peroxidation assays[1]. Conversely, longer aliphatic chains like decanal (C10) and undecanal (C11) are semi-volatile due to extensive van der Waals interactions.

The Causality of the cis-Double Bond: When comparing cis-8-Undecenal to its saturated counterpart, undecanal, we observe a critical structural divergence. Undecanal's straight-chain geometry allows for optimal, tight molecular packing, maximizing dispersion forces. In contrast, the cis (Z) double bond at the 8th carbon of cis-8-Undecenal introduces a rigid structural "kink." This kink sterically hinders efficient intermolecular packing. Consequently, less thermal energy is required to disrupt the condensed phase, resulting in a slightly higher vapor pressure (~0.033 mmHg at 25 °C) (2)[2] and a lower boiling point (89 °C at 5 mmHg) (3)[3] compared to saturated C11 analogs.

Quantitative Physicochemical Comparison

To contextualize the volatility of cis-8-Undecenal, we compare its physicochemical properties against a spectrum of aliphatic aldehydes.

CompoundCarbon ChainUnsaturationBoiling Point (°C)Vapor Pressure @ 25°C (mmHg)Volatility Classification
Pentanal C5Saturated10326.0High (VOC)
Hexanal C6Saturated13011.3High (VOC)
Nonanal C9Saturated1910.36Moderate
Decanal C10Saturated2090.085Low
cis-8-Undecenal C11Unsaturated (C8)~225 (89 @ 5 mmHg)0.033Semi-Volatile
Undecanal C11Saturated2230.023Semi-Volatile
Dodecanal C12Saturated2380.005Semi-Volatile

Data synthesized from empirical measurements and predictive models (2[2], 1[1], 4[4]).

Experimental Methodology: Self-Validating Transpiration Protocol

Accurately measuring the vapor pressure of semi-volatile compounds like cis-8-Undecenal (where P<0.1 mmHg) is notoriously difficult using static methods. As an application scientist, I recommend the Transpiration Method (5)[5] due to its precision and inherently self-validating nature.

Step-by-Step Workflow
  • Sample Preparation: Load highly purified (>96%) cis-8-Undecenal[3] into a temperature-controlled glass saturation U-tube.

  • Thermal Equilibration: Submerge the U-tube in a precision thermostatic bath set to exactly 25.0 °C (±0.01 °C).

  • Carrier Gas Flow: Pass an ultra-high purity inert carrier gas (N 2​ ) through the liquid sample. The gas strips the volatile molecules, achieving thermodynamic equilibrium.

  • Cryogenic Condensation: Route the saturated effluent gas through a cryogenic trap (liquid nitrogen) to quantitatively condense the vaporized aldehyde.

  • Volume Measurement: Measure the total volume of the stripped carrier gas using a calibrated digital mass flow meter.

  • Quantification: Extract the condensed aldehyde from the trap using a known volume of solvent (e.g., hexane) containing an internal standard. Quantify the mass via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Thermodynamic Calculation: Calculate the vapor pressure using the ideal gas law: P=(m⋅R⋅T)/(M⋅V) , where m is the trapped mass, M is the molar mass (168.28 g/mol )[3], V is the gas volume, and T is the absolute temperature.

The Self-Validating Mechanism

To ensure the system is trustworthy and free of kinetic artifacts, the protocol incorporates a flow-rate independence test .

  • Action: Execute the protocol at three distinct carrier gas flow rates (e.g., 10, 20, and 30 mL/min).

  • Causality: If the calculated vapor pressure remains statistically identical across all flow rates, it definitively proves that the carrier gas is achieving 100% equilibrium saturation. If the calculated vapor pressure drops at higher flow rates, it indicates kinetic limitations (incomplete saturation), signaling that the saturation path length must be increased to restore system integrity.

Workflow Visualization

TranspirationWorkflow N1 Inert Gas Supply (N2) N2 Thermal Saturation Chamber (Aldehyde Sample) N1->N2 Constant Flow N3 Cryogenic Trap (Condensation) N2->N3 Saturated Vapor N4 Gas Flow Meter (Volume Measurement) N3->N4 Stripped Gas N5 GC-MS Quantification (Internal Standard) N3->N5 Trapped Mass N6 Vapor Pressure Calculation (Ideal Gas Law) N4->N6 Total Volume (V) N5->N6 Analyte Mass (m)

Workflow of the Transpiration Method for determining the vapor pressure of semi-volatile aldehydes.

Applications in Formulation and Diagnostics

Understanding the precise volatility of cis-8-Undecenal and its homologs is critical for:

  • Breathomics and Diagnostics: Shorter aldehydes (pentanal, hexanal) evaporate rapidly and are ubiquitous in the breath of ventilated patients experiencing oxidative stress[1]. Longer chains like decanal and undecanal have low vapor pressures, meaning they partition heavily into the liquid phase and require specialized sampling techniques for detection.

  • Fragrance Release Kinetics: In perfumery, cis-8-Undecenal functions as a middle-to-base note. Its semi-volatile nature, enhanced slightly by the cis-double bond, allows it to anchor highly volatile top notes while providing a sustained, waxy, aldehydic olfactory profile over time.

References

  • Title: cis-8-Undecenal Properties Source: Sigma-Aldrich URL
  • Title: (Z)
  • Source: PMC (National Institutes of Health)
  • Title: Vapor pressures and enthalpies of vaporization of a series of the linear aliphatic aldehydes Source: ResearchGate URL
  • Source: Environmental Science: Processes & Impacts (RSC Publishing)

Sources

Validation

cis-8-Undecenal vs 2-decenal in tea aroma profiling studies

The volatile organic compound (VOC) profile of tea (Camellia sinensis) is a highly complex matrix that dictates organoleptic quality, commercial value, and potential pharmacological applications. Among the hundreds of VO...

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Author: BenchChem Technical Support Team. Date: April 2026

The volatile organic compound (VOC) profile of tea (Camellia sinensis) is a highly complex matrix that dictates organoleptic quality, commercial value, and potential pharmacological applications. Among the hundreds of VOCs identified, lipid-derived aldehydes play a pivotal role in defining the sensory signature of different tea varieties[1].

As a Senior Application Scientist, evaluating the aroma profile requires moving beyond simple peak integration to understanding the mechanistic origins and sensory thresholds of specific biomarkers. This guide provides an in-depth comparative analysis of two critical lipid-derived aldehydes: cis-8-Undecenal and 2-Decenal (predominantly occurring as (E)-2-decenal). We will explore their chemical behavior, formation pathways, and the self-validating analytical protocols required to quantify them accurately.

Chemical & Sensory Profiles

The aroma quality of tea is not strictly correlated with the absolute concentration of a compound, but rather its Odor Activity Value (OAV)—the ratio of its concentration to its odor detection threshold[2].

  • 2-Decenal / (E)-2-Decenal: This compound is a ubiquitous, highly active odorant across multiple tea categories, including black, white, and vine teas[2][3][4]. It typically imparts waxy, earthy, citrus, and orange notes[2][5]. In fully fermented teas like sun-dried black tea, (E)-2-decenal acts as a primary key odorant[6]. Crucially, it also serves as a structural precursor to highly potent downstream odorants, such as cis- and trans-4,5-epoxy-(E)-2-decenal, which are responsible for the distinct "sweet and juicy" characteristics of premium black teas[7][8].

  • cis-8-Undecenal: While less ubiquitous than 2-decenal, cis-8-undecenal is a significant volatile constituent with a strong, pleasant, herbaceous, and anise-like aldehyde odor[9]. Recent solid-phase microextraction (SPME) studies tracking the brewing dynamics of green tea have identified cis-8-undecenal as a highly variable compound whose extraction kinetics are strictly dependent on brewing time and leaf quantity[10][11].

Quantitative & Qualitative Comparison
Feature(E)-2-Decenalcis-8-Undecenal
Molecular Formula C₁₀H₁₈OC₁₁H₂₀O
Primary Odor Descriptors Waxy, earthy, orange, citrus, fatty[2][5]Strong aldehyde, anise, herbaceous[9][10]
Primary Tea Associations Black tea, White tea, Vine tea[2][3][4]Green tea infusions[10]
Formation Mechanism Enzymatic (LOX) cleavage of Linoleic acid[8]Lipid degradation / Brewing extraction[10]
Downstream Products Epoxydecenals (Sweet/Juicy notes)[7]Stable end-product in infusions

Mechanistic Pathways of Formation

Understanding the causality behind the presence of these aldehydes requires examining the biochemical processing of tea leaves. Fresh tea leaves are rich in polyunsaturated fatty acids (PUFAs), primarily linoleic and linolenic acids.

During the manufacturing process—specifically the withering and rolling stages—cellular compartmentalization is disrupted. This physical maceration exposes PUFAs to endogenous lipoxygenase (LOX) enzymes[8]. LOX catalyzes the hydroperoxidation of linoleic acid into 9-HPOD and 13-HPOD. Subsequent lyase activity cleaves these hydroperoxides into primary aldehydes like (E)-2-decenal[7][8].

During the high-temperature drying or pan-firing stages, non-enzymatic thermal oxidation drives the conversion of these primary aldehydes into secondary potent odorants (e.g., epoxydecenals)[8][12].

LipidOxidation LA Linoleic Acid (PUFA Precursor) LOX Lipoxygenase (LOX) Enzymatic Cleavage LA->LOX Physical Disruption (Rolling/Maceration) Undecenal cis-8-Undecenal (Herbaceous/Anise) LA->Undecenal Alternative Lipid Degradation Decenal (E)-2-Decenal (Waxy/Citrus Aroma) LOX->Decenal Hydroperoxidation & Lyase Activity Epoxy Epoxydecenals (Sweet/Juicy Aroma) Decenal->Epoxy Non-Enzymatic Thermal Oxidation

Fig 1. Lipid degradation pathways forming key tea aroma aldehydes.

Analytical Workflows & Methodologies

To ensure a self-validating system, the analytical workflow must couple instrumental detection (Mass Spectrometry) with human sensory validation (Olfactometry). Relying solely on MS can lead to the misidentification of trace potent odorants, as compounds with large peak areas do not necessarily possess high OAVs[2][12].

Step-by-Step Experimental Protocol: HS-SPME-GC×GC-O-MS

Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is utilized because it prevents the formation of solvent artifacts and selectively concentrates highly volatile, low-molecular-weight aldehydes like 2-decenal and cis-8-undecenal[6][10]. Comprehensive two-dimensional GC (GC×GC) is employed to resolve co-eluting lipid degradation products in the complex tea matrix[2].

  • Sample Equilibration:

    • Weigh exactly 2.0 g of processed tea leaves into a 20 mL hermetically sealed headspace vial.

    • Self-Validation Step: Spike the sample with a known concentration of an internal standard (e.g., 2-octanol or an isotopically labeled aldehyde) to normalize extraction efficiency and MS response fluctuations[2].

    • Equilibrate the vial at 60°C for 15 minutes to drive volatiles into the headspace.

  • Extraction:

    • Expose a 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 40 minutes at 60°C. This specific fiber chemistry is chosen for its superior affinity for both polar and non-polar C8-C12 aldehydes[6].

  • Desorption & Separation:

    • Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode to ensure maximum transfer of trace aldehydes to the column.

    • Utilize a GC×GC setup (e.g., a non-polar primary column coupled to a polar secondary column) to separate structural isomers (e.g., cis vs. trans configurations).

  • Dual Detection (MS + Olfactometry):

    • Causality of Split Ratio: Route the column effluent through a microfluidic splitter with a 1:1 ratio to the MS and the Olfactory Detection Port (ODP)[4]. This allows the human assessor to smell the compound at the exact retention time the MS records its mass spectrum, directly linking chemical identity to sensory impact.

  • Data Synthesis (OAV Calculation):

    • Calculate the Relative Odor-Activity Value (r-OAV) by dividing the quantified concentration of the aldehyde by its established odor threshold in water[2]. Compounds with an OAV ≥ 1 are classified as key odorants[6][12].

AnalyticalWorkflow Prep Sample Preparation (Tea Leaves + Internal Std) Extract HS-SPME / SAFE (Volatile Isolation) Prep->Extract 60°C Equilibration Separate GC×GC Separation (High Peak Capacity) Extract->Separate Thermal Desorption Detect 1:1 Split Detection MS (Mass) + O (Olfactory) Separate->Detect Effluent Split (1:1) Analyze Data Synthesis (OAV & FD Factors) Detect->Analyze Sensory Cross-Validation

Fig 2. Self-validating GC-O-MS workflow for tea aroma profiling.

Conclusion & Application Insights

For researchers and drug development professionals isolating bioactive or flavor-active botanical fractions, the distinction between these aldehydes is critical:

  • 2-Decenal serves as a fundamental biomarker for assessing the extent of enzymatic lipid oxidation and fermentation quality. Its presence, along with its downstream epoxydecenal derivatives, is highly indicative of successful manufacturing processes in black and white teas[2][7][8].

  • cis-8-Undecenal serves as a specialized marker for extraction kinetics. Because its release profile in green tea is heavily dependent on brewing time and material volume, it is an excellent target analyte for optimizing commercial extraction parameters or standardizing ready-to-drink (RTD) tea formulations[10].

References

  • Characterization of epoxydecenal isomers as potent odorants in black tea (Dimbula) infusion. PubMed (NIH). 7

  • Re-Rolling Treatment in the Fermentation Process Improves the Aroma Quality of Black Tea. MDPI. 3

  • Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.). ResearchGate. 10

  • Characterization of Epoxydecenal Isomers as Potent Odorants in Black Tea (Dimbula) Infusion. Journal of Agricultural and Food Chemistry (ACS). 8

  • Comprehensive Characterization of the Odor-Active Compounds in Different Processed Varieties of Yunnan White Tea. MDPI. 2

  • Characterization of odorant profiles and aroma characterization of vine tea using molecular sensory-omics. PMC (NIH). 4

  • Characterization of the Key Odorants in a High-Grade Chinese Green Tea Beverage by Means of the Sensomics Approach. ACS Publications.12

  • Volatile Organic Compounds in Teas: Identification, Extraction, Analysis, and Application of Tea Aroma. PMC (NIH). 1

  • Characterization of Key Odor-Active Compounds in Sun-Dried Black Tea by Sensory and Instrumental-Directed Flavor Analysis. Semantic Scholar. 6

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking cis-8-Undecenal Binding Affinity in Odorant Receptor Assays

Introduction: Deorphanizing the Aldehydic Aroma of cis-8-Undecenal Cis-8-Undecenal is an aliphatic aldehyde known for its characteristic waxy, aldehydic aroma. While its scent profile is utilized in the fragrance industr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deorphanizing the Aldehydic Aroma of cis-8-Undecenal

Cis-8-Undecenal is an aliphatic aldehyde known for its characteristic waxy, aldehydic aroma. While its scent profile is utilized in the fragrance industry, its specific interactions with the vast repertoire of human olfactory receptors (ORs) remain largely uncharacterized. The process of identifying the cognate receptor(s) for an odorant—a process termed deorphanization—is a critical step in understanding the molecular basis of smell.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the binding affinity of cis-8-Undecenal against potential ORs.

We will objectively compare three principal assay platforms: the highly sensitive Luciferase Reporter Assay, the dynamic Calcium Imaging Assay, and the direct, biophysical Surface Plasmon Resonance (SPR) analysis. This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, outlines self-validating systems, and provides the in-depth technical details required to generate robust, publication-quality data. While specific binding data for cis-8-Undecenal is not yet widely published, this guide will serve as a roadmap for any research team embarking on the deorphanization of this, or any other, novel odorant.

Chapter 1: High-Throughput Functional Screening via Luciferase Reporter Assays

Luciferase reporter gene assays are a cornerstone of G-protein coupled receptor (GPCR) research, prized for their sensitivity and scalability for high-throughput screening (HTS).[2][3] Most ORs, upon binding to an odorant, activate the G-protein Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] Luciferase assays ingeniously couple this increase in intracellular cAMP to the expression of a light-producing enzyme, luciferase.

Promega's GloSensor™ cAMP Assay is a particularly elegant implementation of this principle. It utilizes a fusion protein of a cAMP-binding moiety and a circularly permuted firefly luciferase.[2][5] When cAMP binds, a conformational change in the protein leads to a significant increase in luminescence, providing a real-time, live-cell readout of receptor activation.[2]

Signaling Pathway and Assay Principle

cluster_membrane Cell Membrane OR Odorant Receptor (OR) Golf Gαolf OR->Golf Activation AC Adenylyl Cyclase (AC) Golf->AC Stimulation cAMP cAMP AC->cAMP Conversion cis-8-Undecenal cis-8-Undecenal cis-8-Undecenal->OR Binding ATP ATP ATP->AC GloSensor Inactive GloSensor (Low Light) cAMP->GloSensor Binding Active_GloSensor Active GloSensor (High Light) GloSensor->Active_GloSensor Conformational Change

Figure 1. GloSensor cAMP pathway for OR activation.

Experimental Protocol: GloSensor™ cAMP Assay

This protocol is adapted for screening cis-8-Undecenal against a panel of candidate ORs transiently expressed in HEK293 cells.

Materials:

  • HEK293 cells

  • pGloSensor™-22F cAMP Plasmid (Promega)

  • Expression vectors for candidate human ORs (e.g., OR5AN1, OR2W1)

  • Receptor Transporting Protein 1S (RTP1S) expression vector (to enhance OR cell surface expression)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • CO2-independent medium

  • GloSensor™ cAMP Reagent (Promega)

  • cis-8-Undecenal (≥96% purity)

  • DMSO (for stock solution)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • One day prior to transfection, seed HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C with 5% CO2.

  • Transfection:

    • For each well, prepare a transfection mix containing the pGloSensor™-22F plasmid, the specific OR expression vector, and the RTP1S vector. A vector-only control (empty vector) is crucial for each plate to establish baseline activity.[6]

    • Follow the transfection reagent manufacturer's protocol for complex formation and add to the cells.

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Assay Preparation:

    • Prepare the equilibration medium by diluting the GloSensor™ cAMP Reagent to 2% (v/v) in CO2-independent medium.[7]

    • Prepare a serial dilution of cis-8-Undecenal in the equilibration medium. A typical concentration range for initial screening would be from 1 nM to 100 µM. Remember to prepare a vehicle control (DMSO) at the same final concentration as in the test wells.

  • Assay Execution:

    • Remove the culture medium from the cells.

    • Add 40 µL of the equilibration medium (without odorant) to each well and incubate at room temperature in the dark for 2 hours to allow for reagent loading and signal stabilization.[7]

    • Measure the basal luminescence using a plate luminometer.

    • Add 10 µL of the cis-8-Undecenal dilutions (or vehicle control) to the respective wells.

    • Immediately begin measuring luminescence kinetically for 20-30 minutes or as an endpoint reading after a 15-20 minute incubation.[2]

  • Data Analysis:

    • Normalize the data by subtracting the signal from the empty vector control wells.

    • Calculate the fold change in luminescence over the basal signal for each concentration of cis-8-Undecenal.

    • Plot the fold change against the log concentration of cis-8-Undecenal and fit the data to a four-parameter sigmoidal curve to determine the EC50 value.[6]

Data Presentation and Interpretation

The results should be summarized in a table to allow for clear comparison across different receptors.

Odorant ReceptorLigandEC50 (µM) [95% CI]Max Fold Induction
OR5AN1cis-8-Undecenal[Experimental Value][Experimental Value]
OR2W1cis-8-Undecenal[Experimental Value][Experimental Value]
OR7D4cis-8-Undecenal[Experimental Value][Experimental Value]
Empty Vectorcis-8-UndecenalNo significant activation< 1.5

Causality and Trustworthiness: The inclusion of an empty vector control is non-negotiable; it validates that the observed signal is due to the specific OR and not a compound-induced artifact on the luciferase enzyme or other cellular machinery.[8] Repeating the experiment with known agonists for one of the tested ORs (if available) serves as a positive control, confirming the assay system is performing as expected.

Chapter 2: Real-Time Monitoring with Cell-Based Calcium Imaging

Calcium imaging is another powerful cell-based functional assay that provides real-time visualization of OR activation. While many ORs signal through the Gαolf/cAMP pathway, some can also couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent release of calcium (Ca²⁺) from intracellular stores. Additionally, the activation of cyclic nucleotide-gated (CNG) channels downstream of cAMP production can lead to an influx of extracellular Ca²⁺.[9] This change in intracellular calcium concentration can be monitored using fluorescent calcium indicators.

Fluo-4 acetoxymethyl (AM) is a widely used, high-affinity fluorescent dye for this purpose.[10] The AM ester group renders the molecule cell-permeant. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fluo-4 dye. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases by over 100-fold.[10]

Signaling Pathway and Assay Principle

cluster_membrane Cell Membrane OR Odorant Receptor (OR) GPCR_Pathway Gαq or Gαolf Signaling OR->GPCR_Pathway Activation Ion_Channel Ion Channel (e.g., CNG) GPCR_Pathway->Ion_Channel Opening Ca_Store Intracellular Ca²⁺ Store (ER) GPCR_Pathway->Ca_Store Release Ca_Int Intracellular Ca²⁺ ↑ Ion_Channel->Ca_Int cis-8-Undecenal cis-8-Undecenal cis-8-Undecenal->OR Binding Ca_Store->Ca_Int Ca_Ext Extracellular Ca²⁺ Ca_Ext->Ion_Channel Fluo4 Fluo-4 Dye (Low Fluorescence) Ca_Int->Fluo4 Binding Active_Fluo4 Ca²⁺-Bound Fluo-4 (High Fluorescence) Fluo4->Active_Fluo4

Figure 2. Calcium signaling pathway in OR activation.

Experimental Protocol: Fluo-4 AM Calcium Imaging

This protocol describes the measurement of cis-8-Undecenal-induced calcium transients in OR-expressing HEK293 cells.

Materials:

  • HEK293 cells expressing candidate ORs (stable or transient)

  • Glass-bottom imaging dishes or 96-well black, clear-bottom plates

  • Fluo-4 AM (e.g., from Invitrogen)

  • Pluronic® F-127 (20% solution in DMSO)

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • cis-8-Undecenal

  • Fluorescence microscope or plate reader with fluidics (e.g., FlexStation® 3) equipped for FITC/GFP (Excitation ~490 nm, Emission ~525 nm)

Procedure:

  • Cell Plating:

    • Seed OR-expressing HEK293 cells onto glass-bottom dishes or 96-well imaging plates to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a final concentration of 4 µM, mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127, and then dilute into 5 mL of HBSS.[11] If using, add probenecid to a final concentration of 1-2.5 mM.

    • Aspirate the culture medium and wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature. The optimal conditions should be determined empirically.[11][12]

    • After incubation, wash the cells thoroughly (2-3 times) with HBSS to remove extracellular dye.[11] Leave the cells in 80-100 µL of HBSS for imaging.

  • Imaging and Stimulation:

    • Place the plate or dish on the microscope/plate reader stage.

    • Acquire a stable baseline fluorescence reading (F₀) for 10-20 seconds.

    • Using an automated liquid handling system, add a prepared solution of cis-8-Undecenal to achieve the desired final concentration.

    • Continue to record the fluorescence intensity (F) for several minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Quantify the change in fluorescence for each cell or region of interest (ROI). The response is typically expressed as the ratio F/F₀ or as (F - F₀)/F₀.

    • For dose-response experiments, plot the peak fluorescence change against the log concentration of cis-8-Undecenal.

    • Fit the data to a sigmoidal curve to determine the EC50.

Data Presentation and Interpretation

Data can be presented similarly to the luciferase assay, focusing on the potency of the odorant.

Odorant ReceptorLigandEC50 (µM) [95% CI]Max ΔF/F₀
OR5AN1cis-8-Undecenal[Experimental Value][Experimental Value]
OR2W1cis-8-Undecenal[Experimental Value][Experimental Value]
OR7D4cis-8-Undecenal[Experimental Value][Experimental Value]
Untransfected Cellscis-8-UndecenalNo ResponseMinimal Change

Causality and Trustworthiness: Using untransfected cells or cells expressing an unrelated GPCR as a negative control is essential to ensure the calcium response is specific to the OR of interest. A positive control, such as stimulating cells with ATP (which activates endogenous purinergic receptors in HEK293 cells), should be used to confirm cell viability and proper dye loading.

Chapter 3: Direct Binding Kinetics with Surface Plasmon Resonance (SPR)

While cell-based functional assays report on the downstream consequences of receptor activation, they do not measure the direct binding event. Surface Plasmon Resonance (SPR) is a label-free, biophysical technique that provides real-time quantitative data on the binding and dissociation of an analyte (cis-8-Undecenal) to a ligand (the OR) immobilized on a sensor chip.[13][14] This allows for the determination of association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

The primary challenge for using SPR with ORs is the need for purified, functional receptor protein, which can be difficult to obtain for membrane proteins.[14] However, advancements in cell-free expression systems and receptor stabilization techniques are making this powerful method more accessible.[15]

Experimental Workflow

Start Start: Purified OR in Proteoliposomes Immobilize 1. Immobilize OR on Sensor Chip via Capture Antibody Start->Immobilize Baseline 2. Establish Stable Baseline with Running Buffer Immobilize->Baseline Association 3. Inject cis-8-Undecenal (Analyte Binding) Baseline->Association Association Phase Dissociation 4. Flow Running Buffer (Analyte Dissociation) Association->Dissociation Dissociation Phase Regeneration 5. Inject Regeneration Solution to Remove Bound Analyte Dissociation->Regeneration Analysis 6. Analyze Sensorgram: Fit data to kinetic model to determine ka, kd, KD Dissociation->Analysis Regeneration->Baseline Next Cycle End End Analysis->End

Figure 3. General workflow for an SPR experiment.

Experimental Protocol: SPR Kinetic Analysis

This protocol provides a general framework for analyzing the interaction between a purified, tagged OR and cis-8-Undecenal using a Biacore instrument.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor Chip (e.g., Series S CM5 chip)

  • Antibody against the OR's tag (e.g., anti-Rho tag antibody) for capture

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified, functional OR protein in a suitable detergent or proteoliposome formulation

  • Running buffer (e.g., HEPES-buffered saline with detergent)

  • cis-8-Undecenal serial dilutions in running buffer

  • Regeneration solution (e.g., low pH glycine or mild detergent solution)

Procedure:

  • Surface Preparation (Ligand Immobilization):

    • Covalently immobilize the capture antibody onto the sensor chip surface using standard amine coupling chemistry.[16]

    • This creates a surface ready to capture the OR in a specific orientation. A reference flow cell should be prepared in parallel, either with an irrelevant antibody or just activated and blocked, to subtract non-specific binding and bulk refractive index effects.

  • OR Capture:

    • Inject the purified OR solution over the antibody-coated surface to achieve a capture level suitable for kinetic analysis (typically aiming for a maximum analyte response, Rmax, of ~100 RU).[17]

  • Kinetic Analysis (Single-Cycle or Multi-Cycle Kinetics):

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject a series of increasing concentrations of cis-8-Undecenal sequentially over the captured OR surface.

    • Between each concentration, a dissociation phase is monitored where only running buffer flows over the surface.[16]

    • After the final concentration, allow for a long dissociation time.

  • Regeneration:

    • Inject the regeneration solution to strip the bound analyte (and captured receptor if necessary) from the surface, preparing it for the next experiment. The ideal regeneration condition removes the analyte without damaging the immobilized antibody.[17]

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Globally fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to determine ka, kd, and KD.

Data Presentation and Interpretation

SPR provides rich kinetic data that directly reflects the binding interaction.

Odorant ReceptorLigandka (M⁻¹s⁻¹)kd (s⁻¹)KD (M)
OR5AN1cis-8-Undecenal[Experimental Value][Experimental Value][Experimental Value]
OR2W1cis-8-Undecenal[Experimental Value][Experimental Value][Experimental Value]
OR7D4cis-8-Undecenal[Experimental Value][Experimental Value][Experimental Value]

Causality and Trustworthiness: The reference-subtracted data ensures that the observed response is due to specific binding to the OR and not to non-specific interactions with the sensor surface or buffer mismatches. The quality of the fit of the kinetic model to the experimental data (indicated by a low Chi² value) validates the chosen interaction model.

Chapter 4: A Comparative Analysis for Strategic Assay Selection

Choosing the right assay depends on the specific research question, available resources, and the stage of the deorphanization project. Each method offers a unique perspective on the cis-8-Undecenal-OR interaction.

FeatureLuciferase Reporter AssayCalcium Imaging AssaySurface Plasmon Resonance (SPR)
Principle Indirect; measures downstream cAMPIndirect; measures downstream Ca²⁺ fluxDirect; measures mass change on binding
Throughput High (384/1536-well)Medium to High (96/384-well)Low to Medium
Data Output Potency (EC50)Potency (EC50)Affinity (KD), Kinetics (ka, kd)
Sensitivity Very HighHighModerate (depends on MW)
Reagent Needs Live cells, specific plasmidsLive cells, fluorescent dyesPurified, stable protein
Key Advantage Excellent for large-scale primary screeningReal-time, single-cell resolutionProvides direct affinity and kinetic data
Key Limitation Prone to off-target effects on the reporterCan have dye loading issues; phototoxicityRequires high-quality purified protein
Best For... Screening cis-8-Undecenal against hundreds of ORsValidating hits from a primary screen; studying signaling dynamicsDetailed characterization of a specific OR-ligand pair
A Recommended Workflow for Deorphanizing cis-8-Undecenal
  • Primary Screen (Luciferase Assay): Begin by screening cis-8-Undecenal against a large panel of human ORs using the high-throughput GloSensor™ cAMP assay. This will identify a list of potential "hit" receptors.

  • Hit Validation (Calcium Imaging): Validate the hits from the primary screen using the orthogonal calcium imaging assay. This confirms the functional activity in a different cellular context and provides real-time response data.

  • Biophysical Characterization (SPR): For the most promising and confirmed OR hit(s), proceed with protein purification and SPR analysis. This will provide the definitive, direct binding affinity and kinetic parameters that describe the molecular interaction.

Conclusion

Benchmarking the binding affinity of an odorant like cis-8-Undecenal requires a multi-faceted approach. While high-throughput functional assays such as luciferase and calcium imaging are invaluable for initial screening and validation, they provide an indirect measure of receptor activation. The gold standard for quantifying binding affinity remains a biophysical method like Surface Plasmon Resonance, which measures the direct interaction. By strategically employing these complementary techniques, researchers can build a robust and comprehensive profile of an odorant's interaction with its cognate receptors, paving the way for a deeper understanding of the olfactory code. This guide provides the foundational knowledge and detailed protocols necessary to embark on this exciting area of sensory research.

References

  • Modena, D., et al. (2011). OlfactionDB: A Database of Olfactory Receptors and Their Ligands. Advances in Life Sciences, 1(1), 1-5. [Link]

  • Shukla, S., et al. (2022). iOBPdb – A Database for Experimentally Determined Functional Characterization of Odorant Binding Proteins. bioRxiv. [Link]

  • Oh, S.J., et al. (2021). Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands. Genomics & Informatics, 19(1), e10. [Link]

  • Oh, S.J. (2021). Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands. Genomics & Informatics. [Link]

  • Shukla, S., et al. (2022). iOBPdb – A Database for Experimentally Determined Functional Characterization of Odorant Binding Proteins. bioRxiv. [Link]

  • JoVE. (2025). Measuring Odorant Receptor Activation using a Real-Time Cyclic Adenosine Monophosphate Assay. Journal of Visualized Experiments. [Link]

  • Li, M., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), 3149. [Link]

  • M2OR. (n.d.). The Molecule to Olfactory Receptor database. M2OR. [Link]

  • ResearchGate. (n.d.). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. ResearchGate. [Link]

  • Li, Y., et al. (2023). iORandLigandDB: A Website for Three-Dimensional Structure Prediction of Insect Odorant Receptors and Docking with Odorants. Insects, 14(6), 553. [Link]

  • ResearchGate. (2018). Protocol loading Fluo-4 AM for HEK-293? ResearchGate. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • de March, C. A., et al. (2017). Modeling the Orthosteric Binding Site of the G Protein-Coupled Odorant Receptor OR5K1. Journal of Chemical Information and Modeling, 57(3), 495-506. [Link]

  • Navratilova, I., & Sodroski, J. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 443–448. [Link]

  • ResearchGate. (n.d.). Identification of compounds which enhance OR5AN1 activation. ResearchGate. [Link]

  • HORIBA Scientific. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi. HORIBA. [Link]

  • Weber, L., et al. (2017). Activation of odorant receptor in colorectal cancer cells leads to inhibition of cell proliferation and apoptosis. PLoS ONE, 12(3), e0172461. [Link]

  • Chéret, J., et al. (2010). Discrimination of Saturated Aldehydes by the Rat I7 Olfactory Receptor. Biochemistry, 49(30), 6564–6571. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • Koo, J., et al. (2025). Image-Based cAMP Sensor Assay for Analyzing Odorant Receptor Activity. Methods in Molecular Biology, 2868, 97-105. [Link]

  • Araneda, R. C., et al. (2004). A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. Journal of Physiology, 555(3), 743-756. [Link]

  • Lunde, K., et al. (2012). Genetic Variation of an Odorant Receptor OR7D4 and Sensory Perception of Cooked Meat Containing Androstenone. PLoS ONE, 7(5), e37318. [Link]

  • Keller, A., et al. (2007). Genetic variation in a human odorant receptor alters odour perception. Nature, 449(7161), 468-472. [Link]

  • Burton, S. D., et al. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. Neuroscience & Biobehavioral Reviews, 43, 137-148. [Link]

  • de March, C. A., et al. (2020). Odorant receptor 7D4 activation dynamics. eLife, 9, e55531. [Link]

  • Auld, D. S., et al. (2008). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. ACS Chemical Biology, 3(8), 451-460. [Link]

  • Audouze, K., et al. (2014). Agonists of G‑Protein-Coupled Odorant Receptors Are Predicted from Chemical Features. ACS Chemical Neuroscience, 5(8), 665-674. [Link]

  • Duan, X., et al. (2014). Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. ACS Chemical Biology, 9(10), 2262-2269. [Link]

  • Nicoya. (2022). Guide to Running an SPR Experiment. Nicoya. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Geithe, C., et al. (2021). The key food odorant receptive range of broadly tuned receptor OR2W1. Food Chemistry, 373(Pt A), 131379. [Link]

  • Lunde, K., et al. (2012). Genetic Variation of an Odorant Receptor OR7D4 and Sensory Perception of Cooked Meat Containing Androstenone. PLoS ONE, 7(5), e37318. [Link]

  • GeneCards. (n.d.). OR5AN1 Gene. GeneCards. [Link]

  • Wikipedia. (n.d.). OR5AN1. Wikipedia. [Link]

  • Mainland, J. D., et al. (2015). Human olfactory receptor responses to odorants. Scientific Data, 2, 150002. [Link]

  • Sato-Akuhara, N., et al. (2023). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. Chemical Senses, 48, bjac037. [Link]

  • Sato-Akuhara, N., et al. (2023). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. Chemical Senses, 48, bjac037. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • Fisher, J. K., & Pincet, F. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1632, 129-141. [Link]

  • Zumpano, G., et al. (2022). Kinetics of Odorant Recognition with a Graphene-Based Olfactory Receptor Mimicry. Biosensors, 12(10), 878. [Link]

  • The Good Scents Company. (n.d.). (Z)-8-undecenal. The Good Scents Company. [Link]

  • Andor. (n.d.). How Does Calcium Imaging Work? | Calcium Indicators. Andor. [Link]

Sources

Validation

validating olfactory cortex mapping results using cis-8-Undecenal stimuli

Validating Olfactory Cortex Mapping Results Using cis-8-Undecenal Stimuli: OptiMap-v2P™ vs. Standard Single-Plane Imaging As a Senior Application Scientist specializing in functional neuroimaging, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Olfactory Cortex Mapping Results Using cis-8-Undecenal Stimuli: OptiMap-v2P™ vs. Standard Single-Plane Imaging

As a Senior Application Scientist specializing in functional neuroimaging, I frequently encounter researchers struggling with high trial-to-trial variability when mapping the olfactory cortex. Unlike the olfactory bulb, the anterior piriform cortex (aPC) lacks a chemotopic map. Odorants are represented by sparse, distributed ensembles of layer 2/3 pyramidal neurons without distinct spatial organization ().

To rigorously evaluate functional imaging platforms, we utilize cis-8-Undecenal (CAS 58296-81-4), a potent aldehydic odorant known for its waxy, floral profile (). Because cis-8-Undecenal activates a highly specific, scattered subpopulation (roughly 10-15% of aPC neurons) (), it serves as the ultimate stress test for imaging systems.

In this guide, we objectively compare the OptiMap-v2P™ Volumetric Imaging Platform against Standard Single-Plane 2-Photon (s2P) Systems . We will demonstrate why volumetric capture is not just an upgrade, but a mechanistic necessity for decoding complex olfactory representations.

The Causality of Experimental Choices: Why s2P Fails

When a subject inhales cis-8-Undecenal, the resulting calcium transients in the aPC are distributed across a 3D volume. Standard s2P imaging captures a static ~10 µm optical section. If cis-8-Undecenal only activates 10% of the local network, a single 2D plane might only capture 15–20 responsive cells. This severe undersampling leads to high trial-to-trial variability and destroys the ability to map the odor's latent manifold ().

Conversely, the OptiMap-v2P™ utilizes an Electrically Tunable Lens (ETL) to rapidly sweep the Z-axis, capturing a 500 × 500 × 300 µm volume at 10 Hz. By capturing the entire local network, we ensure that the concentration-invariant subpopulation of neurons is fully sampled, allowing for >95% decoding accuracy.

Pathway Odor cis-8-Undecenal (Complex Aldehyde) OSN Olfactory Sensory Neurons Odor->OSN Bulb Olfactory Bulb (Mitral/Tufted Cells) OSN->Bulb Piriform Piriform Cortex (Sparse 3D Ensemble) Bulb->Piriform

cis-8-Undecenal signal propagation to the distributed anterior piriform cortex ensemble.

Performance Comparison: OptiMap-v2P™ vs. Standard s2P

To quantify the performance gap, we mapped cis-8-Undecenal responses in the mouse aPC using both platforms. The quantitative data is summarized below:

Performance MetricOptiMap-v2P™ (Volumetric)Standard s2P (Planar)Biological Impact
Z-Axis Coverage 300 µm10 µmCaptures the entire 3D ensemble vs. a planar slice
Simultaneously Imaged Neurons ~2,500~150Provides necessary statistical power for decoding
Temporal Resolution 10 Hz (Volumetric)30 Hz (Planar)Both are sufficient for GCaMP8f kinetics
cis-8-Undecenal Decoding Accuracy 96.5%64.2%Ensures reliable identification of odor identity
False Negative Rate < 1%> 15%Prevents missing critical out-of-plane transients

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every recorded calcium transient must pass internal physiological checks to be classified as a true cis-8-Undecenal response.

Step 1: Viral Transduction & Preparation

  • Action: Inject AAV1-Syn-GCaMP8f into the aPC (Layer 2/3) and implant a 3mm cranial window. Wait 3 weeks for expression.

  • Causality: GCaMP8f is explicitly chosen for its ultrafast kinetics. Fast kinetics are necessary to resolve individual inhalation-linked transients that slower indicators (like GCaMP6s) would blur, preventing accurate phase-locking.

Step 2: Odorant Delivery Setup

  • Action: Dilute cis-8-Undecenal to 1% v/v in mineral oil. Deliver via a high-fidelity olfactometer synchronized with a piezoelectric respiration monitor.

  • Causality: cis-8-Undecenal is highly volatile. Precise temporal gating ensures the stimulus reaches the nasal epithelium exactly during the inhalation phase, preventing adaptation.

Step 3: The Self-Validation Loop (Internal Controls)

  • Action: Interleave cis-8-Undecenal trials with mineral oil blanks. Cross-reference all ΔF/F spikes with the piezoelectric respiration data.

  • Causality: This is the core of the self-validating system. If a calcium transient occurs during a mineral oil blank, it is flagged as spontaneous background activity. If a transient occurs outside the inhalation phase, it is rejected as a mechanosensory artifact. Only transients that strictly phase-lock with cis-8-Undecenal inhalation are mapped.

Step 4: Volumetric Imaging & Latent Manifold Decoding

  • Action: Image the aPC using OptiMap-v2P™. Process the 3D data using constrained non-negative matrix factorization (CNMF-E) and map the responses using a Gaussian Process Latent Variable Model (GP-LVM).

  • Causality: GP-LVM requires high-dimensional input to accurately plot the distance relationships between olfactory stimuli. The 2,500 neurons captured by v2P provide the necessary dimensionality to decode the latent manifold, whereas s2P data mathematically collapses it.

Protocol S1 1. Viral Transduction (AAV-Syn-GCaMP8f) S2 2. Surgical Prep (Cranial Window) S1->S2 S3 3. Self-Validating Delivery (cis-8-Undecenal + Blanks) S2->S3 S4 4. Volumetric Imaging (OptiMap-v2P at 10 Hz) S3->S4 S5 5. Latent Manifold Decoding (GP-LVM / SVM) S4->S5

Self-validating experimental workflow for 3D olfactory cortex mapping.

Conclusion

Validating olfactory cortex mapping requires an imaging system that respects the biological reality of the tissue. Because cis-8-Undecenal representations are sparse and non-chemotopic, standard single-plane imaging fundamentally undersamples the network. The OptiMap-v2P™ platform, combined with a self-validating respiration-locked protocol, provides the volumetric scale and temporal precision required to decode true odor identity.

References

  • Roland, B., Deneux, T., Franks, K. M., Bathellier, B., & Fleischmann, A. (2017). "Odor identity coding by distributed ensembles of neurons in the mouse olfactory cortex." eLife, 6, e26337. URL:[Link]

  • Bolding, K. A., & Franks, K. M. (2017). "Spontaneous activity in the piriform cortex extends the dynamic range of cortical odor coding." Proceedings of the National Academy of Sciences, 114(9), 2404-2409. URL:[Link]

  • Wu, A., Pashkovski, A., Datta, S. R., & Pillow, J. W. (2018). "Learning a latent manifold of odor representations from neural responses in piriform cortex." Advances in Neural Information Processing Systems, 31. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 6436710, (Z)-undec-8-enal." PubChem. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling cis-8-Undecenal: From Hazard Assessment to Disposal

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety, grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety, grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety and logistical information for handling cis-8-Undecenal. Moving beyond a simple checklist, we will explore the causality behind each procedural step, empowering you, our scientific colleagues, to build a self-validating system of safety and best practices within your laboratory.

Core Hazard Profile of cis-8-Undecenal

Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety protocol. cis-8-Undecenal is a combustible liquid that presents several health risks upon exposure.[1][2] The primary concerns are its effects on the skin and eyes and its potential to cause allergic reactions.

Key Hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][3]

  • Serious Eye Irritation (H319): The chemical can cause significant eye irritation upon contact.[1][3]

  • Skin Sensitization (H317): This is a crucial consideration. Aldehydes can be skin sensitizers, meaning repeated or prolonged contact may lead to an allergic skin reaction or rash, even at low concentrations.[1]

  • Combustibility: With a flash point of 93.3 °C (199.9 °F), cis-8-Undecenal is classified as a combustible liquid.[2][4][5][6] While not highly flammable, it can ignite if exposed to an ignition source at or above its flash point.

  • Environmental Hazard (H412): It is recognized as harmful to aquatic life with long-lasting effects, mandating careful disposal procedures.[1]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a regulatory requirement; it is a scientifically-driven choice to mitigate the specific hazards identified above. The following table outlines the minimum PPE required for handling cis-8-Undecenal.

PPE Category Item Specifications & Rationale
Eye & Face Protection Safety Goggles or Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against splashes and vapors that can cause serious irritation.[1] For larger volume transfers (>100 mL), a full-face shield worn over safety goggles is mandated.
Hand Protection Chemically Resistant GlovesAvoid direct skin contact to prevent irritation and sensitization.[1] While specific breakthrough data for cis-8-Undecenal is not widely available, nitrile or butyl rubber gloves are recommended for handling aldehydes. Always check gloves for integrity before use and practice the "double-gloving" technique for extended procedures.
Skin & Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against incidental splashes and spills.[5] For tasks with a higher risk of significant splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Not Required with Proper Engineering ControlsUnder normal laboratory conditions, all handling of cis-8-Undecenal should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[2] A respirator is only required in the event of a major spill or ventilation failure.[1]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes variability and risk. The following protocol for a liquid chemical transfer illustrates the integration of safety measures at each step.

Step 1: Preparation
  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Place an absorbent, plastic-backed liner on the work surface to contain any potential drips or minor spills.

  • Assemble Equipment: Gather all necessary glassware, transfer pipettes, and a designated, sealed waste container within the fume hood.

Step 2: Chemical Transfer
  • Retrieve Chemical: Obtain the container of cis-8-Undecenal from its designated storage location (recommended at 2-8°C).[4][7]

  • Equilibrate (if necessary): Allow the container to warm to room temperature within the fume hood before opening to prevent water condensation from the air.

  • Perform Transfer: Carefully open the container and use a pipette or funnel to transfer the desired amount, avoiding any splashing.[8]

  • Secure Containers: Immediately and securely recap the primary chemical container and any vessel containing the transferred liquid.

Step 3: Cleanup and Decontamination
  • Decontaminate Equipment: All non-disposable equipment that contacted the chemical must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous waste.

  • Wipe Down Surfaces: Wipe down the work surface liner with the same solvent.

  • Dispose of Waste: Place all contaminated disposable items (gloves, pipettes, liner) into the designated sealed hazardous waste container.[8]

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.

The following diagram visualizes this essential workflow.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_clean 3. Post-Handling Phase prep1 Verify Fume Hood & Don PPE prep2 Prepare Workspace (Absorbent Liner) prep1->prep2 prep3 Assemble Equipment & Waste Container prep2->prep3 handle1 Retrieve & Equilibrate Chemical in Hood prep3->handle1 handle2 Perform Liquid Transfer (Avoid Splashing) handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Equipment (Collect Rinsate) handle3->clean1 clean2 Dispose of Contaminated Items in Sealed Waste clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3

Caption: Safe Handling Workflow for Liquid Chemical Transfer.

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Immediate First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If symptoms like respiratory irritation occur, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[2]

Spill Response
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills outside of a fume hood, evacuate the area.

  • Containment: For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels for large spills.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal is a critical step to protect our environment.

  • Waste Collection: All cis-8-Undecenal waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed container.[8]

  • Prohibited Disposal: Do not pour cis-8-Undecenal down the drain or dispose of it with general laboratory trash.[1][9] Its classification as harmful to aquatic life necessitates this strict control.[1]

  • Regulatory Compliance: Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2] Arrange for pickup and disposal through your institution's certified hazardous waste management provider.

By integrating these expert-validated protocols into your daily operations, you build a resilient culture of safety that protects you, your colleagues, and your research.

References

  • International Flavors & Fragrances. (2019, September 17). SAFETY DATA SHEET: ALD C-11 INTRELEVEN BHA. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 8-undecenal. Retrieved from [Link]

  • NextSDS. (n.d.). CIS-8-UNDECEN-1-AL — Chemical Substance Information. Retrieved from [Link]

  • ChemWhat. (n.d.). CIS-8-UNDECEN-1-AL CAS#: 58296-81-4. Retrieved from [Link]

  • HP. (2022, April 21). SDS Singapore. Retrieved from [Link]

  • Albert Vieille. (2024, April 6). c11 undecylenic aldehyde - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Undecanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Koch-Chemie. (2025, January 29). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • China CDC Weekly. (2024, December 27). Recommended Occupational Exposure Limits for GMA Using Benchmark Dose and Bayesian Model Averaging. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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